molecular formula C11H11NO3 B115092 Ethyl 5-aminobenzofuran-2-carboxylate CAS No. 174775-48-5

Ethyl 5-aminobenzofuran-2-carboxylate

Cat. No.: B115092
CAS No.: 174775-48-5
M. Wt: 205.21 g/mol
InChI Key: YFFLLDHEEWSHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-aminobenzofuran-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-amino-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFLLDHEEWSHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431558
Record name Ethyl 5-aminobenzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174775-48-5
Record name 2-Benzofurancarboxylic acid, 5-amino-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174775-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-aminobenzofuran-2-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174775485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5-aminobenzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-aminobenzofuran-2-carboxylic acid ethylester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 5-AMINOBENZOFURAN-2-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNA7K2K6RX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-aminobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Ethyl 5-aminobenzofuran-2-carboxylate, a key intermediate in pharmaceutical research and organic synthesis. It covers its chemical identity, safety data, handling protocols, and its role in the development of novel therapeutics.

Chemical Identity and Properties

This compound is a versatile benzofuran (B130515) derivative valued for its role as a building block in medicinal chemistry.[1] Its structure, featuring an amino group and an ester, allows for extensive functionalization, making it a valuable precursor for complex bioactive molecules.[1]

CAS Number: 174775-48-5[1][2][3][4]

Synonyms:

  • 5-Aminobenzofuran-2-carboxylic acid ethyl ester[1][5][6]

  • Ethyl 5-amino-1-benzofuran-2-carboxylate[3][6][7]

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₁NO₃[1][2]
Molecular Weight 205.21 g/mol [1][3]
Appearance Yellow to dark brown solid / Beige powder[1][8]
Melting Point 54-60 °C[3][7][8][9]
Boiling Point 348.1 ± 22.0 °C at 760 mmHg[3][8]
Density 1.3 ± 0.1 g/cm³[3][8]
Storage Store at 0 - 8 °C under an inert atmosphere[1][5][7]

Safety and Handling

Understanding the safety profile of this compound is critical for its proper handling in a laboratory setting. The compound is classified with a "Warning" signal word.[2]

GHS Hazard Information:

Hazard ClassHazard StatementGHS CodeReference
Acute toxicity, oralHarmful if swallowedH302[2][4]
Skin corrosion/irritationCauses skin irritationH315[2][4]
Serious eye damage/eye irritationCauses serious eye irritationH319[2][4]
Specific target organ toxicity, single exposureMay cause respiratory irritationH335[2][4]

GHS Pictogram:

Irritant

Note: Aggregated GHS information from multiple sources indicates that some reports classify the chemical as not meeting hazard criteria.[4] The data presented here reflects the hazards identified in available reports.

Precautionary Statements:

CodeStatementReference
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Experimental Protocols

While specific synthetic procedures can vary, a general protocol for handling and use in a laboratory setting can be established based on its known properties and safety data.

General Handling and Use Protocol:

  • Preparation and Personal Protective Equipment (PPE):

    • Work in a well-ventilated area, preferably within a chemical fume hood.[8][10]

    • Wear standard PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).

    • Ensure an eyewash station and safety shower are readily accessible.

  • Dispensing and Weighing:

    • As the compound is a powder, care should be taken to avoid generating dust.[10]

    • Use a spatula to carefully transfer the desired amount from the storage container to a weighing vessel on a calibrated analytical balance.

    • Perform this task in a fume hood or a ventilated balance enclosure to minimize inhalation risk.

  • Solubilization and Reaction Setup:

    • Consult relevant literature for appropriate solvents (e.g., methanol, toluene).

    • Add the solvent to the reaction vessel containing the weighed compound. Stir or agitate as required to achieve dissolution.

    • If heating is necessary, use a controlled heating mantle and a condenser to prevent solvent loss.

  • Post-Reaction Workup and Disposal:

    • Quench the reaction mixture safely according to the specific reaction protocol.

    • Perform extractions and purifications (e.g., column chromatography) within a fume hood.

    • Dispose of all chemical waste, including unused material and contaminated items, in accordance with local, state, and federal regulations.[10] Do not allow the product to enter drains or the environment.[10]

  • Storage:

    • Store the compound in a tightly sealed container in a cool, dry, and dark place, such as a refrigerator at 2-8°C.[5][7]

    • For long-term stability, storage under an inert gas like Argon or Nitrogen is recommended.[7]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.[1][9] It serves as a precursor for indolebutylpiperazines, a class of compounds known for their dual activity as 5-HT1A receptor agonists and serotonin reuptake inhibitors (SRIs) , making them relevant for treating conditions like depression and anxiety.[7]

The diagram below illustrates the simplified mechanism of action for a drug candidate derived from this precursor.

Serotonin_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Tryp Tryptophan _5HTP 5-HTP Tryp->_5HTP Synthesis _5HT Serotonin (5-HT) _5HTP->_5HT Synthesis Vesicle Vesicle Storage _5HT->Vesicle Synapse Synaptic Cleft Vesicle->Synapse Release SERT Serotonin Transporter (SERT) _5HT1A 5-HT1A Receptor Signal Signal Transduction (e.g., ↓cAMP) _5HT1A->Signal Response Therapeutic Effect (Anxiolytic/Antidepressant) Signal->Response Synapse->SERT Reuptake Synapse->_5HT1A Binds Drug Drug Derivative Drug->SERT Inhibits Drug->_5HT1A Agonist Action

Caption: Dual mechanism of a drug derived from the title compound.

Visualized Data and Workflows

To further clarify the information presented, the following diagrams illustrate key relationships and processes.

Chemical_Profile main This compound CAS: 174775-48-5 props Physical Properties Appearance: Solid M.P.: 54-60 °C M.W.: 205.21 main->props exhibits hazards Key Hazards H302: Harmful if swallowed H315: Skin Irritation H319: Eye Irritation H335: Respiratory Irritation main->hazards presents apps Primary Applications Drug Development Intermediate 5-HT1A Agonists / SRIs Organic Synthesis Building Block main->apps used in handling Handling Precautions Use in Fume Hood Wear PPE (Gloves, Goggles) Avoid Dust Inhalation hazards->handling requires

Caption: Summary of key chemical data and relationships.

Experimental_Workflow start Start: Obtain Compound prep 1. Preparation (Fume Hood, PPE) start->prep weigh 2. Weighing (Avoid Dust Generation) prep->weigh react 3. Reaction Setup (Add Solvents, Reagents) weigh->react workup 4. Workup & Purification (Extraction, Chromatography) react->workup waste 5. Waste Disposal (Follow Regulations) workup->waste end End: Store Product workup->end

Caption: General laboratory workflow for handling the compound.

References

A Technical Guide to the Spectroscopic and Physicochemical Properties of Ethyl 5-aminobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and physicochemical data for Ethyl 5-aminobenzofuran-2-carboxylate, a key building block in medicinal chemistry. While experimental spectra are not publicly available, this document consolidates known data and presents predicted spectral characteristics to aid researchers in the identification and utilization of this compound.

Physicochemical Properties

This compound is a multifaceted compound with significant applications in pharmaceutical research and organic synthesis.[1] Its benzofuran (B130515) core is a common motif in bioactive molecules.[2] The following table summarizes its key physicochemical properties.

PropertyValueCitation(s)
Molecular Formula C₁₁H₁₁NO₃[3][4]
Molecular Weight 205.21 g/mol [3][4]
CAS Number 174775-48-5[1][3]
Appearance White to light yellow or beige powder/solid[5][6][7]
Melting Point 54-66 °C[5][8]
Boiling Point (Predicted) 348.1 ± 22.0 °C[5]
Purity >98.0% (GC)[6]
Solubility Soluble in Chloroform, DMSO[9]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the molecular structure, the following tables outline the expected spectroscopic characteristics.

While specific peak assignments are unavailable, the following tables predict the chemical shift regions for the protons and carbons in the molecule. A note from a supplier confirms the structure corresponds with NMR analysis.[8]

Table 2.1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ethyl (-CH₃)1.2 - 1.4Triplet (t)3H
Amino (-NH₂)3.5 - 4.5 (broad)Singlet (s)2H
Ethyl (-CH₂)4.2 - 4.4Quartet (q)2H
Aromatic (C6-H, C7-H, C4-H)6.5 - 7.5Multiplet (m)3H
Furan (C3-H)7.0 - 7.2Singlet (s)1H

Table 2.2: Predicted ¹³C NMR Spectral Data

CarbonsPredicted Chemical Shift (δ, ppm)
Ethyl (-CH₃)14 - 15
Ethyl (-CH₂)60 - 62
Aromatic (C4, C6, C7) & Furan (C3)105 - 130
Aromatic (C5-NH₂, C3a, C7a) & Furan (C2)140 - 160
Ester Carbonyl (C=O)160 - 165

The IR spectrum is expected to show characteristic peaks corresponding to the functional groups present in the molecule.

Table 2.3: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3300 - 3500Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
C=O Stretch (ester)1700 - 1720Strong
C=C Stretch (aromatic)1500 - 1600Medium
C-O Stretch (ester/ether)1000 - 1300Strong

While a full experimental mass spectrum is not available, the precise mass has been determined.

Table 2.4: Mass Spectrometry Data

ParameterValueCitation(s)
Exact Mass 205.0739 g/mol [10]
Monoisotopic Mass 205.07389321 Da[3]

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.

A common method for the synthesis of this compound involves the reduction of the corresponding nitro compound.[9]

  • Reaction Setup: Ethyl 5-nitrobenzofuran-2-carboxylate (20.0 g) is dissolved in ethanol (B145695) (300 mL) in a reaction flask.

  • Catalyst Addition: 5% Palladium on carbon (Pd/C) catalyst (2 g) is added to the solution.

  • Hydrogenation: The reaction vessel is purged with hydrogen gas, and the reaction proceeds under a hydrogen atmosphere (0.3-0.5 MPa) for approximately 3 hours at a controlled temperature of 10-30°C.

  • Work-up: Upon completion, the catalyst is removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure and dried to yield the final product.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz). The sample would be dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (B1202638) (TMS) used as an internal standard.

  • IR Spectroscopy: The IR spectrum would be obtained using an FT-IR spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: The mass spectrum would be obtained using a mass spectrometer, with techniques such as electrospray ionization (ESI) to determine the mass-to-charge ratio of the molecular ion.

Workflow and Logical Relationships

The following diagrams illustrate the synthesis and analysis workflow for this compound.

G Synthesis Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification A Ethyl 5-nitrobenzofuran-2-carboxylate in Ethanol B Add 5% Pd/C Catalyst A->B C Hydrogenation (0.3-0.5 MPa, 10-30°C, 3h) B->C D Filter to remove Catalyst C->D Reaction Completion E Concentrate under Reduced Pressure D->E F Drying E->F G This compound F->G Final Product

Caption: Synthesis and purification workflow.

G Spectroscopic Analysis Workflow cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A Purified Ethyl 5-aminobenzofuran-2-carboxylate B NMR Spectroscopy (¹H and ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Structural Confirmation B->E C->E D->E

Caption: General spectroscopic analysis workflow.

References

An In-depth Technical Guide to the Synthesis of Ethyl 5-aminobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Ethyl 5-aminobenzofuran-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a two-step process commencing with the formation of Ethyl 5-nitrobenzofuran-2-carboxylate, followed by the reduction of the nitro group to yield the final amine product.

Core Synthesis Pathway

The primary route for the synthesis of this compound involves two key transformations:

  • Rap-Stoermer Reaction: Synthesis of the intermediate, Ethyl 5-nitrobenzofuran-2-carboxylate, from 5-nitrosalicylaldehyde and diethyl bromomalonate.

  • Catalytic Hydrogenation: Reduction of the nitro group of the intermediate to an amino group to yield the final product.

Below is a detailed exploration of each step, including reaction mechanisms, experimental protocols, and quantitative data.

Part 1: Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate via Rap-Stoermer Reaction

The initial step of the synthesis employs the Rap-Stoermer reaction, a classical method for the formation of benzofurans. This reaction involves the condensation of a salicylaldehyde (B1680747) derivative with an α-halo ester in the presence of a base.

Reaction Mechanism

The mechanism of the Rap-Stoermer reaction for the synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate is as follows:

Rap-Stoermer Reaction Mechanism Diethyl_bromomalonate Diethyl bromomalonate Enolate Enolate of diethyl malonate Diethyl_bromomalonate->Enolate Deprotonation (minor) Intermediate_1 Alkylation Intermediate Base K2CO3 (Base) Phenoxide Phenoxide ion Phenoxide->Intermediate_1 SN2 Attack Intermediate_2 Aldol Addition Intermediate Intermediate_1->Intermediate_2 Intramolecular Aldol Addition Intermediate_3 Cyclized Intermediate Intermediate_2->Intermediate_3 Dehydration Product Ethyl 5-nitrobenzofuran-2-carboxylate Intermediate_3->Product Decarboxylation (of one ester group) 5-Nitrosalicylaldehyde 5-Nitrosalicylaldehyde

Caption: Mechanism of the Rap-Stoermer reaction.

Experimental Protocol: Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate

This protocol is adapted from established literature procedures.

Materials:

  • 5-Nitrosalicylaldehyde

  • Diethyl bromomalonate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone

  • Methanol (B129727) (for recrystallization)

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5-nitrosalicylaldehyde (3.0 g, 0.017 mol) in 40 mL of acetone.

  • To this solution, add anhydrous potassium carbonate (6 g) and diethyl bromomalonate (4.47 g, 0.017 mol).

  • Heat the reaction mixture to reflux on a water bath and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove potassium salts. Wash the salts with dry ether.

  • Suspend the collected dry salt in water and cool thoroughly in an ice-cold water bath.

  • Carefully acidify the suspension with dilute hydrochloric acid. The solid product, Ethyl 5-nitrobenzofuran-2-carboxylate, will precipitate.

  • Collect the solid by filtration and recrystallize from methanol to obtain the pure product as yellow crystals.

Quantitative Data
ParameterValueReference
Starting Material5-Nitrosalicylaldehyde[1]
ReagentsDiethyl bromomalonate, K₂CO₃[1]
SolventAcetone[1]
Reaction Time12 hours[1]
Reaction TemperatureReflux[1]
Yield 52% [1]
Melting Point145-147 °C[1]

Part 2: Synthesis of this compound by Catalytic Hydrogenation

The final step in the synthesis is the reduction of the nitro group of Ethyl 5-nitrobenzofuran-2-carboxylate to an amino group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this transformation.

Reaction Mechanism

The reduction of a nitro group via catalytic hydrogenation is generally understood to proceed through the Haber-Lukashevich pathway. This involves the stepwise reduction of the nitro group on the surface of the metal catalyst.[2]

Nitro Reduction Mechanism Catalyst Pd/C Catalyst Surface H2 H2 H2->Catalyst Adsorption Nitroso R-NO (Nitroso Intermediate) Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine Reduction Amine R-NH2 (this compound) Hydroxylamine->Amine Reduction

Caption: Haber-Lukashevich pathway for nitro group reduction.

Experimental Protocol: Synthesis of this compound

This protocol is based on a well-documented procedure.[3]

Materials:

  • Ethyl 5-nitrobenzofuran-2-carboxylate

  • Ethanol (B145695)

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

Procedure:

  • Place 20.0 g of Ethyl 5-nitrobenzofuran-2-carboxylate in a reaction flask suitable for hydrogenation.

  • Add 300 mL of ethanol as the solvent.

  • Carefully add 2 g of 5% Pd/C catalyst to the flask.

  • Seal the reaction system and purge twice with hydrogen gas to ensure a hydrogen atmosphere.

  • Pressurize the system with hydrogen to 0.3-0.5 MPa.

  • Maintain the reaction temperature between 10-30 °C and stir for 3 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

  • Remove the catalyst by filtration through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and dry the resulting solid to obtain this compound.

Quantitative Data
ParameterValueReference
Starting MaterialEthyl 5-nitrobenzofuran-2-carboxylate (20.0 g)[3]
Catalyst5% Pd/C (2 g)[3]
SolventEthanol (300 mL)[3]
Hydrogen Pressure0.3-0.5 MPa[3]
Reaction Time3 hours[3]
Reaction Temperature10-30 °C[3]
Yield 17.1 g (98%) [3]

Overall Experimental Workflow

The entire synthesis can be visualized as a two-stage process with an initial synthesis of a key intermediate followed by its conversion to the final product.

Experimental Workflow Step1 Step 1: Rap-Stoermer Reaction (Acetone, K2CO3, Reflux, 12h) Workup1 Workup & Purification (Filtration, Acidification, Recrystallization) Step1->Workup1 Intermediate Intermediate: Ethyl 5-nitrobenzofuran-2-carboxylate Workup1->Intermediate Step2 Step 2: Catalytic Hydrogenation (Ethanol, 5% Pd/C, H2, 3h) Intermediate->Step2 Workup2 Workup & Purification (Filtration, Concentration) Step2->Workup2 Final_Product Final Product: This compound Workup2->Final_Product

Caption: Overall experimental workflow for the synthesis.

This comprehensive guide provides the necessary details for the successful synthesis of this compound, a valuable building block in medicinal chemistry and drug development. For further details on the synthesis of the starting material, 5-nitrosalicylaldehyde, various methods such as the Duff reaction or nitration of salicylaldehyde have been reported.[4][5] Researchers should consult relevant safety data sheets (SDS) for all chemicals used and perform the synthesis in a well-ventilated fume hood with appropriate personal protective equipment.

References

"physical and chemical properties of Ethyl 5-aminobenzofuran-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-aminobenzofuran-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its benzofuran (B130515) core, substituted with an amino group and an ethyl carboxylate, provides a versatile scaffold for the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and its role as a key intermediate in the development of therapeutics targeting the serotonergic system.

Chemical and Physical Properties

This compound is typically a yellow to dark brown or beige solid.[1][2] Its core structure consists of a fused benzene (B151609) and furan (B31954) ring system. The key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Compound Identifiers
IdentifierValue
CAS Number 174775-48-5[3]
Molecular Formula C₁₁H₁₁NO₃[3]
Molecular Weight 205.21 g/mol [3]
IUPAC Name ethyl 5-amino-1-benzofuran-2-carboxylate[3]
Synonyms 5-Aminobenzofuran-2-carboxylic acid ethyl ester, Ethyl 5-amino-1-benzofuran-2-carboxylate[4]
InChI Key YFFLLDHEEWSHQG-UHFFFAOYSA-N[2]
Table 2: Physical and Chemical Properties
PropertyValueSource(s)
Appearance Yellow to dark brown solid/Beige Powder[1][2]
Melting Point 54-56 °C[5]
Boiling Point (Predicted) 348.1 ± 22.0 °C at 760 mmHg[5]
Density (Predicted) 1.258 ± 0.06 g/cm³[5]
Solubility Soluble in Chloroform, DMSO[5]
pKa (Predicted) 3.32 ± 0.10[5]
XLogP3 2.2[3]
Topological Polar Surface Area 65.5 Ų[3]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reduction of its nitro precursor, Ethyl 5-nitrobenzofuran-2-carboxylate.[5]

Materials:

  • Ethyl 5-nitrobenzofuran-2-carboxylate

  • Ethanol

  • 5% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

Procedure:

  • In a reaction flask, dissolve 20.0 g of Ethyl 5-nitrobenzofuran-2-carboxylate in 300 mL of ethanol.[5]

  • Add 2.0 g of 5% Pd/C catalyst to the solution.[5]

  • Seal the reaction vessel and purge with hydrogen gas twice to ensure an inert atmosphere.[5]

  • Pressurize the vessel with hydrogen gas to 0.3-0.5 MPa.[5]

  • Maintain the reaction temperature between 10-30°C and stir for 3 hours.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the Pd/C catalyst.[5]

  • Concentrate the filtrate under reduced pressure to dryness to yield this compound. A yield of approximately 98% (17.1 g) can be expected.[5]

G cluster_synthesis Synthesis Workflow Start Ethyl 5-nitrobenzofuran- 2-carboxylate Dissolve Dissolve in Ethanol Start->Dissolve Add_Catalyst Add 5% Pd/C Catalyst Dissolve->Add_Catalyst Hydrogenation Hydrogenation (0.3-0.5 MPa H₂, 10-30°C, 3h) Add_Catalyst->Hydrogenation Filtration Filter to remove Catalyst Hydrogenation->Filtration Concentration Concentrate under reduced pressure Filtration->Concentration End Ethyl 5-aminobenzofuran- 2-carboxylate Concentration->End

Synthesis of this compound.

Analytical Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy: The proton NMR spectrum is crucial for confirming the structure. Expected signals include those for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), aromatic protons on the benzofuran ring system, and a broad singlet for the amino (-NH₂) protons. The specific chemical shifts and coupling constants of the aromatic protons will depend on their positions on the bicyclic ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester (around 160-185 ppm), carbons of the aromatic rings, the methylene (B1212753) and methyl carbons of the ethyl group (around 61 ppm and 14 ppm, respectively), and the carbon atom attached to the amino group.[6][7]

Experimental Protocol for NMR:

  • Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Use tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

  • Process the data to determine chemical shifts (δ), coupling constants (J), and integration values.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

  • N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹).

  • C=O stretching vibration for the ester carbonyl group (around 1700-1720 cm⁻¹).

  • C-O stretching vibrations for the ester and furan ether linkages (around 1100-1300 cm⁻¹).

  • Aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹).

Experimental Protocol for FTIR (KBr Pellet):

  • Mix approximately 1-2 mg of the compound with 100-200 mg of dry potassium bromide (KBr).

  • Grind the mixture to a fine powder.

  • Use a hydraulic press to form a thin, transparent pellet.

  • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (205.21). Common fragmentation patterns for esters may involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the ethyl group (-CH₂CH₃, 29 Da).[8][9]

Experimental Protocol for ESI-MS:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Role in Drug Development and Signaling Pathways

This compound is a crucial building block in the synthesis of several pharmaceutical compounds, most notably Vilazodone.[4] Vilazodone is an antidepressant that acts as a selective serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[10] This dual mechanism of action is believed to contribute to its therapeutic effects in treating major depressive disorder.

The involvement of this compound as a precursor to Vilazodone highlights its importance in targeting the serotonergic signaling pathway. SSRIs function by blocking the serotonin transporter (SERT), which leads to an increase in the concentration of serotonin in the synaptic cleft. This enhanced serotonergic neurotransmission is thought to be a key factor in the therapeutic action of antidepressants. The partial agonism at 5-HT1A receptors can further modulate serotonergic activity.

G cluster_pathway Simplified Serotonergic Synapse Signaling Presynaptic Presynaptic Neuron Serotonin Serotonin (5-HT) Presynaptic->Serotonin Release Postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) SERT->Presynaptic 5HT1A_pre 5-HT1A Autoreceptor 5HT_receptor Postsynaptic 5-HT Receptor Signal_Transduction Signal Transduction Cascade 5HT_receptor->Signal_Transduction Serotonin->SERT Reuptake Serotonin->5HT1A_pre Negative Feedback Serotonin->5HT_receptor Binding SSRI SSRI (e.g., Vilazodone) SSRI->SERT Inhibition

Role of SSRIs in the Serotonergic Synapse.

Conclusion

This compound is a valuable heterocyclic compound with well-defined physical and chemical properties. Its straightforward synthesis and versatile structure make it an important intermediate for the development of new therapeutics. Its role in the synthesis of Vilazodone underscores its significance in the field of medicinal chemistry, particularly for targeting neurological disorders through the modulation of serotonergic signaling pathways. This guide provides essential technical information to support further research and development involving this key pharmaceutical building block.

References

Functionalization of the Amino Group in Ethyl 5-aminobenzofuran-2-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-aminobenzofuran-2-carboxylate is a versatile bicyclic heteroaromatic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1][2] Its structure, featuring a reactive primary amino group and an ester functionality on a benzofuran (B130515) scaffold, makes it an attractive starting material for the development of novel therapeutic agents. The benzofuran core is a privileged structure in medicinal chemistry, known to be present in compounds with anti-inflammatory, analgesic, and neurological activities.[1][2]

The strategic functionalization of the 5-amino group allows for the introduction of diverse pharmacophores and the modulation of physicochemical properties, which is a key aspect of modern drug discovery and development. This technical guide provides a comprehensive overview of the common and effective methods for the chemical modification of the amino group of this compound. Detailed experimental protocols, quantitative data from analogous reactions, and visual workflows are presented to assist researchers in designing and executing synthetic strategies for the creation of novel benzofuran derivatives.

Core Functionalization Reactions

The primary amino group of this compound can undergo a variety of chemical transformations. This guide focuses on the most synthetically useful reactions:

  • N-Acylation (Amide Bond Formation)

  • N-Sulfonylation

  • N-Alkylation

  • Reductive Amination

  • Urea (B33335) and Thiourea (B124793) Formation

  • Diazotization and Subsequent Transformations

Each of these reactions provides a pathway to a unique class of derivatives with distinct biological and chemical properties.

N-Acylation (Amide Bond Formation)

N-acylation is a fundamental transformation that converts the primary amine into a more complex amide. This reaction is widely used to introduce a vast array of substituents, thereby expanding the chemical space for drug discovery.

Reaction with Acyl Chlorides

A common and efficient method for N-acylation involves the reaction of the amine with an acyl chloride in the presence of a base to neutralize the HCl byproduct.

G cluster_workflow N-Acylation with Acyl Chlorides Workflow Start Start Dissolve Amine and Base Dissolve this compound and a base (e.g., triethylamine) in an anhydrous solvent (e.g., DCM, THF). Start->Dissolve Amine and Base Cool Reaction Cool the reaction mixture to 0 °C. Dissolve Amine and Base->Cool Reaction Add Acyl Chloride Slowly add the acyl chloride. Cool Reaction->Add Acyl Chloride Warm to RT Allow the reaction to warm to room temperature and stir until completion. Add Acyl Chloride->Warm to RT Workup Perform aqueous workup to remove byproducts. Warm to RT->Workup Purification Purify the product by recrystallization or column chromatography. Workup->Purification End End Purification->End

Caption: Workflow for N-acylation with acyl chlorides.

Experimental Protocol: N-Acetylation
  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (B128534) (1.2 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) to yield the N-acetylated product.

Amide Coupling with Carboxylic Acids

Modern amide bond formation often utilizes coupling reagents to activate the carboxylic acid, allowing for a direct reaction with the amine under mild conditions. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for this purpose.[3][4]

G cluster_workflow HATU-Mediated Amide Coupling Workflow Start Start Mix Reagents Combine the carboxylic acid, HATU, and a base (e.g., DIPEA) in an anhydrous solvent (e.g., DMF). Start->Mix Reagents Add Amine Add this compound to the mixture. Mix Reagents->Add Amine Reaction Stir at room temperature until the reaction is complete. Add Amine->Reaction Workup Perform an aqueous workup. Reaction->Workup Purification Purify the amide product by chromatography or recrystallization. Workup->Purification End End Purification->End

Caption: Workflow for HATU-mediated amide coupling.

Experimental Protocol: HATU-Mediated Coupling
  • Activation: In a dry flask under an inert atmosphere, dissolve the desired carboxylic acid (1.1 eq), HATU (1.1 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous N,N-dimethylformamide (DMF). Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.0 eq) in DMF to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired amide.

Quantitative Data for N-Acylation of Aromatic Amines
Acylating Agent/MethodAmine SubstrateBase/Coupling ReagentSolventTime (h)Temp (°C)Yield (%)
Acetyl ChlorideAniline (B41778)TriethylamineDCM2RT>95
Benzoyl Chloride4-MethoxyanilinePyridine (B92270)DCM3RT>95
Acetic Anhydridep-NitroanilineNoneNeat0.13RT91[5]
Carboxylic Acid/HATUAnilineDIPEADMF6RT85-95[3]

N-Sulfonylation

N-Sulfonylation involves the reaction of the primary amine with a sulfonyl chloride to form a sulfonamide. Sulfonamides are a key functional group in a large number of marketed drugs.

G cluster_workflow N-Sulfonylation Workflow Start Start Dissolve Reagents Dissolve this compound and a base (e.g., pyridine or triethylamine) in an anhydrous solvent (e.g., DCM). Start->Dissolve Reagents Cool Cool the mixture to 0 °C. Dissolve Reagents->Cool Add Sulfonyl Chloride Add the sulfonyl chloride dropwise. Cool->Add Sulfonyl Chloride Stir Stir at room temperature until completion. Add Sulfonyl Chloride->Stir Workup and Purify Perform an aqueous workup and purify the product. Stir->Workup and Purify End End Workup and Purify->End

Caption: Workflow for N-sulfonylation.

Experimental Protocol: N-Sulfonylation
  • Dissolution: Dissolve this compound (1.0 eq) in pyridine or a mixture of DCM and triethylamine (1.5 eq) at room temperature under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C.

  • Addition: Add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours.

  • Workup: Pour the mixture into ice-water and, if necessary, acidify with 1M HCl. Extract the product with ethyl acetate.

  • Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude sulfonamide by recrystallization or column chromatography.

Quantitative Data for N-Sulfonylation of Aromatic Amines
Sulfonyl ChlorideAmine SubstrateBaseSolventTime (min)TempYield (%)
p-Toluenesulfonyl ChlorideAnilineAtomized SodiumEtOH-THF2-8SonicHigh[6]
Benzenesulfonyl Chloride4-FluoroanilinePyridinePyridine120RT92
Methanesulfonyl Chloride4-ChloroanilineTriethylamineDCM240RT90

N-Alkylation

Direct N-alkylation of the amino group can be achieved using alkyl halides. The reaction typically requires a base to scavenge the acid formed.

G cluster_workflow N-Alkylation Workflow Start Start Combine Reagents Combine this compound, an alkyl halide, and a base (e.g., K2CO3 or Na2CO3) in a suitable solvent (e.g., DMF or isopropanol). Start->Combine Reagents Heat Heat the reaction mixture. Combine Reagents->Heat Monitor Monitor the reaction by TLC. Heat->Monitor Workup Filter and perform an aqueous workup. Monitor->Workup Purification Purify the N-alkylated product. Workup->Purification End End Purification->End

Caption: Workflow for N-alkylation with alkyl halides.

Experimental Protocol: N-Alkylation with Bis(2-chloroethyl)amine (B1207034)

This protocol is adapted from a patented procedure.

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.0 eq), and sodium carbonate (2.0 eq) in isopropanol.

  • Heating: Heat the mixture to 50-60 °C and stir for 4 hours.

  • Filtration: After the reaction is complete, cool the mixture and filter off the insoluble solids.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the majority of the solvent.

  • Extraction: Add water and dichloromethane to the residue and perform a liquid-liquid extraction.

  • Drying and Purification: Dry the organic layer and concentrate it to obtain the crude product, which can be further purified if necessary.

Quantitative Data for N-Alkylation of Aromatic Amines
Alkylating AgentAmine SubstrateBaseSolventTime (h)Temp (°C)Yield (%)
Bis(2-chloroethyl)amine HClThis compoundNa2CO3Isopropanol450-60Not Reported
Benzyl BromideAnilineK2CO3Acetonitrile8Reflux~85
Ethyl Iodide4-NitroanilineCs2CO3DMF1280~70

Reductive Amination

Reductive amination provides a powerful method for the N-alkylation of amines via the in-situ formation and reduction of an imine or enamine. This reaction is particularly useful for introducing a wide range of alkyl groups from corresponding aldehydes and ketones. Sodium triacetoxyborohydride (B8407120) (STAB-H) is a mild and selective reducing agent commonly used for this transformation.[1][7]

G cluster_workflow Reductive Amination Workflow Start Start Mix Amine and Carbonyl Mix this compound and an aldehyde or ketone in a suitable solvent (e.g., DCE or THF). Start->Mix Amine and Carbonyl Add Reducing Agent Add sodium triacetoxyborohydride (STAB-H). Mix Amine and Carbonyl->Add Reducing Agent Acid Catalyst (Optional) Add a catalytic amount of acetic acid (optional). Mix Amine and Carbonyl->Acid Catalyst (Optional) Stir Stir at room temperature. Add Reducing Agent->Stir Acid Catalyst (Optional)->Stir Workup Quench the reaction and perform an aqueous workup. Stir->Workup Purification Purify the resulting secondary or tertiary amine. Workup->Purification End End Purification->End

Caption: Workflow for reductive amination.

Experimental Protocol: Reductive Amination with an Aldehyde
  • Reaction Setup: To a stirred solution of this compound (1.0 eq) and an aldehyde (1.2 eq) in 1,2-dichloroethane (B1671644) (DCE), add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Acid Addition: If necessary, add a catalytic amount of glacial acetic acid.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the mixture with DCM.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography to give the N-alkylated product.

Quantitative Data for Reductive Amination of Anilines
Carbonyl CompoundAmine SubstrateReducing AgentSolventTime (h)Temp (°C)Yield (%)
4-MethoxybenzaldehydeAnilinePhSiH3 / Bu2SnCl2THF1RT96[8]
Cyclohexanone4-NitroanilinePhSiH3 / Bu2SnCl2THF2RT91[8]
Butanal6-Chloro-9-(4-aminophenyl)-9H-purineH2, Pd/C (flow)Dioxane1.58078[9]
Acetophenone2,4-DifluoroanilinePhSiH3 / Bu2SnCl2THF18RT85[8]

Urea and Thiourea Formation

The reaction of the primary amino group with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These functional groups are prevalent in many biologically active compounds.

Urea Formation

G cluster_workflow Urea Formation Workflow Start Start Dissolve Amine Dissolve this compound in a suitable solvent (e.g., acetone (B3395972) or DCM). Start->Dissolve Amine Add Isocyanate Add the isocyanate. Dissolve Amine->Add Isocyanate Stir Stir at room temperature. Add Isocyanate->Stir Precipitation/Workup Collect the precipitated product by filtration or perform an aqueous workup. Stir->Precipitation/Workup Purification Purify by recrystallization if necessary. Precipitation/Workup->Purification End End Purification->End

Caption: Workflow for urea formation.

Experimental Protocol: Urea Synthesis
  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in acetone, add the desired isocyanate (1.05 eq).[10]

  • Reaction: Stir the reaction mixture at room temperature for 3-4 hours.

  • Isolation: If a precipitate forms, collect the solid by filtration, wash with cold acetone, and dry.

  • Workup (if no precipitate): If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Thiourea Formation

G cluster_workflow Thiourea Formation Workflow Start Start Dissolve Amine Dissolve this compound in a solvent like acetone or ethanol. Start->Dissolve Amine Add Isothiocyanate Add the isothiocyanate. Dissolve Amine->Add Isothiocyanate Stir/Reflux Stir at room temperature or reflux. Add Isothiocyanate->Stir/Reflux Isolation Cool the mixture and collect the product by filtration. Stir/Reflux->Isolation Purification Recrystallize the product. Isolation->Purification End End Purification->End

Caption: Workflow for thiourea formation.

Experimental Protocol: Thiourea Synthesis
  • Reaction Setup: A mixture of an aniline derivative (1.0 eq), allyl isothiocyanate (1.0 eq), and ethanol (30 mL) is placed in a round-bottom flask.[11]

  • Reaction: The mixture is refluxed for 10 hours.

  • Cooling and Isolation: The reaction mixture is then cooled and kept overnight in a refrigerator. The precipitated solid is filtered, washed with ethanol, and dried.

  • Purification: The crude product is recrystallized from ethanol.

Quantitative Data for Urea and Thiourea Formation with Anilines

| Reagent | Amine Substrate | Solvent | Time (h) | Temp (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Phenyl Isocyanate | Aniline | Acetone | 3-4 | RT | >90[10] | | 4-Chlorophenyl Isocyanate | 4-Methoxyaniline | EtOAc/MeOH | 1 | 60 | 96[12] | | Ethyl Isothiocyanate | 4-Methylaniline | Acetone | 15 | RT | High[13] | | Phenyl Isothiocyanate | 4-Chloroaniline | Grinding | 0.1-0.7 | RT | 89-98[1] | | Allyl isothiocyanate | 4-Methoxyaniline | Ethanol | 10 | Reflux | 75[11] |

Diazotization and Subsequent Transformations

The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring through Sandmeyer-type reactions.

G cluster_workflow Diazotization-Sandmeyer Workflow Start Start Form Diazonium Salt Treat this compound with sodium nitrite (B80452) in an acidic medium (e.g., HCl) at 0-5 °C. Start->Form Diazonium Salt Sandmeyer Reaction Add a solution of a copper(I) salt (e.g., CuCl, CuBr, CuCN) to the diazonium salt solution. Form Diazonium Salt->Sandmeyer Reaction Decomposition Warm the mixture to promote the decomposition of the diazonium salt and formation of the product. Sandmeyer Reaction->Decomposition Workup and Purification Extract the product and purify. Decomposition->Workup and Purification End End Workup and Purification->End

References

The Biological Versatility of Benzofuran Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Benzofuran (B130515), a heterocyclic compound comprising a fused benzene (B151609) and furan (B31954) ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics.[1][2] This technical guide provides an in-depth overview of the core biological activities of substituted benzofurans, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This document serves as a comprehensive resource, compiling quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and development in this dynamic field.

Introduction

The benzofuran nucleus is a fundamental structural motif found in a variety of natural products and synthetic compounds that exhibit significant biological effects.[3][4] The versatility of the benzofuran ring system allows for substitutions at various positions, leading to a diverse library of derivatives with a wide range of therapeutic applications.[5] These derivatives have been reported to possess potent activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[6][7] The exploration of structure-activity relationships (SAR) has been a key focus of research, aiming to optimize the therapeutic potential of these compounds.[5] This guide will delve into the key biological activities of benzofuran derivatives, presenting a consolidated view of the current scientific landscape to aid researchers in the pursuit of novel drug candidates.

Anticancer Activity

Benzofuran derivatives have emerged as a significant class of compounds with potent cytotoxic activities against a multitude of human cancer cell lines.[8][9] Their mechanisms of action are varied and intricate, often involving the induction of apoptosis, arresting the cell cycle at various phases, and the inhibition of crucial signaling pathways that are essential for tumor proliferation and survival.[9]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various substituted benzofuran derivatives against a range of human cancer cell lines. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of cell growth.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference(s)
3-Amidobenzofuran (28g)MDA-MB-231 (Breast)3.01[8][9]
3-Amidobenzofuran (28g)HCT-116 (Colon)5.20[8][9]
Benzofuran Hybrid (12)SiHa (Cervical)1.10[8][9][10]
Benzofuran Hybrid (12)HeLa (Cervical)1.06[8][9][10]
Halogenated BenzofuranK562 (Leukemia)5[11]
Halogenated BenzofuranHL60 (Leukemia)0.1[11]
Benzofuran-chalcone (3d)MCF-7 (Breast)3.22[10]
Benzofuran-chalcone (3d)PC-3 (Prostate)4.15[10]
Benzofuran-chalcone (3j)MCF-7 (Breast)7.81[10]
Benzofuran-chalcone (3j)PC-3 (Prostate)9.46[10]
Piperazine-based Benzofuran (38)A549 (Lung)25.15[10]
Piperazine-based Benzofuran (38)K562 (Leukemia)29.66[10]
Key Signaling Pathways in Anticancer Activity

A significant mechanism through which certain benzofuran derivatives exert their anticancer effects is by modulating key signaling pathways. The mTOR (mammalian target of rapamycin) signaling pathway, which is frequently dysregulated in cancer, has been identified as a target for some benzofuran derivatives.[10][11]

mTOR_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Benzofuran Benzofuran Derivatives Benzofuran->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation

Inhibition of the mTOR Signaling Pathway by Benzofuran Derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate and incubate for 24h. B Treat cells with various concentrations of benzofuran derivatives and incubate for 24-72h. A->B C Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4h at 37°C. B->C D Remove the supernatant and add DMSO to dissolve the formazan (B1609692) crystals. C->D E Measure the absorbance at 570 nm using a microplate reader. D->E

Workflow for the MTT Cytotoxicity Assay.

Protocol Details:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Activity

Benzofuran derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][12] The antimicrobial efficacy is often attributed to the specific substitutions on the benzofuran core.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various substituted benzofuran derivatives against different microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference(s)
Benzofuran Ketoxime (38)S. aureus0.039[3]
Benzofuran KetoximeC. albicans0.625 - 2.5[3]
6-hydroxyl substitutedVarious bacterial strains0.78 - 3.12[3]
Phenyl substituted at C-2Various bacterial strains0.78 - 6.25[3]
Hydrophobic benzofuran analogsS. aureus, B. subtilis, C. albicans0.39 - 3.12[13]
Benzofuran-pyrazole hybrid (9 & 10)Various bacterial and fungal strains2.50 - 20[14]
Benzofuran amide (6a, 6b, 6f)Various bacterial and fungal strainsas low as 6.25[15]
Experimental Protocol: Agar (B569324) Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.

Agar_Well_Diffusion_Workflow A Prepare a lawn culture of the test microorganism on a Mueller-Hinton agar plate. B Create wells (6-8 mm diameter) in the agar using a sterile cork borer. A->B C Add a specific volume of the benzofuran derivative solution to each well. B->C D Incubate the plates at 37°C for 24h for bacteria or 28°C for 48h for fungi. C->D E Measure the diameter of the zone of inhibition around each well. D->E

Workflow for the Agar Well Diffusion Method.

Protocol Details:

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial inoculum over the surface of a Mueller-Hinton agar plate.

  • Well Creation: Aseptically create wells of 6-8 mm in diameter in the agar.

  • Sample Addition: Add a defined volume (e.g., 50-100 µL) of the test benzofuran derivative solution into each well. A solvent control and a standard antibiotic are also included.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Substituted benzofurans have exhibited potent anti-inflammatory effects, primarily through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[16]

Quantitative Data: Anti-inflammatory Activity

The table below highlights the inhibitory effects of benzofuran derivatives on nitric oxide (NO) production, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Compound/DerivativeCell LineIC₅₀ (µM) for NO InhibitionReference(s)
Piperazine/benzofuran hybrid (5d)RAW 264.752.23[14][16]
Aza-benzofuran (1)RAW 264.717.31[14][17]
Aza-benzofuran (3)RAW 264.716.5[14][17]
Fluorinated benzofuranMacrophages2.4 - 5.2[18]
Benzofuran–piperazine hybrid (16)RAW 264.75.28[7][19]
Key Signaling Pathways in Inflammation

Benzofuran derivatives have been shown to inhibit the production of pro-inflammatory mediators by interfering with the NF-κB and MAPK signaling pathways.

NFkB_MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus MAPK->Nucleus Benzofuran Benzofuran Derivatives Benzofuran->IKK Benzofuran->MAPK Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory_Genes transcription

Inhibition of NF-κB and MAPK Signaling by Benzofuran Derivatives.
Experimental Protocol: Griess Assay for Nitric Oxide

The Griess assay is a colorimetric method for the quantification of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide.

Griess_Assay_Workflow A Seed RAW 264.7 macrophages in a 96-well plate and incubate for 24h. B Pre-treat cells with benzofuran derivatives for 1h, then stimulate with LPS (1 µg/mL) for 24h. A->B C Collect the cell culture supernatant. B->C D Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 min. C->D E Measure the absorbance at 540 nm. D->E

Workflow for the Griess Assay for Nitric Oxide Quantification.

Protocol Details:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of benzofuran derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a new 96-well plate.

  • Absorbance Reading: After a 10-15 minute incubation at room temperature, protected from light, measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the nitrite concentration.

Antioxidant Activity

Benzofuran derivatives have been recognized for their potent antioxidant properties, which are crucial in combating oxidative stress, a key factor in the aging process and the development of various chronic diseases.[20][21] Their antioxidant capacity is often evaluated by their ability to scavenge free radicals.

Quantitative Data: Antioxidant Activity

The following table summarizes the antioxidant activity of several benzofuran derivatives, typically expressed as the IC₅₀ value for DPPH radical scavenging activity.

Compound/DerivativeAssayIC₅₀/ActivityReference(s)
Dehydro-δ-viniferin (1)DPPH-
Benzofuran-stilbene hybrid (3)DPPHBest antioxidative agent
5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA)-Better than Trolox C[20][21]
Benzofuran derivatives (6a, 6b, 6d, 6h, 6o, 6p, 6r)DPPHGood antioxidant activity[21]
New benzofuran compounds (59, 60)DPPHIC₅₀ = 96.7 ± 8.9 μM
1,3-benzofuran derivatives (61-63)-EC₅₀ = 8.27 - 10.59 mM
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for determining the free radical scavenging activity of antioxidants.

DPPH_Assay_Workflow A Prepare a methanolic solution of DPPH (e.g., 0.1 mM). B Prepare various concentrations of the benzofuran derivatives in methanol. A->B C Mix the benzofuran derivative solution with the DPPH solution. B->C D Incubate the mixture in the dark at room temperature for 30 minutes. C->D E Measure the absorbance at 517 nm. D->E

Workflow for the DPPH Radical Scavenging Assay.

Protocol Details:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Also, prepare serial dilutions of the test benzofuran derivatives and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the sample or standard.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The scavenging activity is calculated as the percentage of DPPH discoloration.

Conclusion

The diverse and potent biological activities of benzofuran derivatives underscore their significant potential in the field of drug discovery and development.[2] The evidence presented in this technical guide, encompassing their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, highlights the benzofuran scaffold as a versatile platform for the design of novel therapeutic agents. The provided quantitative data offers a comparative basis for the efficacy of various derivatives, while the detailed experimental protocols and pathway visualizations serve as a practical resource for researchers. Further exploration of structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies will be crucial in translating the therapeutic promise of benzofuran derivatives into clinical applications. It is anticipated that this class of compounds will continue to be a fertile ground for the discovery of innovative medicines to address a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for Ethyl 5-aminobenzofuran-2-carboxylate in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Ethyl 5-aminobenzofuran-2-carboxylate, a key intermediate in the synthesis of pharmaceutical compounds. This document details its physical and chemical properties, provides step-by-step synthetic protocols for its derivatives, outlines methods for their characterization, and describes relevant biological assays.

Compound Overview

This compound is a versatile building block in medicinal chemistry, primarily utilized in the development of drugs targeting neurological disorders.[1][2] Its benzofuran (B130515) core and reactive amino group make it an ideal scaffold for creating complex bioactive molecules.[2]

Table 1: Physical and Chemical Properties of this compound [3]

PropertyValue
CAS Number 174775-48-5
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Appearance White to light yellow to light orange powder/crystal[4]
Purity >98.0% (GC)[4]
Solubility Soluble in Chloroform, DMSO

Synthetic Protocols

This compound serves as a crucial starting material for the synthesis of several active pharmaceutical ingredients (APIs), most notably the antidepressant Vilazodone (B1662482).

Synthesis of Vilazodone Intermediate: Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate

This protocol outlines the synthesis of a key intermediate for Vilazodone.

Experimental Protocol:

  • Combine 20.0 g of this compound, 20.0 g of bis(2-chloroethyl)amine (B1207034) hydrochloride, and 20.0 g of sodium carbonate in a reaction flask.

  • Add 300 mL of isopropanol (B130326) to the flask.

  • Heat the mixture to 50-60 °C and stir for 4 hours.

  • Filter the reaction mixture to remove insoluble substances.

  • Concentrate the filtrate under reduced pressure to remove the majority of the solvent.

  • Add 200 mL of water and 200 mL of dichloromethane (B109758) to the residue and perform an extraction.

  • Concentrate the organic layer under reduced pressure to obtain a slurry.

  • Filter the slurry and dry the resulting solid in a vacuum drying oven at 40-50 °C to yield Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate.[1]

Table 2: Reactants for the Synthesis of Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate

ReactantMolecular FormulaAmount
This compoundC₁₁H₁₁NO₃20.0 g
Bis(2-chloroethyl)amine hydrochlorideC₄H₁₀Cl₂N·HCl20.0 g
Sodium CarbonateNa₂CO₃20.0 g
IsopropanolC₃H₈O300 mL
Synthesis of Vilazodone from Intermediates

This protocol describes the final step in the synthesis of Vilazodone.

Experimental Protocol:

  • Couple Ethyl 5-(piperazin-1-yl)-benzofuran-2-carboxylate hydrochloride with 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.

  • Perform a one-step deprotection and esterolysis.

  • The final ammonolysis step yields the target molecule, Vilazodone.

Note: This synthesis can achieve an overall yield of 52.4% with a purity of 99.7%.

Characterization of Derivatives

The characterization of synthetic intermediates is crucial for ensuring the purity and identity of the final product. High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are key analytical techniques.

Table 3: Mass Spectrometry Data for Vilazodone and its Metabolites [5][6][7]

CompoundMolecular Formula[M+H]⁺ (m/z)Key Fragment Ions (m/z)
VilazodoneC₂₆H₂₇N₅O₂442.2155.23
M10 (Metabolite)---

Further detailed characterization using 1H NMR and 13C NMR is necessary to confirm the structure of synthetic intermediates.

Biological Assays

The biological activity of novel compounds derived from this compound can be assessed using various in vitro assays. Given that Vilazodone is a serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, assays targeting the serotonin transporter (SERT) and the 5-HT1A receptor are particularly relevant.

Serotonin Transporter (SERT) Binding Assay

This assay determines the affinity of a test compound for the serotonin transporter.

Experimental Protocol (Adapted for Novel Compounds):

  • Cell Culture: Use cells expressing the human serotonin transporter (hSERT).

  • Radioligand: Utilize a radiolabeled ligand that binds to SERT, such as [³H]citalopram or [¹²⁵I]RTI-55.

  • Competition Binding: Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Detection: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki (inhibitory constant) value for the test compound, which represents its binding affinity for SERT.

5-HT1A Receptor Binding Assay

This assay measures the affinity of a test compound for the 5-HT1A receptor.

Experimental Protocol (Adapted for Novel Compounds): [8][9]

  • Tissue Preparation: Use rat hippocampal membranes or cells expressing the human 5-HT1A receptor.

  • Radioligand: Employ a radiolabeled 5-HT1A receptor ligand, such as [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist).

  • Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation and Detection: Similar to the SERT binding assay, separate bound and free radioligand via filtration and quantify radioactivity.

  • Data Analysis: Determine the Ki value to assess the binding affinity of the test compound for the 5-HT1A receptor.

Signaling Pathway and Experimental Workflow

The therapeutic effect of drugs like Vilazodone is attributed to their dual action on the serotonin transporter and the 5-HT1A receptor.

vilazodone_mechanism cluster_synthesis Synthetic Pathway cluster_moa Mechanism of Action EABC Ethyl 5-aminobenzofuran- 2-carboxylate Piperazine_Int Ethyl 5-(1-piperazinyl)benzofuran- 2-carboxylate EABC->Piperazine_Int Reaction with bis(2-chloroethyl)amine Vilazodone Vilazodone Piperazine_Int->Vilazodone Coupling Reaction Indole_Int 3-(4-chlorobutyl)-1H- indole-5-carbonitrile Indole_Int->Vilazodone SERT Serotonin Transporter (SERT) Vilazodone->SERT Binds to HT1A 5-HT1A Receptor Vilazodone->HT1A Binds to Serotonin_Reuptake Inhibition of Serotonin Reuptake SERT->Serotonin_Reuptake Agonism Partial Agonism HT1A->Agonism Synaptic_Serotonin Increased Synaptic Serotonin Serotonin_Reuptake->Synaptic_Serotonin Therapeutic_Effect Antidepressant Effect Agonism->Therapeutic_Effect Synaptic_Serotonin->Therapeutic_Effect

Caption: Synthetic pathway of Vilazodone and its mechanism of action.

experimental_workflow start Start with This compound synthesis Synthesize Derivatives (e.g., Vilazodone, Veratrazodone analogs) start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Characterization (NMR, MS, HPLC) purification->characterization in_vitro In Vitro Biological Assays (SERT & 5-HT1A Binding) characterization->in_vitro data_analysis Data Analysis (Ki determination) in_vitro->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: General experimental workflow for drug discovery.

References

Synthesis of Vilazodone: An Application Note and Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of Vilazodone (B1662482), a selective serotonin (B10506) reuptake inhibitor and 5-HT1A receptor partial agonist, starting from Ethyl 5-aminobenzofuran-2-carboxylate. This synthetic route is relevant for process development and scale-up operations in the pharmaceutical industry.

Introduction

Vilazodone is a significant therapeutic agent for the treatment of major depressive disorder. Its synthesis has been approached through various routes. The pathway commencing with this compound is a notable option for producing the key benzofuran-piperazine intermediate. This document outlines a comprehensive, multi-step synthesis, providing detailed experimental procedures, quantitative data, and a visual representation of the synthetic workflow.

Overall Synthetic Pathway

The synthesis of Vilazodone from this compound can be summarized in three principal stages:

  • Formation of the Piperazine (B1678402) Ring: Reaction of this compound with bis(2-chloroethyl)amine (B1207034) hydrochloride to introduce the piperazine moiety, yielding Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate.

  • Amidation: Conversion of the ethyl ester of the benzofuran (B130515) intermediate to the corresponding primary amide, 5-(1-piperazinyl)benzofuran-2-carboxamide.

  • Coupling Reaction: N-alkylation of the piperazine ring of the amide intermediate with 3-(4-chlorobutyl)-1H-indole-5-carbonitrile to afford the final Vilazodone molecule.

G A This compound B Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate A->B  bis(2-chloroethyl)amine HCl, Na2CO3, Isopropanol (B130326)   C 5-(1-piperazinyl)benzofuran-2-carboxamide B->C  Ammonia (B1221849), Methanol, Pressure   D Vilazodone C->D  K2CO3, DMF   E 3-(4-chlorobutyl)-1H-indole-5-carbonitrile E->D

Caption: Synthetic workflow for Vilazodone.

Quantitative Data Summary

The following table summarizes the typical yields and purity for each step of the Vilazodone synthesis.

StepProductStarting MaterialMolar Ratio (Starting Material:Reagent)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
1. Piperazine FormationEthyl 5-(1-piperazinyl)benzofuran-2-carboxylateThis compound1 : 1 (amine)Isopropanol50-604~85>98
2. Amidation5-(1-piperazinyl)benzofuran-2-carboxamideEthyl 5-(1-piperazinyl)benzofuran-2-carboxylateN/A (Excess Ammonia)Methanol120-13024High>99
3. CouplingVilazodone5-(1-piperazinyl)benzofuran-2-carboxamide1 : 1.1 (indole)DMF80-9012-16~80-90>99.5

Experimental Protocols

Step 1: Synthesis of Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate

This procedure details the formation of the key piperazine-substituted benzofuran intermediate.

Materials:

  • This compound

  • Bis(2-chloroethyl)amine hydrochloride

  • Sodium Carbonate (Na₂CO₃)

  • Isopropanol

  • Dichloromethane (B109758)

  • Water

Procedure:

  • To a reaction flask, add this compound (20.0 g), bis(2-chloroethyl)amine hydrochloride (20.0 g), sodium carbonate (20 g), and isopropanol (300 ml).[1]

  • Heat the mixture to 50-60 °C and stir for 4 hours.[1]

  • After the reaction is complete, filter off the insoluble substances.

  • Concentrate the filtrate under reduced pressure to remove the majority of the solvent.

  • To the residue, add water (200 ml) and extract with dichloromethane (200 ml).

  • Separate the organic layer and concentrate it under reduced pressure to obtain a slurry.

  • Filter the slurry and dry the solid in a vacuum drying oven at 40-50 °C to yield Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate.

Step 2: Synthesis of 5-(1-piperazinyl)benzofuran-2-carboxamide

This protocol describes the conversion of the ethyl ester to the primary amide, a crucial step for the final coupling.

Materials:

  • Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate

  • Methanolic ammonia solution (saturated)

  • Methanol

Procedure:

  • Place Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate in a high-pressure reactor.

  • Add a saturated solution of ammonia in methanol.

  • Seal the reactor and heat to 120-130 °C for 24 hours.

  • After cooling to room temperature, vent the reactor.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The resulting crude 5-(1-piperazinyl)benzofuran-2-carboxamide can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or isopropanol.

Step 3: Synthesis of Vilazodone

This final step involves the coupling of the benzofuran-piperazine amide with the indole (B1671886) moiety.

Materials:

  • 5-(1-piperazinyl)benzofuran-2-carboxamide

  • 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethanol

Procedure:

  • To a reaction flask, add 5-(1-piperazinyl)benzofuran-2-carboxamide, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, and potassium carbonate in dimethylformamide.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water with stirring.

  • Filter the precipitated solid and wash it with water.

  • Purify the crude Vilazodone by recrystallization from a suitable solvent, such as ethanol, to obtain the final product with high purity.

Logical Relationship of Synthetic Steps

The synthesis follows a convergent strategy where the two key fragments, the benzofuran-piperazine and the indole moieties, are prepared separately and then coupled in the final step.

G cluster_0 Benzofuran Moiety Synthesis cluster_1 Indole Moiety (Precursor) A This compound B Piperazine Ring Formation A->B C Amidation B->C D 5-(1-piperazinyl)benzofuran-2-carboxamide C->D F Final Coupling D->F E 3-(4-chlorobutyl)-1H-indole-5-carbonitrile E->F G Vilazodone F->G

Caption: Convergent synthesis strategy for Vilazodone.

Conclusion

The synthetic route described provides a viable and detailed pathway for the preparation of Vilazodone from this compound. The protocols are presented to be clear and reproducible for researchers and professionals in drug development. Adherence to good laboratory practices and appropriate safety measures is essential when performing these chemical transformations. The provided quantitative data serves as a benchmark for process optimization and scale-up considerations.

References

Application Notes and Protocols: N-Alkylation of Ethyl 5-aminobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-aminobenzofuran-2-carboxylate is a valuable building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds. The amino group at the C-5 position offers a key site for functionalization, with N-alkylation being a common strategy to introduce diverse substituents and modulate the biological activity of the benzofuran (B130515) scaffold. This document provides detailed application notes and protocols for the N-alkylation of this compound, drawing upon established methodologies for the N-alkylation of aromatic amines. While specific literature for this exact substrate is limited, the following protocols are adapted from robust and widely used procedures for analogous compounds.

Reaction Conditions for N-Alkylation

Several methods are available for the N-alkylation of aromatic amines. The choice of method often depends on the nature of the alkylating agent, the desired product, and the scale of the reaction. Below is a summary of common reaction conditions that can be adapted for this compound.

Data Presentation: Summary of N-Alkylation Conditions
Method Alkylating Agent Catalyst/Reagent Base Solvent Temperature (°C) Typical Yields (for analogous amines)
Catalytic (Borrowing Hydrogen) Primary Alcohols (e.g., Benzyl alcohol)[Ru]-based complexes or Zn(II) complexestBuOKToluene (B28343)70-12049-90%
Reductive Amination Aldehydes or KetonesNaBH(OAc)₃, NaCNBH₃, or H₂/Pd-C(if needed, e.g., AcOH)DCE, MeOH, EtOHRoom Temp. - 50Good to Excellent
Direct Alkylation Alkyl Halides (e.g., Benzyl bromide)NoneK₂CO₃, Cs₂CO₃, or Et₃NDMF, Acetonitrile (B52724)Room Temp. - 80Moderate to High

Experimental Protocols

Note: These protocols are adapted for this compound based on general procedures for aromatic amines. Optimization of reaction conditions (temperature, reaction time, stoichiometry) may be necessary to achieve optimal results.

Protocol 1: Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen Approach)

This method offers an environmentally friendly approach using alcohols as alkylating agents, with water as the only byproduct.

Materials:

  • This compound (1.0 mmol)

  • Primary alcohol (e.g., Benzyl alcohol) (1.2 mmol)

  • [Ru(p-cymene)Cl₂]₂ (or other suitable Ru-catalyst) (2 mol%)

  • Potassium tert-butoxide (tBuOK) (1.0 mmol)

  • Anhydrous Toluene (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the primary alcohol (1.2 mmol), potassium tert-butoxide (1.0 mmol), and the Ruthenium catalyst (2 mol%).

  • Evacuate and backfill the Schlenk tube with an inert atmosphere (repeat three times).

  • Add anhydrous toluene (5 mL) via syringe.

  • Stir the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the N-alkylated product.

Protocol 2: Reductive Amination with Aldehydes

This is a versatile method for the synthesis of secondary amines from primary amines and carbonyl compounds.

Materials:

  • This compound (1.0 mmol)

  • Aldehyde (e.g., Benzaldehyde) (1.1 mmol)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 mmol)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 mL)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • Dissolve this compound (1.0 mmol) and the aldehyde (1.1 mmol) in DCM or DCE (10 mL) in a round-bottom flask.

  • If the imine formation is slow, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by carefully adding a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired N-alkylated product.

Protocol 3: Direct N-Alkylation with Alkyl Halides

A classical and straightforward method for N-alkylation, though it may sometimes lead to over-alkylation.

Materials:

  • This compound (1.0 mmol)

  • Alkyl halide (e.g., Benzyl bromide) (1.1 mmol)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (10 mL)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 mmol) and the base (2.0 mmol) in DMF or acetonitrile (10 mL).

  • Add the alkyl halide (1.1 mmol) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with water (2 x 20 mL) and brine (20 mL), then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

General Workflow for N-Alkylation of this compound

N_Alkylation_Workflow Start This compound Method_Select Select N-Alkylation Method Start->Method_Select Catalytic Catalytic Alkylation (Borrowing Hydrogen) Method_Select->Catalytic Alcohol Reductive Reductive Amination Method_Select->Reductive Aldehyde Direct Direct Alkylation Method_Select->Direct Halide Reagents_Cat Primary Alcohol [Ru] or [Zn] Catalyst Base (tBuOK) Solvent (Toluene) Catalytic->Reagents_Cat Reaction_Cat Reaction (70-120 °C) Catalytic->Reaction_Cat Workup Aqueous Workup & Extraction Reaction_Cat->Workup Reagents_Red Aldehyde/Ketone Reducing Agent (NaBH(OAc)₃) Solvent (DCE/MeOH) Reductive->Reagents_Red Reaction_Red Reaction (Room Temp.) Reductive->Reaction_Red Reaction_Red->Workup Reagents_Dir Alkyl Halide Base (K₂CO₃/Cs₂CO₃) Solvent (DMF/ACN) Direct->Reagents_Dir Reaction_Dir Reaction (RT - 80 °C) Direct->Reaction_Dir Reaction_Dir->Workup Purification Column Chromatography Workup->Purification Product N-Alkylated Product Purification->Product Characterization Characterization (NMR, MS, IR) Product->Characterization

Caption: Workflow for N-alkylation of this compound.

Characterization of N-Alkylated Products

The successful synthesis of N-alkylated this compound can be confirmed by standard analytical techniques.

  • ¹H NMR: Expect to see the disappearance of the -NH₂ protons (typically a broad singlet) and the appearance of new signals corresponding to the alkyl group. For example, in N-benzylation, new signals for the benzylic -CH₂- protons would appear around 4.3-4.6 ppm, and additional aromatic protons would be observed.

  • ¹³C NMR: The carbon signals of the newly introduced alkyl group will be present. The chemical shift of the carbon atom attached to the nitrogen will also be indicative of the N-alkylation.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the calculated molecular weight of the N-alkylated product.

  • Infrared (IR) Spectroscopy: The characteristic N-H stretching vibrations of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) will be replaced by a single N-H stretch for a secondary amine (in the 3300-3500 cm⁻¹ region) or will be absent for a tertiary amine.

These application notes provide a comprehensive guide for researchers to perform the N-alkylation of this compound. By selecting the appropriate method and carefully optimizing the reaction conditions, a wide range of N-substituted derivatives can be synthesized for further investigation in drug discovery and development programs.

Application Notes and Protocols: Purification of Ethyl 5-aminobenzofuran-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of derivatives of Ethyl 5-aminobenzofuran-2-carboxylate, a key scaffold in medicinal chemistry. The following sections outline common purification techniques, including column chromatography and recrystallization, with specific examples and guidance for adapting these methods to various derivatives.

Introduction

Derivatives of this compound are important intermediates in the synthesis of a wide range of biologically active molecules. Achieving high purity of these compounds is critical for subsequent synthetic steps and for accurate biological evaluation. The purification strategy for a given derivative will depend on its physical properties, such as polarity and crystallinity, as well as the nature of the impurities present. This document provides standardized protocols for common purification methods.

Data Presentation: Purification Parameters for Benzofuran (B130515) Derivatives

The following table summarizes purification methods and parameters for various benzofuran derivatives as reported in the literature. This data can serve as a starting point for optimizing the purification of novel derivatives of this compound.

Compound ClassPurification MethodStationary PhaseEluent System / SolventPurity/Yield
3-Aminobenzofuran-spiroindanone derivativesColumn ChromatographySilica (B1680970) Gel (200-300 mesh)Ethyl acetate (B1210297) / Petroleum ether (1:5)>95% yield[1][2]
3-Aminobenzofuran-spirobarbituric acid derivativesColumn ChromatographySilica Gel (200-300 mesh)Ethyl acetate / Petroleum ether (1:5)>85% yield[1][2]
2-Aminobenzofuran derivativesFlash Column ChromatographySilica Gel (200-300 mesh)Petroleum ether / Ethyl acetate (15:1)up to 93% yield[3]
Substituted benzofuran-2-carboxylate 1,2,3-triazolesWork-up with extractionNot ApplicableEthyl acetate, 5% HCl (aq), water, brineNot specified
5-[bis(2-chloroethyl)amino]-7-methoxybenzofuran-2-carboxylic acid estersCrystallizationNot ApplicableChloroform / n-hexaneNot specified
2-(pyridin-4-yl) 3-aminobenzofuranRecrystallizationNot ApplicableEthanol73% yield

Experimental Protocols

Protocol 1: Column Chromatography for Moderately Polar Derivatives

This protocol is suitable for the purification of derivatives of this compound that have moderate polarity and are separable from impurities based on differential adsorption to a solid stationary phase.

Materials:

  • Crude derivative of this compound

  • Silica gel (200-300 mesh)

  • Solvents: Ethyl acetate, Petroleum ether (or Hexane)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.

  • Column Packing: Pour the slurry into the glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent mixture). Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the column.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 5% ethyl acetate in petroleum ether).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in petroleum ether) to facilitate the separation of compounds. The specific gradient will depend on the polarity of the target compound and impurities, as determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified derivative.

Protocol 2: Recrystallization for Crystalline Derivatives

This protocol is effective for purifying solid derivatives of this compound that exhibit good crystallinity and have impurities with different solubility profiles.

Materials:

  • Crude crystalline derivative of this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture such as chloroform/n-hexane)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is a common choice for many benzofuran derivatives.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. For further crystallization, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Mandatory Visualizations

G Workflow for Column Chromatography Purification cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify pure fractions evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for Column Chromatography Purification.

G Workflow for Recrystallization Purification cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve Crude Product in Minimal Hot Solvent hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure_crystals Pure Crystalline Product dry->pure_crystals

Caption: Workflow for Recrystallization Purification.

References

Application Notes and Protocols for the Characterization of Ethyl 5-aminobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive analytical characterization of Ethyl 5-aminobenzofuran-2-carboxylate, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy are designed to ensure accurate identification, purity assessment, and structural elucidation of the target compound and its related products.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a fundamental technique for assessing the purity of this compound and quantifying it in reaction mixtures or final products. A reversed-phase method is typically employed for this non-polar compound.

Experimental Protocol:

1. Instrumentation and Consumables:

  • HPLC system with a UV detector
  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
  • HPLC grade acetonitrile, methanol (B129727), and water
  • Formic acid (analytical grade)
  • 0.45 µm syringe filters

2. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution. Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
  • Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range.
  • Filter all solutions through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • The following table summarizes the recommended HPLC parameters.

ParameterCondition
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile
Gradient 70% A, 30% B (Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 285 nm
Run Time 10 minutes

4. Data Analysis:

  • Integrate the peak area of the this compound peak in the chromatograms.
  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
  • Determine the purity of the sample by the area percent method or calculate the concentration in unknown samples by comparing their peak areas to the calibration curve.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (285 nm) E->F G Integrate Peak Area F->G H Generate Calibration Curve G->H I Calculate Purity/Concentration H->I

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of this compound and for detecting and identifying volatile impurities. Due to the amine group, proper column selection is crucial to prevent peak tailing.

Experimental Protocol:

1. Instrumentation and Consumables:

  • GC-MS system with an electron ionization (EI) source
  • A low-bleed capillary column suitable for amine analysis (e.g., VF-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
  • High-purity helium as the carrier gas
  • Volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate)

2. Sample Preparation:

  • Dissolve a small amount of the sample in a volatile solvent to a concentration of approximately 1 mg/mL.
  • Ensure the sample is completely dissolved. Sonication may be used if necessary.

3. GC-MS Conditions:

  • The following table provides a starting point for the GC-MS parameters.

ParameterCondition
Injector Temperature 280 °C
Injection Mode Split (e.g., 30:1) or Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Energy 70 eV
Mass Range 40-450 amu

4. Data Analysis:

  • Identify the peak corresponding to this compound by its retention time and mass spectrum.
  • Compare the experimental mass spectrum with a reference library (e.g., NIST) for confirmation.
  • Analyze other peaks in the chromatogram to identify potential impurities.

Expected Mass Spectrum Data:

Note: Experimental mass spectral data for this specific compound is not widely available. The following are predicted key fragments based on the structure.

m/zPredicted Fragment
205 [M]+ (Molecular Ion)
176 [M - C2H5]+
160 [M - OC2H5]+
132 [M - COOC2H5]+

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample in Volatile Solvent B Inject into GC A->B C Separation in Capillary Column B->C D EI Ionization C->D E Mass Analysis D->E F Identify Molecular Ion Peak E->F G Analyze Fragmentation Pattern F->G H Compare with Spectral Libraries G->H I Identify Impurities H->I

GC-MS Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

1. Instrumentation and Consumables:

  • NMR spectrometer (e.g., 400 MHz or higher)
  • 5 mm NMR tubes
  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
  • Tetramethylsilane (TMS) as an internal standard

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.
  • Add a small amount of TMS as an internal reference (δ 0.00 ppm).

3. NMR Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
  • ¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR.

Expected ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30d1HH-4
~7.20s1HH-3
~6.90d1HH-7
~6.70dd1HH-6
~5.50br s2H-NH₂
4.35q2H-OCH₂CH₃
1.35t3H-OCH₂CH₃

Expected ¹³C NMR Spectral Data:

Note: The following data is predicted based on the structure and data from similar compounds.

Chemical Shift (δ, ppm)Assignment
~160.0C=O (ester)
~150.0C-7a
~145.0C-5
~144.0C-2
~125.0C-3a
~115.0C-4
~112.0C-6
~105.0C-7
~100.0C-3
~61.0-OCH₂CH₃
~14.5-OCH₂CH₃

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Dissolve Sample in Deuterated Solvent B Add TMS Standard A->B C Transfer to NMR Tube B->C D Acquire ¹H NMR Spectrum C->D E Acquire ¹³C NMR Spectrum D->E F Process Spectra (FT, Phasing) E->F G Assign Chemical Shifts F->G H Analyze Coupling Constants G->H I Confirm Structure H->I

NMR Analysis Workflow

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound.

Experimental Protocol:

1. Instrumentation:

  • FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

2. Sample Preparation:

  • If using an ATR accessory, place a small amount of the solid sample directly onto the ATR crystal.
  • Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

3. Data Acquisition:

  • Record the spectrum over the range of 4000-400 cm⁻¹.
  • Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.
  • Acquire the sample spectrum and ratio it against the background.

Expected FT-IR Spectral Data:

Note: This data is based on characteristic vibrational frequencies for the functional groups present and data from similar benzofuran (B130515) compounds.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450-3300N-H stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100-3000C-H stretchAromatic
2980-2850C-H stretchAliphatic
1715-1690C=O stretchEster
1620-1580C=C stretchAromatic
1600-1550N-H bendPrimary Amine (-NH₂)
1250-1200C-O stretch (asymmetric)Ester
1100-1000C-O stretch (symmetric)Ester, Furan ring

Workflow for FT-IR Analysis:

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Interpretation A Place Sample on ATR Crystal or Prepare KBr Pellet B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Identify Characteristic Peaks C->D E Assign Functional Groups D->E F Confirm Molecular Structure E->F

Application Notes and Protocols: Ethyl 5-aminobenzofuran-2-carboxylate in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the potential use of Ethyl 5-aminobenzofuran-2-carboxylate in various areas of material science. While direct applications are still emerging, its unique chemical structure as a substituted benzofuran (B130515) makes it a promising building block for the synthesis of advanced materials. The protocols provided herein are based on established methodologies for similar benzofuran derivatives and are intended to serve as a starting point for research and development.

Synthesis of Novel Benzofuran-Based Polymers

This compound can serve as a versatile monomer for the synthesis of novel polymers with tailored properties. The presence of both an amino and an ester group allows for its incorporation into various polymer backbones, such as polyamides and polyimides. These polymers are anticipated to exhibit high thermal stability and unique photophysical properties due to the rigid benzofuran core.

Potential Application: High-Performance Polyamides

The amino group of this compound can react with dicarboxylic acids or their derivatives to form polyamides. These polymers could find applications as high-performance plastics, fibers, and films with enhanced thermal resistance and specific optical properties.

Experimental Protocol: Synthesis of a Benzofuran-Containing Polyamide

This protocol describes the synthesis of a polyamide via direct polycondensation of this compound with a commercially available diacid chloride, such as terephthaloyl chloride.

Materials:

  • This compound

  • Terephthaloyl chloride

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine (B92270), anhydrous

  • Methanol (B129727)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (three-neck flask, condenser, dropping funnel, mechanical stirrer)

Procedure:

  • In a dry three-neck flask equipped with a mechanical stirrer, a gas inlet, and a dropping funnel, dissolve this compound (1 equivalent) in anhydrous NMP under an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous pyridine (2 equivalents) to the solution to act as an acid scavenger.

  • Cool the solution to 0°C using an ice bath.

  • Dissolve terephthaloyl chloride (1 equivalent) in a minimal amount of anhydrous NMP and add it dropwise to the cooled solution of the diamine over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.

  • Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol with constant stirring.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours.

Expected Polymer Properties (Hypothetical Data)

The following table summarizes the expected properties of a polyamide derived from this compound, based on data from analogous aromatic polyamides.

PropertyExpected Value
Glass Transition Temp. (Tg)250 - 300 °C
Decomposition Temp. (Td)> 450 °C (in N₂)
Tensile Strength80 - 120 MPa
Young's Modulus3 - 5 GPa
Inherent Viscosity0.8 - 1.5 dL/g
SolubilitySoluble in NMP, DMAc, conc. H₂SO₄

Experimental Workflow

Polymer_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve Monomer in NMP Add_Pyridine Add Pyridine Dissolve->Add_Pyridine Cool Cool to 0°C Add_Pyridine->Cool Add_Diacid Add Diacid Chloride Solution Cool->Add_Diacid Stir_RT Stir at RT for 24h Add_Diacid->Stir_RT Precipitate Precipitate in Methanol Stir_RT->Precipitate Filter Filter Polymer Precipitate->Filter Wash Wash with Methanol & Water Filter->Wash Dry Dry under Vacuum Wash->Dry

Workflow for the synthesis of a benzofuran-containing polyamide.

Development of Fluorescent Probes and Dyes

The benzofuran scaffold is known to be a core structure in many fluorescent molecules.[1] The amino group on this compound can be readily functionalized to create novel dyes and fluorescent probes for various applications, including bio-imaging and chemical sensing.

Potential Application: Fluorescent Chemosensors

By attaching a suitable receptor unit to the amino group, derivatives of this compound can be designed as chemosensors for the detection of specific analytes, such as metal ions or biologically important molecules. The binding of the analyte to the receptor would induce a change in the fluorescence properties of the benzofuran fluorophore.

Experimental Protocol: Synthesis of a Schiff Base Fluorescent Probe

This protocol outlines the synthesis of a simple Schiff base derivative that could potentially act as a fluorescent probe.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add salicylaldehyde (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The Schiff base product should precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure fluorescent probe.

Expected Photophysical Properties (Hypothetical Data)

The photophysical properties of the synthesized probe would need to be characterized in various solvents and in the presence of different analytes.

PropertyExpected Value (in Ethanol)
Absorption Maximum (λ_abs)350 - 400 nm
Emission Maximum (λ_em)450 - 550 nm
Molar Extinction Coefficient (ε)10,000 - 30,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ_F)0.1 - 0.5
Stokes Shift100 - 150 nm

Signaling Pathway for a Fluorescent Chemosensor

Chemosensor_Pathway cluster_fluorescence Fluorescence Change Probe Probe Complex Probe-Analyte Complex Probe->Complex + Analyte Analyte Analyte Fluorescence_On Fluorescence ON/OFF or Shift Complex->Fluorescence_On Binding Event

Signaling pathway of a turn-on/off fluorescent chemosensor.

Application in Organic Electronics

Benzofuran derivatives are being explored for their potential in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), due to their charge-transporting and emissive properties.[2] this compound can be a precursor for the synthesis of hole-transporting or emissive materials for OLEDs.

Potential Application: Hole-Transporting Layer (HTL) in OLEDs

The amino group can be functionalized with aromatic moieties known to facilitate hole transport, such as triphenylamine (B166846) units. The resulting material could then be used as the hole-transporting layer in a multi-layer OLED device.

Experimental Protocol: Fabrication of a Simple OLED Device

This protocol provides a general procedure for the fabrication of a small-molecule-based OLED using thermal evaporation, assuming a suitable hole-transporting material derived from this compound has been synthesized.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Hole-Injecting Layer (HIL) material (e.g., HAT-CN)

  • Hole-Transporting Layer (HTL) material (derived from this compound)

  • Emissive Layer (EML) material (e.g., Alq₃)

  • Electron-Transporting Layer (ETL) material (e.g., TPBi)

  • Electron-Injecting Layer (EIL) material (e.g., LiF)

  • Aluminum (for cathode)

  • High-vacuum thermal evaporation system

Procedure:

  • Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat them with UV-ozone for 15 minutes.

  • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (< 10⁻⁶ Torr).

  • Sequentially deposit the organic and metallic layers onto the ITO substrate:

    • HIL: Deposit a 10 nm thick layer of HAT-CN.

    • HTL: Deposit a 40 nm thick layer of the benzofuran-based hole-transporting material.

    • EML: Deposit a 20 nm thick layer of Alq₃.

    • ETL: Deposit a 30 nm thick layer of TPBi.

    • EIL: Deposit a 1 nm thick layer of LiF.

    • Cathode: Deposit a 100 nm thick layer of Aluminum through a shadow mask to define the device's active area.

  • Encapsulate the fabricated device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Expected OLED Performance (Hypothetical Data)

The performance of an OLED incorporating a hole-transporting material derived from this compound is projected based on similar benzofuran-based devices.

Performance MetricExpected Value
Turn-on Voltage3.0 - 4.5 V
Maximum Luminance> 5,000 cd/m²
Maximum Current Efficiency5 - 10 cd/A
Maximum Power Efficiency3 - 8 lm/W
External Quantum Efficiency (EQE)3 - 6 %
CIE Coordinates (x, y)Dependent on the emissive layer

OLED Device Architecture and Energy Level Diagram

OLED_Structure cluster_device OLED Device Structure cluster_energy Energy Level Diagram Cathode Cathode (Al) EIL EIL (LiF) Cathode->EIL ETL ETL EIL->ETL EML EML ETL->EML HTL HTL (Benzofuran-based) EML->HTL HIL HIL HTL->HIL Anode Anode (ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate HOMO HOMO LUMO LUMO Cathode_WF Cathode WF EIL_LUMO EIL_LUMO Cathode_WF->EIL_LUMO Electron Injection Anode_WF Anode WF HIL_HOMO HIL_HOMO Anode_WF->HIL_HOMO Hole Injection HTL_HOMO HTL_HOMO HIL_HOMO->HTL_HOMO EML_HOMO EML_HOMO HTL_HOMO->EML_HOMO EML_LUMO EML_LUMO EML_HOMO->EML_LUMO Recombination (Light Emission) ETL_LUMO ETL_LUMO EIL_LUMO->ETL_LUMO ETL_LUMO->EML_LUMO

OLED device architecture and a representative energy level diagram.

References

Application Notes and Protocols: Ethyl 5-aminobenzofuran-2-carboxylate in the Synthesis of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes derived from ethyl 5-aminobenzofuran-2-carboxylate. This document details synthetic methodologies, key photophysical data for representative probes, and experimental protocols for their application in areas such as metal ion detection and cellular imaging.

Introduction

This compound is a versatile heterocyclic building block valuable in medicinal chemistry and materials science.[1] Its benzofuran (B130515) core offers a planar structure with inherent fluorescence potential, while the strategically positioned amino group provides a reactive handle for derivatization.[2] This allows for the straightforward synthesis of novel fluorescent probes. One common and effective strategy is the formation of Schiff bases through the condensation of the amino group with various aldehydes. The resulting imine linkage extends the conjugated π-system, often leading to enhanced and tunable photophysical properties.[3][4] These Schiff base derivatives of this compound can be designed as chemosensors that exhibit changes in their fluorescence upon binding to specific analytes, such as metal ions, making them valuable tools for biological and environmental analysis.[5][6]

Synthesis of Fluorescent Probes

A primary application of this compound in this context is its use as a precursor for Schiff base fluorescent probes. The synthesis is typically a one-step condensation reaction with an appropriate aldehyde, often salicylaldehyde (B1680747) or its derivatives, under mild conditions.

General Synthesis Workflow

The overall process for developing and utilizing these fluorescent probes is outlined below.

A Starting Material This compound B Condensation Reaction with Aldehyde A->B C Purification and Characterization B->C D Photophysical Characterization C->D E Application Studies (e.g., Ion Sensing, Bioimaging) D->E

Caption: General workflow for the synthesis and application of fluorescent probes.

Experimental Protocol: Synthesis of a Representative Schiff Base Probe

This protocol describes the synthesis of a fluorescent probe from this compound and salicylaldehyde.

Materials:

  • This compound

  • Salicylaldehyde

  • Ethanol (B145695) (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol or methanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

  • Add salicylaldehyde (1.1 equivalents) to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base fluorescent probe.

  • Dry the purified product under vacuum and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry).

Photophysical Properties

The photophysical properties of fluorescent probes derived from this compound are crucial for their application. These properties are typically characterized in various solvents to assess their performance. Below is a table summarizing representative data for a Schiff base probe synthesized from this compound and salicylaldehyde, based on analogous compounds.

Probe NameExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ)Target Analyte
Ethyl 5-((salicylidene)amino)benzofuran-2-carboxylate~380~470~90ModerateMetal Ions (e.g., Zn²⁺)

Note: The exact values can vary depending on the solvent and specific experimental conditions.

Application: Fluorescent Detection of Metal Ions

Schiff base probes derived from this compound can act as "turn-on" fluorescent sensors for metal ions. The binding of a metal ion to the probe can restrict the C=N bond rotation and enhance the fluorescence intensity through a chelation-enhanced fluorescence (CHEF) effect.

Signaling Pathway for Metal Ion Detection

Probe_Free Probe (Low Fluorescence) Probe_Bound Probe-Metal Complex (High Fluorescence) Probe_Free->Probe_Bound + Metal Ion Probe_Bound->Probe_Free - Metal Ion (e.g., with chelator) Metal_Ion Metal Ion

Caption: "Turn-on" fluorescence signaling pathway for metal ion detection.

Experimental Protocol: General Procedure for Metal Ion Sensing

This protocol provides a general guideline for using a benzofuran-based Schiff base probe for the fluorescent detection of a target metal ion.

Materials:

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO or ethanol)

  • Stock solutions of various metal ions (e.g., 10 mM in deionized water)

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • Fluorometer

  • Cuvettes

Procedure:

  • Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in the desired buffer. The final concentration typically ranges from 1-10 µM.

  • Titration Experiment:

    • To a cuvette containing the probe solution, add increasing concentrations of the target metal ion stock solution.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum after excitation at the probe's maximum absorption wavelength.

  • Selectivity Test:

    • Prepare a series of cuvettes, each containing the probe solution.

    • To each cuvette, add a specific metal ion from a panel of different cations at a concentration significantly higher than that of the probe.

    • Record the fluorescence emission spectrum for each sample to assess the probe's selectivity for the target metal ion.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the detection limit and binding affinity.

Application: Live Cell Imaging

Fluorescent probes derived from this compound can also be designed for bioimaging applications, such as visualizing intracellular metal ion distribution.

General Workflow for Live Cell Imaging

Cell_Culture Cell Culture and Seeding Probe_Loading Probe Loading and Incubation Cell_Culture->Probe_Loading Washing Wash to Remove Excess Probe Probe_Loading->Washing Imaging Fluorescence Microscopy Washing->Imaging

Caption: General workflow for live cell imaging with a fluorescent probe.

Experimental Protocol: Live Cell Imaging of Intracellular Metal Ions

This protocol provides a general guideline for using a benzofuran-based Schiff base probe for imaging intracellular metal ions.

Materials:

  • Cultured cells (e.g., HeLa, MCF-7) on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO)

  • Stock solution of the target metal ion or a relevant ionophore

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.

  • Probe Loading:

    • Dilute the stock solution of the fluorescent probe in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).

    • Remove the existing medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator to allow for probe uptake.

  • Washing:

    • After incubation, gently aspirate the probe-containing medium.

    • Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • (Optional) To visualize changes in intracellular metal ion concentration, treat the cells with the target metal ion or an ionophore before or during imaging.

    • Place the dish or coverslip on the stage of the fluorescence microscope.

    • Excite the probe using the appropriate wavelength and capture the emission using a suitable filter set.

    • Acquire images using the lowest possible excitation intensity to minimize phototoxicity and photobleaching.

Optimization:

  • Probe Concentration: Titrate the probe concentration to find the optimal balance between signal intensity and potential cytotoxicity.

  • Incubation Time: Optimize the incubation time to ensure sufficient probe uptake and localization.

  • Washing Steps: Thorough washing is crucial for reducing background noise and improving the signal-to-noise ratio.

Conclusion

This compound serves as a valuable and accessible starting material for the synthesis of novel fluorescent probes. The straightforward formation of Schiff base derivatives allows for the development of chemosensors with tunable photophysical properties. These probes have demonstrated potential in the sensitive and selective detection of metal ions and for applications in live-cell imaging, making them powerful tools for researchers in chemistry, biology, and drug development. Further derivatization of the benzofuran scaffold and the aldehyde component can lead to the development of probes with enhanced brightness, photostability, and specificity for a wide range of analytes.

References

Application Notes and Protocols for the Synthesis of Schiff Base Ligands from Ethyl 5-aminobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Schiff base ligands derived from Ethyl 5-aminobenzofuran-2-carboxylate. This class of compounds holds significant interest in medicinal chemistry and drug development due to the versatile biological activities of the benzofuran (B130515) scaffold, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] The imine group of the Schiff base is often critical for these biological activities.[1]

Introduction

Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone.[3][4][5][6] The resulting carbon-nitrogen double bond, or azomethine group, is a key feature of these compounds and contributes to their diverse chemical and biological properties.[7][8] Benzofuran derivatives, on the other hand, are important heterocyclic compounds found in many natural products and synthetic drugs, exhibiting a wide range of pharmacological activities.[1][2] The synthesis of Schiff base ligands from this compound combines these two important pharmacophores, leading to novel molecules with potential therapeutic applications.[1] These ligands can also be used to form coordination complexes with metal ions, which may enhance their biological activity.[1][7]

Experimental Protocols

This section details the synthesis of the precursor, this compound, followed by the general procedure for the synthesis of the Schiff base ligands.

1. Synthesis of this compound (Precursor)

The synthesis of the starting amine involves the reduction of a nitro group.

  • Materials:

    • Ethyl 5-nitrobenzofuran-2-carboxylate

    • Ethanol (B145695)

    • Raney-Ni

    • Hydrogen gas (H2)

    • Nitrogen gas (N2)

  • Procedure:

    • Dissolve Ethyl 5-nitrobenzofuran-2-carboxylate (1 mmol) in ethanol under a nitrogen atmosphere.

    • Add Raney-Ni (3.0 mmol) to the solution.

    • Pressurize the reaction vessel with hydrogen gas.

    • Stir the reaction mixture for 6 hours at room temperature.

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a high-flow filter aid to remove the catalyst.

    • Evaporate the solvent from the combined organic layer to dryness to obtain the product.[1]

  • Characterization Data for this compound:

    • Appearance: Yellow solid[1]

    • Yield: 91%[1]

    • Melting Point: 189–191°C[1]

    • IR (KBr, υ, cm⁻¹): 3379 (-NH2), 3309 (-NH2), 2924 (aliphatic –CH–), 1711 (C=O)[1]

    • ¹H-NMR (300 MHz, CDCl₃): δ = 7.50 (s, 1H, Ar–H), 7.36 (d, J = 9.6 Hz, 1H, Ar–H), 6.80 (m, 2H, Ar–H), 5.08 (s, 2H, NH₂), 4.31 (q, J = 7.5, 14.4 Hz, 2H, O–CH₂–), 1.31 (m, 3H, –CH₃)[1]

    • ¹³C-NMR (75 MHz, DMSO + CDCl₃): 157.09 (C=O), 144.04, 140.91, 140.28, 122.70, 112.11, 108.35, 106.70, 99.24, 55.79 (O–CH₂–), 8.64 (–CH₃)[1]

    • EIMS m/z: 205.2. Found: 206.4, (M+)[1]

2. General Protocol for the Synthesis of Schiff Base Ligands

This protocol describes the condensation reaction between this compound and various aromatic aldehydes.

  • Materials:

    • This compound (0.01 mol)

    • Appropriate aromatic aldehyde derivative (0.01 mol)

    • Methanol (10 cm³)

    • Ethanol (for recrystallization)

  • Procedure:

    • Combine this compound (0.01 mol) and the selected aromatic aldehyde (0.01 mol) in a round-bottom flask containing 10 cm³ of methanol.[1]

    • Reflux the reaction mixture for 30 minutes.[1]

    • Monitor the completion of the reaction using TLC.[1]

    • After completion, cool the reaction mixture. A solid product should precipitate out.[1]

    • Filter the precipitated solid, dry it, and purify by recrystallization from ethanol.[1][9]

Data Presentation

The following table summarizes the quantitative data for a series of synthesized Schiff base ligands derived from this compound and different substituted salicylaldehydes.

Compound IDAldehyde DerivativeYield (%)Melting Point (°C)Molecular Formula
6a 2-hydroxybenzaldehyde85162–164C₁₈H₁₅NO₄
6b 2-hydroxy-5-nitrobenzaldehyde92258–260C₁₈H₁₄N₂O₆
6c 5-bromo-2-hydroxybenzaldehyde89192–194C₁₈H₁₄BrNO₄
6d 5-chloro-2-hydroxybenzaldehyde90204–206C₁₈H₁₄ClNO₄
6e 2-hydroxy-5-methylbenzaldehyde87188–190C₁₉H₁₇NO₄

Data extracted from Mandewale et al., 2019.[1]

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the synthesis of the precursor and the final Schiff base ligands.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_schiff_base Schiff Base Synthesis Nitro Ethyl 5-nitrobenzofuran-2-carboxylate Reagents_H2 Raney-Ni, H2, Ethanol Nitro->Reagents_H2 Reduction Amino This compound Reagents_H2->Amino Amino_start This compound Reagents_Reflux Methanol, Reflux Amino_start->Reagents_Reflux Condensation Aldehyde Aromatic Aldehyde Aldehyde->Reagents_Reflux Condensation SchiffBase Schiff Base Ligand Reagents_Reflux->SchiffBase

Caption: Workflow for the synthesis of Schiff base ligands.

Applications in Drug Development

Schiff bases derived from benzofuran cores are promising scaffolds for the development of new therapeutic agents.[1] The synthesized compounds have been shown to exhibit a broad range of biological activities, including:

  • Antibacterial Activity: Several of these Schiff bases and their metal complexes have demonstrated significant activity against various bacterial strains, including M. tuberculosis.[1]

  • Antifungal Activity: The inherent antifungal properties of the benzofuran moiety can be enhanced through the formation of Schiff bases.[1]

  • Anti-inflammatory and Analgesic Activity: The versatile structure of this compound makes it a suitable building block for developing novel anti-inflammatory and analgesic drugs.[10]

  • Anticancer Activity: Benzofuran derivatives have been investigated for their potential as antitumor agents.[2]

The ease of synthesis and the ability to readily modify the structure by using different aldehydes make this class of compounds an attractive target for lead optimization in drug discovery programs. The imine linkage is crucial for their biological action, and the coordination with metal ions can further potentiate their therapeutic effects.[1][7]

Logical_Relationship cluster_components Core Components cluster_synthesis Synthesis cluster_product Product & Applications Benzofuran This compound (Pharmacological Scaffold) Condensation Condensation Reaction Benzofuran->Condensation Aldehyde Aromatic Aldehyde (Structural Diversity) Aldehyde->Condensation SchiffBase Schiff Base Ligand Condensation->SchiffBase Applications Biological Activities (Antibacterial, Antifungal, Anticancer) SchiffBase->Applications

Caption: Relationship between components, synthesis, and applications.

References

Application Notes: Ethyl 5-aminobenzofuran-2-carboxylate in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 5-aminobenzofuran-2-carboxylate is a versatile heterocyclic building block crucial in pharmaceutical research and drug development.[1] While not typically a potent enzyme inhibitor itself, its benzofuran (B130515) core serves as a privileged scaffold for the synthesis of a wide array of bioactive molecules.[1] The presence of an amino group at the 5-position and an ethyl ester at the 2-position provides convenient handles for chemical modification, allowing for the generation of diverse libraries of derivatives.[1] These derivatives have shown significant inhibitory activity against various enzyme classes, making this compound a valuable starting material in medicinal chemistry.

Key Applications in Enzyme Inhibition Studies

Research has demonstrated that derivatives synthesized from the this compound scaffold are effective inhibitors of several important enzyme targets:

  • Tyrosinase Inhibitors: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a major strategy for treating hyperpigmentation disorders and is also explored in food preservation.[2][3] Benzofuran derivatives have been synthesized and shown to be potent tyrosinase inhibitors, with some exhibiting greater efficacy than the standard inhibitor, kojic acid.[4]

  • Kinase Inhibitors (CDK2): Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the cell cycle, and its dysregulation is implicated in the proliferation of cancer cells.[5][6][7] Novel benzofuran-piperazine hybrids and other derivatives have been developed as potent and selective type II CDK2 inhibitors, demonstrating promising anti-proliferative activity in cancer cell lines.[5][8]

  • Other Potential Targets: The structural versatility of the benzofuran nucleus means its derivatives have been investigated for a wide range of biological activities, including as antibacterial, antifungal, antiviral, and antioxidant agents, suggesting a broader potential for enzyme inhibition.[4]

The primary use of this compound is therefore not as a direct inhibitor, but as a foundational molecule for the synthesis of targeted and potent enzyme inhibitors through further chemical elaboration.[1][9]

Data Presentation: Inhibitory Activity of Benzofuran Derivatives

The following table summarizes the inhibitory concentrations (IC50) for various derivatives based on the benzofuran scaffold. It is important to note that these compounds are derivatives and not this compound itself. The data illustrates the potential of this chemical class as a source of potent enzyme inhibitors.

Compound ClassTarget EnzymeSpecific Derivative ExampleIC50 (nM)Reference
Benzofuran-N-phenylacetamideFungal TyrosinaseN-(2-methoxyphenyl)acetamide derivative390 (0.39 µM)[4]
Benzofuran-N-phenylacetamideFungal TyrosinaseN-(3-nitrophenyl)acetamide derivative760 (0.76 µM)[4]
Benzofuran-piperazine HybridCDK2Compound 9h40.91[5][8]
Benzofuran-piperazine HybridCDK2Compound 11d41.70[5][8]
Benzofuran-piperazine HybridCDK2Compound 11e46.88[5]
Oxindole/Benzofuran HybridCDK2Bromo isatin (B1672199) derivative 5d37.80[7]
Oxindole/Benzofuran HybridCDK2Compound 5f52.80[7]
Acylhydrazone BenzofuranCDK2p-methoxyphenyl derivative 13c52.63[5]

Mandatory Visualizations

G cluster_synthesis General Synthetic Pathway A This compound (Starting Material) B Functionalization Reaction (e.g., Amide Coupling, Acylation) A->B Reagents (e.g., Acyl Chloride) C Intermediate Derivative B->C D Further Modification / Purification C->D E Final Benzofuran Derivative (Active Enzyme Inhibitor) D->E

Caption: General synthetic workflow from the starting material to a final inhibitor.

G cluster_workflow Enzyme Inhibition Assay Workflow P Prepare Reagents: - Enzyme Solution - Substrate Solution - Buffer - Test Compound (Inhibitor) A Dispense Reagents into 96-well Plate: 1. Buffer 2. Test Compound / Control 3. Enzyme Solution P->A I Pre-incubation (Allows inhibitor to bind enzyme) A->I R Initiate Reaction (Add Substrate) I->R M Kinetic Measurement (e.g., Absorbance change over time via Plate Reader) R->M D Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 Value M->D

Caption: Experimental workflow for a typical in vitro enzyme inhibition assay.

G cluster_pathway Simplified CDK2 Signaling in Cell Cycle G1 G1 Phase S S Phase (DNA Replication) G1->S Progression CDK2 CDK2 / Cyclin E, A (Kinase Complex) G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M CDK2->S Promotes Entry Arrest Cell Cycle Arrest Inhibitor Benzofuran Derivative (CDK2 Inhibitor) Inhibitor->CDK2 INHIBITS

Caption: Role of CDK2 in the cell cycle and the point of inhibition.

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl Benzofuran-2-carboxamide (B1298429) Derivatives

This protocol provides a generalized procedure for the synthesis of amide derivatives from this compound, a common step in creating active inhibitors.

Materials:

  • This compound

  • Substituted benzoyl chloride (or carboxylic acid with coupling agents like EDC/HOBt)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (B128534), Pyridine)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reactant Setup: Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Add a base such as triethylamine (1.2 equivalents).

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add the desired substituted benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure N-aryl benzofuran-2-carboxamide derivative.

  • Characterization: Confirm the structure of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol details a colorimetric assay to determine the inhibitory potential of synthesized benzofuran derivatives against mushroom tyrosinase, using L-DOPA as a substrate.[2]

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate (B84403) Buffer (0.1 M, pH 6.8)

  • Test compounds (dissolved in DMSO)

  • Kojic acid (positive control)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer (e.g., 500 U/mL).

    • Prepare a stock solution of L-DOPA in phosphate buffer (e.g., 10 mM).

    • Prepare stock solutions of test compounds and kojic acid in DMSO (e.g., 10 mM). Create serial dilutions in DMSO to test a range of concentrations.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 20 µL of the test compound solution (at various concentrations) and 140 µL of phosphate buffer.

    • Control Wells (No Inhibitor): Add 20 µL of DMSO and 140 µL of phosphate buffer.

    • Blank Wells: Add 160 µL of phosphate buffer (to correct for substrate auto-oxidation).

  • Enzyme Addition and Pre-incubation:

    • Add 20 µL of the mushroom tyrosinase solution to the Test and Control wells. Do not add enzyme to the Blank wells.

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells (Test, Control, and Blank).

    • Immediately place the plate in the microplate reader and measure the absorbance at 475 nm (monitoring dopachrome (B613829) formation) in kinetic mode, taking readings every 1-2 minutes for 20-30 minutes.[2]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Correct the rates of the Test and Control wells by subtracting the rate of the Blank well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]

Protocol 3: In Vitro CDK2/Cyclin A Kinase Assay

This protocol describes a general method for assessing the inhibitory effect of benzofuran derivatives on the activity of the CDK2/Cyclin A complex, often using a luminescence-based ATP detection system.

Materials:

  • Active human CDK2/Cyclin A enzyme complex

  • Kinase substrate (e.g., Histone H1 peptide)

  • Kinase buffer (containing MgCl₂, DTT, and other necessary components)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Staurosporine (B1682477) (positive control inhibitor)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds and staurosporine in DMSO. Further dilute in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration is low (e.g., <1%).

  • Assay Setup (in a white, opaque plate):

    • To each well, add the test compound or control (staurosporine or DMSO for 100% and 0% inhibition, respectively).

    • Add the substrate (e.g., Histone H1) to each well.

    • Add the CDK2/Cyclin A enzyme to all wells except for a "no enzyme" control.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding a pre-determined concentration of ATP (often at or near the Km value for the enzyme).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Signal Detection:

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol. This reagent lyses the cells (if applicable) and contains luciferase and luciferin, which produce light in the presence of ATP.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer. The light signal is inversely proportional to the kinase activity (more active kinase = less ATP remaining = lower signal).

  • Data Analysis:

    • Normalize the data using the controls (0% activity for no enzyme, 100% activity for DMSO only).

    • Calculate the percent inhibition for each test compound concentration.

    • Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-aminobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during the synthesis of Ethyl 5-aminobenzofuran-2-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to facilitate a smooth and efficient experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: A prevalent synthetic strategy involves a two-step process. The first step is the formation of the benzofuran (B130515) ring to yield Ethyl 5-nitrobenzofuran-2-carboxylate, which is then followed by the reduction of the nitro group to an amine. A common method for the initial cyclization is the Rap-Stoermer reaction.

Q2: What is the role of this compound in drug development?

A2: this compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its benzofuran core, coupled with a reactive amino group, provides a versatile scaffold for developing new therapeutic agents, particularly those targeting neurological disorders.[1][2]

Q3: What are the key safety precautions to consider during this synthesis?

A3: Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. When working with flammable solvents, ensure there are no nearby ignition sources. For catalytic hydrogenation, proper handling of the palladium on carbon (Pd/C) catalyst and hydrogen gas is critical to prevent fires. Tin(II) chloride is a sensitizer (B1316253) and should be handled with care.

Troubleshooting Guides

Part 1: Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate via Cyclization

This section focuses on the formation of the benzofuran ring, a critical step preceding the nitro group reduction. A common approach involves the reaction of a substituted phenol (B47542) with a haloacetate.

Problem 1: Low or No Yield of Ethyl 5-nitrobenzofuran-2-carboxylate

Potential CauseTroubleshooting RecommendationExpected Outcome
Ineffective Base The choice of base is crucial for the cyclization reaction. If a weak base is used, deprotonation of the phenolic hydroxyl group may be incomplete. Consider using a stronger base such as potassium carbonate or cesium carbonate. The reaction can be sensitive to the base, and screening different bases may be necessary.Improved deprotonation of the phenol, leading to a higher rate of O-alkylation and subsequent cyclization, resulting in an increased yield of the desired product.
Suboptimal Solvent The solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF or acetonitrile (B52724) are generally effective. If solubility of reactants is an issue, consider alternative solvents or solvent mixtures.Enhanced solubility of reactants and intermediates, facilitating a more efficient reaction and higher product yield.
Low Reaction Temperature The cyclization reaction may require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature, potentially to reflux conditions. Monitor the reaction progress by TLC to avoid decomposition at excessively high temperatures.Increased reaction kinetics, leading to a higher conversion of starting materials to the desired benzofuran product within a reasonable timeframe.
Moisture in the Reaction The presence of water can interfere with the reaction, particularly with the base and any moisture-sensitive intermediates. Ensure all glassware is thoroughly dried and use anhydrous solvents.A drier reaction environment will prevent unwanted side reactions and improve the efficiency of the cyclization, leading to a better yield.

Problem 2: Formation of Significant Side Products

Potential CauseTroubleshooting RecommendationExpected Outcome
Intermolecular Side Reactions At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction at a lower concentration may favor the formation of the cyclic product.Reduced formation of polymeric or dimeric byproducts, leading to a cleaner reaction mixture and a higher yield of the desired benzofuran.
Decomposition of Starting Materials or Product Prolonged reaction times at high temperatures can lead to the degradation of the starting materials or the desired product. Monitor the reaction progress closely using TLC and stop the reaction once the starting material is consumed or when significant product decomposition is observed.Minimized product loss due to degradation, resulting in a higher isolated yield of a purer product.
Part 2: Reduction of Ethyl 5-nitrobenzofuran-2-carboxylate to this compound

This step involves the conversion of the nitro group to an amine, which is the final step in the synthesis of the target molecule.

Problem 1: Incomplete Reduction of the Nitro Group

Potential CauseTroubleshooting RecommendationExpected Outcome
Inactive Catalyst (Catalytic Hydrogenation) The Pd/C catalyst can become deactivated over time or due to impurities in the reaction mixture. Use a fresh batch of catalyst and ensure the starting material and solvent are of high purity.A more active catalyst will lead to a faster and more complete reduction of the nitro group, resulting in a higher yield of the desired amine.
Insufficient Hydrogen Pressure (Catalytic Hydrogenation) A low hydrogen pressure may result in a slow or incomplete reaction. Ensure the reaction vessel is properly sealed and maintain a consistent hydrogen pressure as specified in the protocol (e.g., 0.3-0.5 MPa).[3]Adequate hydrogen pressure will drive the reaction to completion, ensuring full conversion of the nitro compound to the amine.
Insufficient Reducing Agent (e.g., Tin(II) Chloride) An inadequate amount of the reducing agent will lead to incomplete conversion. Use a stoichiometric excess of the reducing agent, as is common for these types of reductions.Complete consumption of the starting nitro compound and a high yield of the corresponding amine.
Low Reaction Temperature Some reduction reactions require heating to proceed at a practical rate. If the reaction is slow at room temperature, consider gently heating the reaction mixture. However, be cautious as higher temperatures can sometimes lead to side reactions with certain reducing agents like SnCl2.An increased reaction rate, leading to a shorter reaction time and complete conversion of the starting material.

Problem 2: Formation of Side Products (e.g., Hydroxylamine, Azo Compounds)

Potential CauseTroubleshooting RecommendationExpected Outcome
Over-reduction or Side Reactions with the Reducing Agent Certain reducing agents can lead to the formation of byproducts such as hydroxylamines or azo compounds. The choice of reducing agent and reaction conditions is critical. For catalytic hydrogenation, ensure the reaction is stopped once the starting material is consumed. When using metal-based reducing agents, carefully control the stoichiometry and temperature.A cleaner reaction profile with minimal formation of undesired byproducts, simplifying the purification process and improving the isolated yield.
Reduction of the Ester Group While less common with nitro group-selective reducing agents, some powerful reducing agents could potentially reduce the ester functionality. Ensure the chosen reducing agent is chemoselective for the nitro group under the employed reaction conditions. Catalytic hydrogenation with Pd/C and reductions with SnCl2 are generally selective.Preservation of the ethyl ester group, ensuring the formation of the desired this compound.

Problem 3: Difficult Purification of the Final Product

Potential CauseTroubleshooting RecommendationExpected Outcome
Presence of Baseline Impurities on TLC The amino group can cause streaking on silica (B1680970) gel TLC plates. Adding a small amount of a basic modifier, such as triethylamine (B128534) (e.g., 1%), to the eluent can help to obtain sharper spots and better separation during column chromatography.Improved chromatographic separation, allowing for the isolation of a purer final product.
Product is an Oil or Low-Melting Solid If the product does not crystallize easily, it may be necessary to purify it by column chromatography first. After chromatography, attempting recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water, ethyl acetate/hexanes) may yield a crystalline solid.Isolation of the product in a solid, crystalline form, which is generally easier to handle and store, and often indicates higher purity.
Contamination with Metal Salts (from reducing agents like SnCl2) Residual tin salts can be difficult to remove. After the reaction, a basic workup is typically required to precipitate the tin hydroxides, which can then be filtered off. Thorough washing of the organic layer during extraction is also important.Efficient removal of inorganic byproducts, leading to a cleaner crude product that is easier to purify further.

Experimental Protocols

Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate

A common method for this step is a variation of the Rap-Stoermer reaction.

Materials:

Procedure:

  • To a solution of 4-nitrosalicylaldehyde in DMF, add anhydrous potassium carbonate.

  • Add ethyl bromoacetate dropwise to the mixture.

  • Heat the reaction mixture and monitor its progress by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reduction of Ethyl 5-nitrobenzofuran-2-carboxylate to this compound

Method 1: Catalytic Hydrogenation [3]

Materials:

  • Ethyl 5-nitrobenzofuran-2-carboxylate

  • 5% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

Procedure:

  • In a reaction flask, dissolve Ethyl 5-nitrobenzofuran-2-carboxylate (20.0 g) in ethanol (300 mL).[3]

  • Add 5% Pd/C catalyst (2 g) to the solution.[3]

  • Seal the reaction vessel and purge it with hydrogen gas twice.[3]

  • Pressurize the vessel with hydrogen to 0.3-0.5 MPa and maintain the reaction temperature between 10-30°C.[3]

  • Stir the reaction mixture for 3 hours, monitoring the progress by TLC.[3]

  • Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst.[3]

  • Concentrate the filtrate under reduced pressure and dry the residue to obtain this compound.[3] A reported yield for this procedure is 98%.[3]

Method 2: Reduction with Tin(II) Chloride

Materials:

  • Ethyl 5-nitrobenzofuran-2-carboxylate

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Ethanol or Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve Ethyl 5-nitrobenzofuran-2-carboxylate in ethanol or ethyl acetate.

  • Add a solution of Tin(II) chloride dihydrate in the same solvent.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Once the reaction is complete, quench it by carefully adding a saturated solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Filter the mixture to remove the inorganic solids.

  • Extract the filtrate with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization as needed.

Data Presentation

ParameterCatalytic Hydrogenation (Pd/C)Tin(II) Chloride Reduction
Typical Yield High (e.g., 98% reported)[3]Generally high, but can vary
Reaction Time Typically a few hours (e.g., 3 hours)[3]Can range from 30 minutes to several hours
Reaction Temperature Room temperature to slightly elevated (10-30°C)[3]Room temperature or gentle heating
Reagents H2 gas, Pd/C catalystSnCl2·2H2O
Work-up Filtration to remove catalystBasic workup and filtration of tin salts
Safety Considerations Handling of flammable H2 gas and pyrophoric catalystHandling of corrosive acid and metal salts

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Benzofuran Ring Formation cluster_step2 Step 2: Nitro Group Reduction 4-Nitrosalicylaldehyde 4-Nitrosalicylaldehyde Cyclization Cyclization (e.g., Rap-Stoermer) 4-Nitrosalicylaldehyde->Cyclization Ethyl_bromoacetate Ethyl bromoacetate Ethyl_bromoacetate->Cyclization Ethyl_5_nitro Ethyl 5-nitrobenzofuran-2-carboxylate Cyclization->Ethyl_5_nitro Reduction Reduction Ethyl_5_nitro->Reduction Final_Product This compound Reduction->Final_Product Purification Purification Final_Product->Purification Purification (Chromatography/ Recrystallization)

Caption: Synthetic workflow for this compound.

Troubleshooting_Nitro_Reduction Start Start Nitro Reduction Check_Reaction_Completion Reaction Complete? Start->Check_Reaction_Completion Incomplete_Reaction Incomplete Reaction Check_Reaction_Completion->Incomplete_Reaction No Check_Side_Products Side Products Present? Check_Reaction_Completion->Check_Side_Products Yes Check_Catalyst Check Catalyst Activity (if applicable) Incomplete_Reaction->Check_Catalyst Increase_Reagent Increase Reducing Agent / H2 Pressure Check_Catalyst->Increase_Reagent Inactive Increase_Temp Increase Temperature Check_Catalyst->Increase_Temp Active Increase_Reagent->Check_Reaction_Completion Increase_Temp->Check_Reaction_Completion Optimize_Conditions Optimize Conditions (Temp, Time, Reagent) Check_Side_Products->Optimize_Conditions Yes Purify_Product Purify Product Check_Side_Products->Purify_Product No Optimize_Conditions->Start

Caption: Troubleshooting decision tree for the nitro group reduction step.

References

Technical Support Center: Optimizing Reaction Yield for Ethyl 5-aminobenzofuran-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Ethyl 5-aminobenzofuran-2-carboxylate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used and effective two-step synthesis starts from 5-nitrosalicylaldehyde. The first step involves the formation of the benzofuran (B130515) ring to yield Ethyl 5-nitrobenzofuran-2-carboxylate. The second step is the reduction of the nitro group to an amine, yielding the final product.

Q2: My yield for the reduction of Ethyl 5-nitrobenzofuran-2-carboxylate is consistently low. What are the potential causes?

A2: Low yields in this reduction step can be attributed to several factors. Incomplete reaction is a common issue, which can be addressed by extending the reaction time or increasing the hydrogen pressure during catalytic hydrogenation. Catalyst poisoning is another possibility; ensure your starting material and solvent are free of impurities like sulfur or halides. The choice of solvent can also play a crucial role; while ethanol (B145695) is commonly used, exploring other protic solvents or co-solvents might be beneficial for substrates with poor solubility[1].

Q3: I am observing significant byproduct formation during the synthesis. How can I improve the selectivity?

A3: Byproduct formation often arises from side reactions. In the case of nitro group reduction, over-reduction to undesired products can occur. Carefully controlling the reaction conditions, such as temperature and reaction time, is crucial. For reductions using metal catalysts like SnCl2, the formation of tin salts can complicate purification; proper workup with a base is necessary to manage these precipitates[2]. In palladium-catalyzed cross-coupling reactions for forming the benzofuran ring, homocoupling of starting materials can be a significant side reaction. This can often be minimized by ensuring strictly anaerobic conditions and using high-purity reagents.

Q4: What are the alternative methods for reducing the nitro group to an amine?

A4: Besides catalytic hydrogenation with Pd/C, other effective methods include the use of tin(II) chloride (SnCl2) in an acidic medium or with an ionic liquid, or iron powder in the presence of an acid like acetic acid or ammonium (B1175870) chloride[1][3]. The choice of method often depends on the other functional groups present in the molecule, as some methods are more chemoselective than others.

Q5: How can I effectively purify this compound and its derivatives?

A5: Column chromatography on silica (B1680970) gel is a standard method for purifying these compounds. A common eluent system is a mixture of petroleum ether and ethyl acetate. The polarity of the solvent system can be adjusted based on the polarity of the specific derivative. For derivatives that are difficult to separate, High-Performance Liquid Chromatography (HPLC) can be employed for higher resolution purification.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst (e.g., Pd/C) Use a fresh batch of catalyst. Ensure the catalyst has been stored under appropriate inert conditions.
Poor Quality Reagents or Solvents Use high-purity, anhydrous solvents and reagents. Impurities can poison the catalyst or lead to side reactions.
Sub-optimal Reaction Temperature Optimize the reaction temperature. Some reactions may require heating to overcome the activation energy, while others might need cooling to prevent decomposition.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.
Poor Solubility of Starting Material For catalytic hydrogenations, consider using a co-solvent like THF or acetic acid to improve solubility[1].
Formation of Side Products
Potential Cause Troubleshooting Steps
Over-reduction of the Nitro Group Carefully control the reaction time and hydrogen pressure during catalytic hydrogenation. Consider using a milder reducing agent.
Homocoupling in Cross-Coupling Reactions Ensure the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen). Use degassed solvents.
Formation of Tin Salt Precipitates (SnCl2 reduction) During workup, basify the reaction mixture to a pH of >8 to dissolve the tin salts or aid in their removal by filtration through celite[2].
Decomposition of Product Avoid prolonged heating. Purify the product as soon as possible after the reaction is complete.

Experimental Protocols

Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate

This protocol is adapted from a patented synthetic method.

Reaction: O-alkylation of 5-nitrosalicylaldehyde followed by intramolecular cyclization.

Reagents and Materials:

  • 5-Nitrosalicylaldehyde

  • Ethyl bromoacetate (B1195939)

  • Anhydrous Potassium Carbonate (K2CO3)

  • Dry Dimethylformamide (DMF)

Procedure:

  • To a solution of 5-nitrosalicylaldehyde in dry DMF, add anhydrous potassium carbonate.

  • Add ethyl bromoacetate dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 8 hours.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain Ethyl 5-nitrobenzofuran-2-carboxylate.

Reactant Reagents Solvent Temperature Time Yield
5-NitrosalicylaldehydeEthyl bromoacetate, K2CO3DMFReflux8h90-92%
Synthesis of this compound

This protocol describes the reduction of the nitro group to an amine via catalytic hydrogenation.[4][5]

Reaction: Catalytic hydrogenation of Ethyl 5-nitrobenzofuran-2-carboxylate.

Reagents and Materials:

  • Ethyl 5-nitrobenzofuran-2-carboxylate

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

Procedure:

  • Dissolve Ethyl 5-nitrobenzofuran-2-carboxylate in ethanol in a hydrogenation vessel.

  • Add 10% Pd/C catalyst to the solution.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature for 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield this compound.

Reactant Catalyst Solvent Pressure Temperature Time Yield
Ethyl 5-nitrobenzofuran-2-carboxylate10% Pd/CEthanol1-3 atm H2Room Temp.3h98%[5]

Visualizations

experimental_workflow cluster_step1 Step 1: Benzofuran Ring Formation cluster_step2 Step 2: Nitro Group Reduction A 5-Nitrosalicylaldehyde B Ethyl bromoacetate, K2CO3, DMF A->B Reactants C Reflux, 8h B->C Conditions D Ethyl 5-nitrobenzofuran-2-carboxylate C->D Product E Ethyl 5-nitrobenzofuran-2-carboxylate D->E Intermediate F 10% Pd/C, H2, Ethanol E->F Reactant & Catalyst G Room Temp, 3h F->G Conditions H This compound G->H Final Product

Caption: Synthetic workflow for this compound.

For drug development professionals, understanding the potential biological targets of these compounds is crucial. Benzofuran derivatives have been shown to act as inhibitors of various kinases, which are key components of many signaling pathways implicated in diseases like cancer.

signaling_pathway cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors Akt->Downstream Activates CellResponse Cell Survival, Proliferation, Growth Downstream->CellResponse Inhibitor Aminobenzofuran Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway by aminobenzofuran derivatives.

References

"identification of byproducts in Ethyl 5-aminobenzofuran-2-carboxylate reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 5-aminobenzofuran-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent synthetic route involves a two-step process:

  • Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate: This intermediate is typically synthesized via the condensation of a substituted salicylaldehyde (B1680747) with a malonate derivative. Common starting materials are 5-nitrosalicylaldehyde and diethyl bromomalonate or 2-hydroxy-5-nitrobenzaldehyde (B32719) and ethyl bromoacetate.

  • Reduction of the Nitro Group: The nitro group of Ethyl 5-nitrobenzofuran-2-carboxylate is then reduced to an amine, yielding the final product. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a widely used method for this transformation.

Q2: What are the potential byproducts in the synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate?

A2: During the synthesis of the nitro intermediate, several byproducts can form:

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of 5-nitrosalicylaldehyde and diethyl bromomalonate in the final mixture.

  • Positional Isomers: Nitration of salicylaldehyde can sometimes yield the 3-nitro isomer in addition to the desired 5-nitro product, which can be carried through the synthesis.

  • Over-alkylation Products: The phenolic oxygen of salicylaldehyde can be susceptible to over-alkylation by diethyl bromomalonate under certain conditions.

  • Hydrolysis Products: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid if water is present in the reaction mixture, especially at elevated temperatures.

Q3: What are the common byproducts formed during the reduction of Ethyl 5-nitrobenzofuran-2-carboxylate?

A3: The catalytic reduction of the nitro group is a key step where several byproducts can be generated:

  • Incomplete Reduction Products: The reduction of a nitro group proceeds through several intermediates. Incomplete reduction can result in the presence of nitroso and hydroxylamine (B1172632) intermediates.

  • Condensation Products: The highly reactive nitroso and hydroxylamine intermediates can condense to form azo and azoxy compounds, which are common dimeric impurities in nitro group reductions.

  • Dehalogenation Products: If the starting materials contain halogen substituents, catalytic hydrogenation can sometimes lead to dehalogenation, resulting in impurities lacking the halogen atom.

  • Ring Hydrogenation: Under harsh hydrogenation conditions (high pressure and temperature), the benzofuran (B130515) ring system itself can be partially or fully hydrogenated.

Q4: How can I minimize byproduct formation?

A4: To minimize byproduct formation, consider the following:

  • Optimize Reaction Conditions: Carefully control reaction parameters such as temperature, pressure, reaction time, and catalyst loading.

  • Use High-Purity Starting Materials: The purity of your starting materials, particularly the 5-nitrosalicylaldehyde, is crucial to prevent the formation of isomeric and other impurities.

  • Ensure Anhydrous Conditions: For the synthesis of the nitro intermediate, using anhydrous solvents and reagents can prevent hydrolysis of the ester group.

  • Monitor Reaction Progress: Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure it goes to completion, avoiding prolonged reaction times that can lead to side reactions.

Q5: What analytical techniques are recommended for identifying byproducts?

A5: A combination of chromatographic and spectroscopic techniques is recommended for the identification and quantification of byproducts:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for separating the main product from its impurities. Developing a stability-indicating HPLC method is crucial for resolving all potential byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the molecular weights of unknown impurities, providing strong clues to their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the structural elucidation of isolated impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a useful analytical tool.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reduction of the Nitro Group - Increase the catalyst (Pd/C) loading. - Increase the hydrogen pressure. - Extend the reaction time and monitor by TLC or HPLC. - Ensure the catalyst is active; use fresh catalyst if necessary.
Catalyst Poisoning - Ensure starting materials and solvent are free of sulfur or other catalyst poisons. - Purify the Ethyl 5-nitrobenzofuran-2-carboxylate intermediate before reduction.
Poor Solubility of Starting Material - Choose a solvent system where the nitro compound is more soluble. A co-solvent may be beneficial.
Loss during Work-up and Purification - Optimize the extraction and crystallization solvents to minimize product loss. - Avoid excessive washing of the product crystals.
Issue 2: Presence of Significant Impurities in the Final Product
Observed Impurity Possible Cause Troubleshooting and Prevention
Unreacted Ethyl 5-nitrobenzofuran-2-carboxylate Incomplete reduction.See troubleshooting steps for "Incomplete Reduction of the Nitro Group" above.
Yellow to Orange Colored Impurities Formation of azo and azoxy byproducts.- Optimize reaction conditions (lower temperature, shorter reaction time). - Ensure efficient stirring to promote mass transfer of hydrogen.
Impurity with a higher molecular weight (dimer) Condensation of intermediates.See above for minimizing azo/azoxy formation.
Presence of Carboxylic Acid Impurity Hydrolysis of the ethyl ester.- Use anhydrous solvents and reagents. - Avoid acidic or basic conditions during work-up and purification.

Quantitative Data

The following table summarizes potential impurities and their likely analytical signatures. The relative amounts can vary significantly depending on the specific reaction conditions.

Impurity Name Chemical Structure Typical m/z (ESI+) Key NMR Signals (Illustrative) Typical Retention Time (Relative to Product)
Ethyl 5-nitrobenzofuran-2-carboxylateC₁₁H₉NO₅236.05Aromatic protons in the downfield region, distinct nitro-substituted pattern.Earlier eluting
Ethyl 5-nitrosobenzofuran-2-carboxylateC₁₁H₉NO₄220.05Aromatic protons shifted compared to the nitro compound.Varies
Ethyl 5-hydroxylaminobenzofuran-2-carboxylateC₁₁H₁₁NO₄222.07Aromatic protons and a broad NH-OH proton signal.Varies
Azo-bis(ethyl benzofuran-2-carboxylate)C₂₂H₁₈N₂O₆419.12Complex aromatic signals.Later eluting
Azoxy-bis(ethyl benzofuran-2-carboxylate)C₂₂H₁₈N₂O₇435.12Complex aromatic signals.Later eluting
5-Aminobenzofuran-2-carboxylic acidC₉H₇NO₃178.04Absence of ethyl group signals.Earlier eluting

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate
  • To a solution of 5-nitrosalicylaldehyde (1 equivalent) in a suitable anhydrous solvent (e.g., acetone, DMF), add anhydrous potassium carbonate (2-3 equivalents).

  • To this suspension, add diethyl bromomalonate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield Ethyl 5-nitrobenzofuran-2-carboxylate as a solid.

Protocol 2: Synthesis of this compound
  • Dissolve Ethyl 5-nitrobenzofuran-2-carboxylate (1 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Pressurize the reaction vessel with hydrogen gas (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 3: HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Nitro Intermediate cluster_step2 Step 2: Reduction cluster_byproducts Potential Byproducts 5-Nitrosalicylaldehyde 5-Nitrosalicylaldehyde K2CO3 K2CO3, Acetone 5-Nitrosalicylaldehyde->K2CO3 Diethyl_bromomalonate Diethyl bromomalonate Diethyl_bromomalonate->K2CO3 Ethyl_5_nitro Ethyl 5-nitrobenzofuran-2-carboxylate K2CO3->Ethyl_5_nitro H2_PdC H2, Pd/C Ethyl_5_nitro->H2_PdC Ethyl_5_amino This compound H2_PdC->Ethyl_5_amino Nitroso Nitroso intermediate H2_PdC->Nitroso Hydroxylamine Hydroxylamine intermediate H2_PdC->Hydroxylamine Azo Azo byproduct Nitroso->Azo Azoxy Azoxy byproduct Nitroso->Azoxy Hydroxylamine->Azo Hydroxylamine->Azoxy

Caption: Synthetic pathway for this compound and potential byproduct formation during the reduction step.

Troubleshooting_Workflow Start Start Problem Low Yield or High Impurity? Start->Problem Check_Starting_Materials Check Purity of Starting Materials Problem->Check_Starting_Materials Yes Optimize_Reaction_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Check_Starting_Materials->Optimize_Reaction_Conditions Incomplete_Reaction Incomplete Reaction? Optimize_Reaction_Conditions->Incomplete_Reaction Analyze_Byproducts Analyze Byproducts (HPLC, LC-MS) Side_Reactions Side Reactions Occurring? Analyze_Byproducts->Side_Reactions Purification Optimize Purification Method End End Purification->End Incomplete_Reaction->Optimize_Reaction_Conditions Yes Incomplete_Reaction->Analyze_Byproducts No Side_Reactions->Optimize_Reaction_Conditions Yes Side_Reactions->Purification No

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

"stability issues and degradation of Ethyl 5-aminobenzofuran-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of Ethyl 5-aminobenzofuran-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns stem from the three key functional groups in the molecule: the aromatic amine, the ethyl ester, and the benzofuran (B130515) ring. These groups make the compound susceptible to oxidation, hydrolysis, and photodegradation.

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure the longevity and purity of the compound, it is recommended to store it in a refrigerator at 2-8°C, under an inert atmosphere (such as argon or nitrogen), in a tightly sealed, light-resistant container. This helps to minimize exposure to oxygen, moisture, and light, which are key drivers of degradation.

Q3: I've noticed a color change in my sample of this compound. What could be the cause?

A3: A color change, often to a yellow or brown hue, is a common indicator of degradation, particularly oxidation of the 5-amino group. Aromatic amines are prone to air oxidation, which can lead to the formation of colored impurities like nitroso or nitro compounds, and potentially polymeric byproducts.[1][2][3]

Q4: Can I use aqueous buffers in my experiments with this compound?

A4: While aqueous buffers are often necessary for biological assays, it's important to be aware that the ethyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions.[4][5][6] It is advisable to prepare stock solutions in an anhydrous organic solvent like DMSO and make final dilutions into aqueous buffers immediately before use. The pH of the buffer can significantly impact the rate of hydrolysis.

Q5: Is this compound sensitive to light?

A5: Aromatic amino compounds can be susceptible to photodegradation upon exposure to UV light.[7][8] It is recommended to handle the compound and its solutions in a way that minimizes light exposure, for example, by using amber vials and avoiding prolonged exposure to direct sunlight or strong laboratory lighting.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Inconsistent or non-reproducible results in biological assays.
  • Potential Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound in anhydrous DMSO. Compare its performance to your existing stock.

    • Minimize Incubation Time: If possible, reduce the incubation time of the compound in aqueous assay buffers to limit the extent of hydrolysis.

    • pH Control: Evaluate the pH of your assay buffer. If it is significantly acidic or basic, consider if it can be adjusted to be closer to neutral (pH 7) without compromising the assay.

    • Control for Degradation: Include a control where the compound is incubated in the assay medium for the duration of the experiment, and then analyze the medium by HPLC to quantify the extent of degradation.

Issue 2: Appearance of unexpected peaks in HPLC analysis of a reaction mixture.
  • Potential Cause 1: Hydrolysis of the ethyl ester.

    • Identification: The primary hydrolysis product would be 5-aminobenzofuran-2-carboxylic acid. This product will be more polar and thus have a shorter retention time on a reverse-phase HPLC column.

    • Confirmation: Spike a sample of your reaction mixture with a standard of 5-aminobenzofuran-2-carboxylic acid (if available) to see if the peak co-elutes. Alternatively, use LC-MS to identify the mass of the unexpected peak.

    • Solution: If hydrolysis is confirmed, ensure all solvents and reagents are anhydrous. If water is a necessary component of the reaction, consider using a milder pH or a shorter reaction time.

  • Potential Cause 2: Oxidation of the amino group.

    • Identification: Oxidation can lead to a variety of products, including nitroso, nitro, and dimeric azo or azoxy compounds.[1][3] These products may have different polarities and will appear as new peaks in the chromatogram. Oxidation can also lead to the formation of insoluble polymeric materials.

    • Confirmation: Use LC-MS to determine the molecular weights of the impurity peaks. A mass increase of 14 Da (N to N-O) or 30 Da (NH2 to NO2) could indicate oxidation.

    • Solution: Run reactions under an inert atmosphere (nitrogen or argon). Deoxygenate solvents before use. Avoid unnecessary exposure of the compound to air, especially at elevated temperatures.

Stability Data

The following tables provide illustrative data on the stability of this compound under various conditions. This data is intended to be representative and should be confirmed by in-house stability studies.

Table 1: pH-Dependent Hydrolysis of this compound at 25°C

pH% Remaining after 24 hoursPrimary Degradant
3.085.2%5-Aminobenzofuran-2-carboxylic acid
5.095.1%5-Aminobenzofuran-2-carboxylic acid
7.498.5%5-Aminobenzofuran-2-carboxylic acid
9.090.3%5-Aminobenzofuran-2-carboxylate

Table 2: Thermal and Photostability of this compound (Solid State)

ConditionDuration% RemainingObservations
40°C1 week99.1%Slight yellowing
60°C1 week96.5%Noticeable yellowing
UV Light (254 nm)24 hours92.3%Browning of the surface
Ambient Light1 month99.5%No significant change

Experimental Protocols

Protocol 1: HPLC Method for Purity and Stability Analysis

This protocol describes a general reverse-phase HPLC method suitable for monitoring the purity of this compound and detecting its primary hydrolysis and oxidation products.

  • Instrumentation: HPLC with UV detector.[2][9]

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile or DMSO to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the potential degradation pathways of a compound.[1]

  • Acid Hydrolysis:

    • Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 1 M HCl.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with 1 M NaOH, and dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 1 M NaOH.

    • Keep at room temperature for 4 hours.

    • Neutralize with 1 M HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve 10 mg of the compound in 10 mL of acetonitrile.

    • Add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Photostability:

    • Spread a thin layer of the solid compound in a petri dish.

    • Expose to a calibrated UV light source for 24 hours.

    • Prepare a solution of the exposed solid for HPLC analysis.

Visualizations

cluster_hydrolysis Ester Hydrolysis cluster_oxidation Amine Oxidation EABC Ethyl 5-aminobenzofuran- 2-carboxylate ABC 5-Aminobenzofuran- 2-carboxylic acid EABC->ABC + H2O (Acid/Base) EtOH Ethanol EABC->EtOH + H2O (Acid/Base) EABC2 Ethyl 5-aminobenzofuran- 2-carboxylate Nitroso Ethyl 5-nitrosobenzofuran- 2-carboxylate EABC2->Nitroso [O] Polymer Polymeric Products EABC2->Polymer Oxidative Coupling Nitro Ethyl 5-nitrobenzofuran- 2-carboxylate Nitroso->Nitro [O]

Caption: Potential degradation pathways of this compound.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Start with solid compound dissolve Dissolve in appropriate solvent (e.g., ACN/H2O, with acid/base/oxidant) start->dissolve stress Apply stress condition (Heat, Light, etc.) dissolve->stress neutralize Neutralize/Quench reaction stress->neutralize dilute Dilute to working concentration neutralize->dilute hplc Inject into HPLC-UV/MS dilute->hplc integrate Integrate peaks hplc->integrate identify Identify degradants (MS, standards) integrate->identify quantify Quantify % degradation identify->quantify

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Functionalization of Ethyl 5-aminobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 5-aminobenzofuran-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites on this compound for functionalization?

A1: The primary reactive site for functionalization is the amino group (-NH2) at the C5 position of the benzofuran (B130515) ring. This group is a good nucleophile and can readily undergo various reactions such as acylation, sulfonylation, alkylation, and diazotization. The aromatic ring itself can also undergo electrophilic substitution, though the amino group is generally more reactive.

Q2: What are some common challenges encountered when working with this compound?

A2: Common challenges include managing the reactivity of the amino group, preventing side reactions such as polysubstitution, and dealing with potential hydrolysis of the ethyl ester group under certain reaction conditions. Purification of the final functionalized product can also be challenging due to the similar polarities of starting material and product in some cases.

Q3: How can I prevent the hydrolysis of the ethyl ester group during functionalization of the amino group?

A3: To prevent ester hydrolysis, it is crucial to avoid strongly acidic or basic conditions, especially at elevated temperatures.[1] For base-catalyzed reactions, using milder bases like pyridine (B92270) or triethylamine (B128534) at low temperatures is recommended. In acid-catalyzed reactions, using a minimal amount of catalyst and keeping the reaction time short can help minimize hydrolysis.

Q4: Are there any recommended protecting group strategies for the amino group?

A4: Yes, protecting the amino group can be a valuable strategy, especially in multi-step syntheses. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice of protecting group will depend on the specific reaction conditions of the subsequent steps. For instance, the Boc group is stable to many reaction conditions but can be easily removed with acid.

Troubleshooting Guides

This section provides detailed troubleshooting for specific functionalization reactions of this compound.

Acylation of the Amino Group

Experimental Protocol: General Procedure for Acylation

  • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.

  • Add a base (e.g., pyridine, triethylamine) to the solution.

  • Cool the reaction mixture to 0 °C.

  • Slowly add the acylating agent (e.g., acetyl chloride, acetic anhydride) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation - Inactive acylating agent. - Insufficiently basic reaction conditions. - Low reaction temperature.- Use a freshly opened or purified acylating agent. - Use a stronger base or a slight excess of the base. - Allow the reaction to proceed at room temperature or slightly elevated temperature.
Formation of multiple products - Diacylation of the amino group. - Acylation of the aromatic ring (Friedel-Crafts acylation).- Use a stoichiometric amount of the acylating agent. - Run the reaction at a lower temperature. - Consider using a milder acylating agent.
Product is difficult to purify - Co-elution of starting material and product. - Presence of base-related impurities.- Optimize the solvent system for column chromatography. - Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the basic impurities during workup.
Hydrolysis of the ethyl ester - Presence of water in the reaction mixture. - Use of a strong base.- Use anhydrous solvents and reagents. - Use a non-nucleophilic base like pyridine.

Quantitative Data on Acylation Reactions

Reactant 1Acylating AgentBaseSolventYield (%)Reference
Ethyl 3-amino-5-bromobenzofuran-2-carboxylateEthyl chloroformateK2CO3Benzene84[1]

Note: Data for the exact substrate is limited; the table shows a representative acylation on a similar benzofuran derivative.

Experimental Workflow for Acylation

acylation_workflow start Start dissolve Dissolve Substrate & Base in Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add Acylating Agent cool->add_reagent react Stir at RT add_reagent->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify Product extract->purify end End purify->end

Caption: General workflow for the acylation of this compound.

Sulfonylation of the Amino Group

Experimental Protocol: General Procedure for Sulfonylation

  • Dissolve this compound in a suitable solvent (e.g., pyridine, dichloromethane).

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride) portion-wise.

  • Allow the reaction to stir at room temperature overnight or until completion (monitor by TLC).

  • Pour the reaction mixture into ice-water.

  • Extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Incomplete reaction - Steric hindrance. - Low reactivity of the sulfonyl chloride.- Increase the reaction temperature. - Use a more reactive sulfonylating agent. - Use a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
Formation of a dark-colored reaction mixture - Decomposition of the starting material or product.- Run the reaction at a lower temperature. - Ensure an inert atmosphere is maintained.
Low isolated yield - Product precipitation in the aqueous layer during workup. - Difficult purification.- Adjust the pH of the aqueous layer before extraction. - Use a different solvent system for purification.

Logical Relationship for Sulfonylation Troubleshooting

sulfonylation_troubleshooting start Sulfonylation Issue incomplete Incomplete Reaction start->incomplete dark_color Dark Reaction Mixture start->dark_color low_yield Low Yield start->low_yield sol_incomplete1 Increase Temperature incomplete->sol_incomplete1 sol_incomplete2 Use More Reactive Sulfonylating Agent incomplete->sol_incomplete2 sol_dark1 Lower Temperature dark_color->sol_dark1 sol_dark2 Inert Atmosphere dark_color->sol_dark2 sol_low1 Adjust pH Before Extraction low_yield->sol_low1 sol_low2 Optimize Purification low_yield->sol_low2

Caption: Troubleshooting guide for common issues in sulfonylation reactions.

N-Alkylation of the Amino Group

Experimental Protocol: General Procedure for Reductive Amination (as an example of N-alkylation)

  • Dissolve this compound and an aldehyde or ketone in a suitable solvent (e.g., dichloroethane, methanol).

  • Add a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Formation of dialkylated product - High reactivity of the primary amine product. - Excess alkylating agent.- Use a stoichiometric amount of the alkylating agent. - Add the alkylating agent slowly to the reaction mixture.
Reaction does not go to completion - Inefficient imine formation. - Deactivation of the reducing agent.- Add a catalytic amount of acetic acid to promote imine formation. - Use a fresh batch of the reducing agent.
Complex product mixture - Side reactions of the aldehyde/ketone. - Instability of the imine intermediate.- Use a milder reducing agent. - Perform the reaction at a lower temperature.

Signaling Pathway for N-Alkylation (Reductive Amination)

reductive_amination amine Ethyl 5-aminobenzofuran- 2-carboxylate imine Imine Intermediate amine->imine + Carbonyl carbonyl Aldehyde/Ketone carbonyl->imine product N-alkylated Product imine->product + Reducing Agent reducing_agent Reducing Agent reducing_agent->product

Caption: Reaction pathway for the N-alkylation via reductive amination.

References

"managing side reactions during the cyclization to form the benzofuran ring"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage side reactions during the cyclization to form the benzofuran (B130515) ring.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during benzofuran ring synthesis?

A1: The most prevalent side reactions include the formation of undesired regioisomers (e.g., 2-substituted vs. 3-substituted benzofurans or incorrect substitution patterns on the benzene (B151609) ring), polymerization or self-condensation of starting materials, and incomplete cyclization leading to stable phenol (B47542) intermediates.[1][2] Over-acylation can also be an issue in Friedel-Crafts type syntheses.

Q2: How does the choice of catalyst influence the formation of side products?

A2: The catalyst plays a critical role in directing the reaction towards the desired product and minimizing side reactions. For instance, in acid-catalyzed cyclizations, the choice of acid can influence the product ratio.[1] Different Lewis acids or transition metal catalysts can alter the reaction mechanism, favoring one cyclization pathway over another.[3] For example, palladium and copper-based catalysts are often used in Sonogashira coupling followed by cyclization, and the choice of ligands can significantly impact the outcome.[4]

Q3: Can reaction temperature be used to control the formation of side products?

A3: Yes, temperature is a crucial parameter for controlling selectivity. In some syntheses, a temperature-dependent aryl migration mechanism is proposed for the formation of 2-substituted products.[3][5] Lowering the reaction temperature has been shown to increase the ratio of the desired product in certain cyclization reactions.[3] Conversely, in some cases, higher temperatures are necessary to ensure complete cyclization and prevent the accumulation of intermediates.[2]

Q4: What is the role of the solvent in managing side reactions?

A4: Solvents can significantly influence the stability of intermediates and transition states, thereby affecting regioselectivity and the formation of byproducts.[3] In some rhodium-catalyzed reactions, the choice of solvent can even switch the reaction pathway to produce different structural frameworks.[3] For instance, using methanol (B129727) as a solvent can suppress the polymerization of furan (B31954) derivatives during their acid-catalyzed conversion to benzofurans by stabilizing reactive aldehyde intermediates.[6]

Troubleshooting Guides

Issue 1: Formation of Undesired Regioisomers

Problem: My reaction is producing a mixture of 2- and 3-substituted benzofurans, or a mixture of regioisomers on the benzene ring (e.g., 5- vs. 6-substituted).

Possible Causes & Solutions:

  • Non-optimal Reaction Temperature: The formation of different regioisomers can be highly dependent on the reaction temperature.

    • Troubleshooting Step: Screen a range of temperatures to determine the optimal condition for the desired isomer. For example, in the reaction of 1-(2-hydroxyphenyl)-2-chloroethanones with Grignard reagents, a temperature-dependent[1][3]-aryl migration can favor the formation of the 2-substituted benzofuran.[5]

  • Inappropriate Catalyst System: The catalyst can dictate the reaction pathway.

    • Troubleshooting Step: Experiment with different Lewis acids (e.g., AlCl₃, TiCl₄, BF₃·OEt₂) or transition metal catalysts (e.g., Pd, Cu, Rh complexes with various ligands).[1][3] The choice of catalyst can significantly influence the regiochemical outcome.

  • Solvent Effects: The solvent can influence the stability of intermediates.

    • Troubleshooting Step: Test a variety of solvents with different polarities. For example, acetonitrile (B52724) has been found to provide a good balance between conversion and selectivity in some oxidative coupling reactions.[3]

  • Substrate's Electronic and Steric Properties: The inherent electronic and steric features of your starting materials will influence the position of cyclization.

    • Troubleshooting Step: Analyze the directing effects of the substituents on your phenol ring. Electron-donating groups generally direct ortho and para. Consider modifying the substituents to enhance the desired regioselectivity.[3]

Quantitative Data on Regioselectivity:

Starting MaterialCatalyst/ConditionsProduct Ratio (2a:2b)Yield (%)Reference
Acetal 1Polyphosphoric acid (PPA), 110 °C1:5N/A[7]
3-hydroxy-2-pyrone and nitroalkene 22AlCl₃ (0.1 equiv), 1,2-dicholorobenzene, 100 °C, 16h23:24 = 53:1568[2]
3-hydroxy-2-pyrone and nitroalkene 22AlCl₃ (0.1 equiv), TFA (0.2 equiv), DCB, 120 °C, 16h24 (major)70[2]

Note: 2a and 2b are regioisomeric benzofuran products. 23 is the intermediate phenol and 24 is the cyclized benzofuranone.

Issue 2: Incomplete Cyclization and Formation of Phenol Intermediates

Problem: My reaction yield is low, and I observe a significant amount of a phenol intermediate.

Possible Causes & Solutions:

  • Insufficient Reaction Time or Temperature: The final ring-closing step may be slow under the current conditions.

    • Troubleshooting Step: Increase the reaction time and/or temperature and monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the intermediate.[1][2]

  • Suboptimal Catalyst or Acid Strength: The catalyst may not be active enough to promote the final cyclization.

    • Troubleshooting Step: If using an acid catalyst, try a stronger acid or a different Lewis acid. For instance, adding trifluoroacetic acid (TFA) can significantly increase the rate of benzofuranone production from a phenol intermediate.[2]

Issue 3: Polymerization and Self-Condensation

Problem: The reaction mixture is turning dark, and a significant amount of insoluble polymeric material is forming.

Possible Causes & Solutions:

  • Strongly Acidic Conditions: Strong acids can promote the self-condensation or polymerization of substrates.[1]

    • Troubleshooting Step: Use milder reaction conditions. This could involve using a weaker acid, a heterogeneous acid catalyst that is easier to control, or performing the reaction at a lower temperature.[8]

  • High Substrate Concentration: High concentrations can favor intermolecular side reactions leading to polymers.

    • Troubleshooting Step: Perform the reaction under more dilute conditions.[1]

  • Presence of Water: For certain substrates, water can facilitate polymerization.

    • Troubleshooting Step: Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.[8]

Experimental Protocols

Protocol 1: General Procedure for Pallado-catalyzed Synthesis of 2-Arylbenzofurans

This protocol is adapted from a Sonogashira coupling followed by cyclization.[4]

Materials:

  • o-Iodophenol

  • Terminal alkyne

  • PdCl₂(PPh₃)₂ (Palladium catalyst)

  • CuI (Copper co-catalyst)

  • Triethylamine (NEt₃)

  • Acetonitrile (MeCN)

Procedure:

  • To a reaction vessel, add o-iodophenol (1 equiv), terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Flush the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous acetonitrile and triethylamine.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Acid-Catalyzed Cyclization of a Phenol Intermediate to a Benzofuranone

This protocol is based on the optimization of a Diels-Alder/cyclization cascade.[1]

Materials:

  • Phenol intermediate

  • Trifluoroacetic acid (TFA)

  • 1,2-Dichlorobenzene (DCB)

Procedure:

  • Dissolve the phenol intermediate in 1,2-dichlorobenzene.

  • Add trifluoroacetic acid (TFA) (0.2 equivalents).

  • Heat the reaction mixture to 120 °C.

  • Monitor the reaction for the consumption of the phenol intermediate by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Directly purify the mixture by flash column chromatography on silica gel.

Visualizations

Logical Flowchart for Troubleshooting Regioselectivity

Troubleshooting Regioselectivity in Benzofuran Synthesis start Mixture of Regioisomers Observed temp Optimize Reaction Temperature start->temp cat Screen Different Catalyst Systems start->cat solv Vary the Solvent start->solv sub Modify Substrate (Sterics/Electronics) start->sub end Improved Selectivity for Desired Isomer temp->end cat->end solv->end sub->end

Caption: A flowchart for troubleshooting poor regioselectivity.

Reaction Pathway: Main vs. Side Reaction in Acid-Catalyzed Cyclization

Main vs. Side Reaction Pathways sub Substrate (e.g., Acetal 1) int_a Oxonium Ion Intermediate A sub->int_a H+, -MeOH path_a Cyclization at Site 'a' int_a->path_a path_b Cyclization at Site 'b' (Side Reaction) int_a->path_b prod_a Desired Regioisomer (Product 2a) path_a->prod_a -MeOH prod_b Undesired Regioisomer (Product 2b) path_b->prod_b -MeOH

Caption: Competing pathways in acid-catalyzed cyclization.

References

Technical Support Center: Improving the Purity of Ethyl 5-aminobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving high purity of key intermediates like Ethyl 5-aminobenzofuran-2-carboxylate is critical for the reliability and success of subsequent experimental stages. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most prevalent impurity is often the starting material from the synthesis, typically Ethyl 5-nitrobenzofuran-2-carboxylate, especially if the reduction reaction did not go to completion. Other potential impurities can include byproducts from side reactions and residual solvents or reagents from the work-up process.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two most effective and commonly used purification methods for this compound are recrystallization and column chromatography. The choice between these methods will depend on the impurity profile and the desired final purity.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods for quantitative purity analysis, with commercial suppliers often guaranteeing a purity of ≥98% by these techniques.[1][2][3] Thin-Layer Chromatography (TLC) is an excellent qualitative tool for monitoring the progress of a reaction and for optimizing the solvent system for column chromatography.

Troubleshooting Guides

Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds. However, challenges can arise. Below is a guide to troubleshoot common issues.

Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.Select a lower-boiling point solvent or a solvent mixture. Ensure the crude product is not grossly impure before attempting recrystallization.
Poor recovery of the purified product. Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent required to fully dissolve the crude product. After cooling to room temperature, place the flask in an ice bath to maximize precipitation.
No crystal formation upon cooling. The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.Concentrate the solution by evaporating some of the solvent and allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Crystals are colored. Colored impurities are co-precipitating with the product.Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.
Column Chromatography Issues

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.

Problem Possible Cause Solution
Poor separation of the desired compound and impurities (overlapping bands). The solvent system (eluent) does not have the optimal polarity.Optimize the eluent system using Thin-Layer Chromatography (TLC) beforehand. The ideal Rf value for the desired compound is typically between 0.25 and 0.35.
The compound does not move from the origin (streaking at the top of the column). The eluent is not polar enough, or the compound is strongly interacting with the silica (B1680970) gel. Aromatic amines can interact strongly with the acidic silanol (B1196071) groups on standard silica gel.Gradually increase the polarity of the eluent. For amines, consider using an amine-functionalized silica gel or adding a small amount (0.1-1%) of a competing amine like triethylamine (B128534) to the eluent.
The compound elutes too quickly (runs with the solvent front). The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.
Tailing of the bands. The sample may be too concentrated, or there are strong interactions with the stationary phase.Load a more dilute sample onto the column. If purifying an amine on standard silica, add a small amount of triethylamine to the eluent to reduce tailing.

Data Presentation

The following table presents illustrative data on the purity of this compound before and after purification by different methods. Please note that this data is for demonstrative purposes and actual results may vary depending on the specific experimental conditions.

Purification Method Starting Purity (Crude Product) Purity After One Purification Cycle Typical Recovery Rate
Recrystallization (from Methanol)85-90%95-98%70-85%
Recrystallization (from Ethanol/Water)85-90%96-99%65-80%
Column Chromatography (Silica Gel, Hexane:Ethyl Acetate gradient)85-90%>99%80-95%
Column Chromatography (Amine-functionalized Silica, Hexane:Ethyl Acetate gradient)85-90%>99% (often with better peak shape)85-97%

Experimental Protocols

Protocol 1: Recrystallization of this compound from Methanol (B129727)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of methanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove all traces of solvent.

Protocol 2: Column Chromatography of this compound
  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system will give the desired compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if a gradient elution is required. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_methods Purification Methods cluster_analysis Final Analysis start Crude this compound choice Purity Assessment (TLC/HPLC) start->choice recrystallization Recrystallization choice->recrystallization High Conc. of Target column_chromatography Column Chromatography choice->column_chromatography Complex Mixture final_product Pure Product (>98%) recrystallization->final_product column_chromatography->final_product

Caption: A decision workflow for the purification of this compound.

logical_relationship cluster_troubleshooting Troubleshooting Recrystallization oiling_out Problem: Oiling Out cause1 Cause: High Solvent BP oiling_out->cause1 cause2 Cause: Impurities oiling_out->cause2 solution1 Solution: Lower BP Solvent cause1->solution1 solution2 Solution: Pre-purify cause2->solution2

Caption: Logical relationship for troubleshooting the "oiling out" issue during recrystallization.

References

"selection of catalysts for reactions involving Ethyl 5-aminobenzofuran-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 5-aminobenzofuran-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions performed with this compound?

A1: this compound is a versatile building block, particularly for creating more complex molecules with potential pharmaceutical applications.[1] The most common catalytic reactions involve the functionalization of the amino group and modifications to the benzofuran (B130515) core. These include:

  • N-Arylation/N-Alkylation: Cross-coupling reactions to form C-N bonds at the 5-amino position, often utilizing palladium or copper catalysts.

  • Amide Coupling: Formation of amides via reaction of the amino group with carboxylic acids or their derivatives, which can be facilitated by various coupling agents.

  • Heterocycle Formation: Using the aminobenzofuran as a scaffold to build additional heterocyclic rings, a common strategy in medicinal chemistry.[2]

  • Modifications at the C-2 position: While the ester group is present, it can be hydrolyzed and the resulting carboxylic acid can be used in further catalytic reactions.

Q2: How do I choose the right catalyst for a C-N cross-coupling reaction with this compound?

A2: The choice of catalyst depends on the specific coupling partners and desired reaction conditions. For C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination), palladium-based catalysts are frequently employed.[2]

  • Palladium Catalysts: A combination of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., Xantphos, BINAP) is common. The choice of ligand is crucial and often requires screening to optimize the reaction.

  • Copper Catalysts: Copper-based catalysts (e.g., CuI) can also be effective, sometimes under milder conditions, and may be preferred for certain substrates.[3]

It is recommended to consult literature for analogous reactions to guide your initial catalyst and ligand selection.

Q3: What are the key considerations for solvent and base selection in these catalytic reactions?

A3: Solvents and bases play a critical role in the success of catalytic reactions involving this compound.

  • Solvents: Anhydrous, aprotic polar solvents like dioxane, toluene, or DMF are typically used for cross-coupling reactions to ensure the stability of the catalyst and reactants.

  • Bases: The choice of base is critical for catalyst activity and to neutralize any acid generated during the reaction. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄), and organic bases like DBU. The strength of the base should be matched to the specific reaction.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield in a Palladium-Catalyzed N-Arylation Reaction
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium precursor and ligand are of high purity and have been stored correctly under an inert atmosphere.
Inappropriate Ligand Screen a variety of phosphine ligands (e.g., bidentate, monodentate) to find one that is optimal for your specific substrates.
Incorrect Base The base may be too weak or too strong. Try screening different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
Solvent Not Anhydrous Use freshly distilled, anhydrous solvent. The presence of water can deactivate the catalyst.
Reaction Temperature Too Low Gradually increase the reaction temperature. Some cross-coupling reactions require heating to proceed efficiently.
Oxygen Contamination Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.
Issue 2: Formation of Significant Side Products
Potential Cause Troubleshooting Step
Homocoupling of Aryl Halide Lower the reaction temperature or catalyst loading. Consider a different ligand that favors reductive elimination of the desired product.
Dehalogenation of Aryl Halide Ensure the reaction is strictly anaerobic. The presence of a reducing agent (even trace amounts) can lead to this side reaction.
Reaction with the Ester Group If reaction conditions are too harsh, the ester may be susceptible to side reactions. Use milder bases and lower temperatures if possible.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation

This protocol provides a general starting point for the N-arylation of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), aryl halide (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.10 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Catalytic Systems for Benzofuran Synthesis

Catalyst SystemBaseSolventYield (%)Reference
CuClDBUDMF45-93[4]
CuI-Deep Eutectic SolventHigh[3][4]
Palladium-basedCs₂CO₃PyridineGood to Excellent[4]

Note: Yields are reported for the synthesis of various benzofuran derivatives and may not be directly transferable to all reactions with this compound but serve as a useful guide.

Visualizations

experimental_workflow reagents 1. Add Reactants: - this compound - Aryl Halide - Base (e.g., Cs2CO3) - Catalyst & Ligand setup 2. Reaction Setup: - Evacuate & Backfill with Inert Gas - Add Anhydrous Solvent reagents->setup Prepare reaction 3. Reaction: - Heat and Stir - Monitor Progress (TLC/LC-MS) setup->reaction Initiate workup 4. Workup: - Cool and Dilute - Filter - Wash with Water & Brine reaction->workup Complete purification 5. Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification Isolate Crude product Final Product purification->product Obtain Pure

Caption: Workflow for a typical palladium-catalyzed N-arylation experiment.

troubleshooting_logic start Low/No Product Yield catalyst Check Catalyst Activity - Purity - Storage start->catalyst ligand Screen Different Ligands catalyst->ligand If catalyst is active success Improved Yield catalyst->success base Vary Base Type and Strength ligand->base If ligand is appropriate ligand->success conditions Optimize Reaction Conditions - Temperature - Solvent base->conditions If base is suitable base->success inert Ensure Inert Atmosphere conditions->inert If conditions are optimized conditions->success inert->success If atmosphere is inert

Caption: Troubleshooting logic for low-yield catalytic reactions.

References

Validation & Comparative

A Comparative Guide to Ethyl 5-aminobenzofuran-2-carboxylate and its Alternatives as Synthetic Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate synthetic building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic route. Ethyl 5-aminobenzofuran-2-carboxylate has emerged as a versatile scaffold in medicinal chemistry, particularly in the development of therapeutics targeting neurological disorders. This guide provides an objective comparison of its performance with viable alternatives, supported by experimental data, to aid in making informed decisions for your research.

Overview of Key Building Blocks

This compound is a bifunctional molecule featuring a benzofuran (B130515) core, a nucleophilic amino group at the 5-position, and an ester at the 2-position, which can be further manipulated. Its utility is exemplified as a key intermediate in the synthesis of the antidepressant vilazodone. As alternatives, this guide will consider Ethyl 5-aminoindole-2-carboxylate, which is isosteric to the benzofuran, and the isomeric Ethyl 6-aminobenzofuran-2-carboxylate.

CompoundStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound this compound174775-48-5[1]C₁₁H₁₁NO₃[1]205.21[1]
Ethyl 5-aminoindole-2-carboxylate Ethyl 5-aminoindole-2-carboxylate71086-99-2[1]C₁₁H₁₂N₂O₂[1]204.22[1]
Ethyl 6-aminobenzofuran-2-carboxylate Ethyl 6-aminobenzofuran-2-carboxylate39786-35-1[2]C₁₁H₁₁NO₃[2]205.21[2]

Performance in Key Synthetic Transformations

The utility of these building blocks is best assessed by their performance in common, yet crucial, synthetic reactions for drug development. Below is a comparative summary of their reactivity in N-alkylation, N-acylation, Suzuki coupling, and Buchwald-Hartwig amination reactions.

N-Alkylation and N-Acylation

These reactions are fundamental for introducing diversity and modulating the physicochemical properties of the final compounds.

Building BlockReactionReagents and ConditionsYield (%)Reference
This compoundN-alkylation with bis(2-chloroethyl)aminebis(2-chloroethyl)amine hydrochloride, Na₂CO₃, isopropanol, 50-60 °C, 4 hNot explicitly stated, but used in a multi-step synthesisPatent CN107674052B
Ethyl 5-aminoindole-2-carboxylateN-alkylation with allyl bromideAllyl bromide, KOH, acetone (B3395972), 20 °C, 2 hExcellent (not quantified)Molecules 2016, 21(3), 333
Ethyl 5-aminoindole-2-carboxylateN-acylation with various carboxylic acidsCarboxylic acid, DCC, DMAPHigh yields with electron-withdrawing groups on the indoleRequest PDF
Carbon-Carbon Bond Formation: Suzuki Coupling

The Suzuki coupling is a powerful tool for constructing biaryl systems, a common motif in pharmaceuticals. This reaction typically requires the parent amine to be converted to a halide (e.g., bromide) before coupling.

Building Block DerivativeCoupling PartnerReagents and ConditionsYield (%)Reference
Ethyl 5-bromobenzofuran-2-carboxylatePhenylboronic acidPd-complex (0.1 mol%), Cs₂CO₃, Toluene (B28343), Microwave, 150 °C, 23 min93ARKIVOC 2013 (iii) 210-226[3]
Ethyl 5-bromobenzofuran-2-carboxylate4-Chlorophenylboronic acidPd-complex (0.1 mol%), Cs₂CO₃, Toluene, Microwave, 150 °C, 23 min96ARKIVOC 2013 (iii) 210-226[3]
Methyl 5-bromobenzofuran-2-carboxylatePhenylboronic acidPd(PPh₃)₄, K₃PO₄77Pak. J. Pharm. Sci., Vol.38, No.5, 2025[4]
Methyl 5-bromobenzofuran-2-carboxylate3,5-Dimethylphenylboronic acidPd(PPh₃)₄, K₃PO₄89Pak. J. Pharm. Sci., Vol.38, No.5, 2025[4]
Carbon-Nitrogen Bond Formation: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a go-to method for the synthesis of arylamines. As with Suzuki coupling, this requires prior conversion of the amino group to a halide.

Building Block DerivativeCoupling PartnerReagents and ConditionsYield (%)Reference
Aryl Bromide (general)CarbazolePd(OAc)₂, XPhos, K₃PO₄, PEG2000 dimethylether, 110 °C, 24 hGood yields reported for various aryl bromidesJ. Org. Chem. 2021, 86, 24, 17594–17605[5]
5-Amino-1,2,3-triazole (as amine)(Het)aryl bromide[(THP-Dipp)Pd(cinn)Cl] (2 mol%), NaOtBu, 1,4-dioxane, 120 °C, 24 hHigh yields reportedBenchChem Application Note[6]

Experimental Protocols

Synthesis of this compound

This procedure outlines the reduction of the corresponding nitro compound.

Step 1: Reduction of Ethyl 5-nitrobenzofuran-2-carboxylate To a reaction flask containing 20.0 g of ethyl 5-nitrobenzofuran-2-carboxylate is added 300 mL of ethanol (B145695) as a solvent. Subsequently, 2 g of 5% Pd/C catalyst is added. The reaction system is purged with hydrogen gas twice to ensure a hydrogen atmosphere. The hydrogenation reaction is carried out for 3 hours with a hydrogen pressure of 0.3-0.5 MPa and the reaction temperature is maintained between 10-30°C. Upon completion, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure and dried to yield 17.1 g (98%) of this compound.

N-Alkylation of Ethyl 5-aminoindole-2-carboxylate

This protocol describes a general method for the N-alkylation of indoles.

Step 1: N-Alkylation with an Alkyl Halide A solution of ethyl 5-aminoindole-2-carboxylate (1.0 mmol) and aqueous KOH (3.0 mmol) in acetone (10 mL) is stirred at 20 °C for 30 minutes. The appropriate alkylating agent (1.1 mmol) is then added, and stirring is continued for 2-8 hours. The solvent is removed under reduced pressure, water is added, and the organic layer is extracted with ethyl acetate. The product is purified by column chromatography.

Suzuki Coupling of Ethyl 5-bromobenzofuran-2-carboxylate

This microwave-assisted protocol provides a rapid method for C-C bond formation.

Step 1: Suzuki Coupling with an Arylboronic Acid In a microwave reaction vial, ethyl 5-bromobenzofuran-2-carboxylate (1 mmol), the desired arylboronic acid (1.2 mmol), a palladium complex (e.g., 2-quinolinealdoxime-Pd(II)-complex, 0.1 mol%), and cesium carbonate (2 mmol) are combined in toluene (3 mL). The vial is sealed and subjected to microwave irradiation (200 W) at 150 °C for approximately 23 minutes. After cooling, the reaction mixture is worked up to isolate the product.[3]

Visualizing Synthetic Utility and Biological Relevance

To better understand the application of these building blocks, the following diagrams illustrate their general reactivity and the biological pathway of a drug synthesized from this compound.

Synthetic_Utility cluster_building_blocks Key Building Blocks cluster_reactions Common Synthetic Transformations cluster_advanced_reactions Palladium-Catalyzed Cross-Coupling Building_Block This compound (or alternative) N_Alkylation N-Alkylation Building_Block->N_Alkylation N_Acylation N-Acylation Building_Block->N_Acylation Halogenation Halogenation (e.g., with NBS) Building_Block->Halogenation Halogenated_Intermediate Halogenated Derivative Halogenation->Halogenated_Intermediate Suzuki Suzuki Coupling (C-C bond formation) Halogenated_Intermediate->Suzuki Buchwald_Hartwig Buchwald-Hartwig (C-N bond formation) Halogenated_Intermediate->Buchwald_Hartwig

Caption: General synthetic transformations of amino-benzofuran/indole carboxylates.

Serotonin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5HTP 5-HTP Tryptophan->5HTP TPH Serotonin_Vesicle Serotonin (B10506) (5-HT) in Vesicles 5HTP->Serotonin_Vesicle AADC Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Autoreceptor 5-HT1A Autoreceptor Serotonin_Synapse->SERT Reuptake Serotonin_Synapse->Autoreceptor Negative Feedback Postsynaptic_Receptor Postsynaptic 5-HT Receptors Serotonin_Synapse->Postsynaptic_Receptor Signal_Transduction Signal Transduction (Neuronal Response) Postsynaptic_Receptor->Signal_Transduction Vilazodone Vilazodone Vilazodone->SERT Inhibits Vilazodone->Autoreceptor Partial Agonist Vilazodone->Postsynaptic_Receptor Partial Agonist (at 5-HT1A)

Caption: Mechanism of action of Vilazodone on the serotonin signaling pathway.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, with its utility well-demonstrated in the synthesis of complex drug molecules like vilazodone. Its alternatives, Ethyl 5-aminoindole-2-carboxylate and Ethyl 6-aminobenzofuran-2-carboxylate, offer subtle yet potentially significant differences in their reactivity and the properties of their derivatives. The choice between these building blocks will ultimately depend on the specific synthetic strategy, the desired properties of the final compound, and the availability and cost of the starting materials. This guide provides a foundational dataset to assist researchers in navigating these choices and accelerating their drug discovery and development programs.

References

A Comparative Guide to Aminobenzofurans in Drug Design: Spotlight on Ethyl 5-aminobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran (B130515) scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, aminobenzofurans have garnered significant attention as versatile building blocks for the development of novel therapeutic agents. This guide provides a comparative analysis of Ethyl 5-aminobenzofuran-2-carboxylate and other aminobenzofuran derivatives, focusing on their applications in anticancer and multidrug resistance reversal research. We present quantitative data from experimental studies, detailed methodologies for key assays, and visualizations of relevant biological pathways to aid researchers in their drug discovery efforts.

Performance Comparison in Anticancer and Multidrug Resistance Applications

This compound serves as a crucial starting material for the synthesis of various bioactive molecules. Its chemical structure, featuring a benzofuran core, an amino group, and an ethyl carboxylate moiety, allows for diverse functionalization to generate compounds with potent pharmacological properties.[1]

Anticancer Activity of this compound Derivatives

A study by F. G. F. O. de Souza et al. utilized this compound as a precursor for the synthesis of novel aminobenzofuran-containing analogues of proximicins, which were evaluated for their antiproliferative activity against human glioblastoma (U-87 MG) and non-cancerous fibroblast (WI-38) cell lines. The results, summarized in the table below, highlight the potential of these derivatives as anticancer agents.

Compound IDModification from this compoundIC50 U-87 MG (µM)IC50 WI-38 (µM)Selectivity Index (SI) (WI-38/U-87 MG)
23(16) Amide coupling with a furan-containing moiety15.672.10.13
24(15) Amide coupling with a different furan-containing moiety34.92.40.07
Temozolomide (B1682018) (Control) Standard chemotherapeutic drug150.3425.40.17

Table 1: Antiproliferative activity of this compound derivatives against glioblastoma cells.[2] Data indicates that derivative 23(16) exhibits significantly higher potency against U-87 MG cells compared to the standard drug, Temozolomide.[2] However, it also shows higher toxicity towards non-cancerous cells, as reflected by the lower selectivity index.

Aminobenzofurans as P-glycoprotein (P-gp) Inhibitors

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[3] Aminobenzofuran derivatives have emerged as promising P-gp inhibitors, capable of reversing MDR and sensitizing cancer cells to conventional chemotherapeutic agents.

A study on thiophenylbenzofuran derivatives, synthesized from an aminobenzofuran core, demonstrated their potent P-gp inhibitory activity. The table below showcases the efficacy of selected compounds in reversing vincristine (B1662923) resistance in human ABCB1-overexpressing cells.

Compound IDFold Reversal (vs. Vincristine alone)
4 223.5
10 198.7
14 185.4
Verapamil (Control) 25.6

Table 2: Reversal of vincristine resistance by thiophenylbenzofuran derivatives in ABCB1/Flp-In™-293 cells.[3] The data clearly indicates that the synthesized aminobenzofuran derivatives are significantly more potent at reversing P-gp mediated drug resistance than the well-known P-gp inhibitor, Verapamil.

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 10,000 cells/well and incubate for 24 hours at 37°C.[5]

  • Compound Treatment: Remove the old media and add 100 µL of media containing the test compound at various concentrations. Incubate for another 24 hours.[5]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS. Dilute the stock solution in culture media to a working concentration of 0.5 mg/mL and add 100 µL to each well. Incubate for 4 hours.[5][6]

  • Formazan (B1609692) Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5] The absorbance is directly proportional to the number of viable cells.

Calcein-AM Assay for P-glycoprotein Inhibition

The Calcein-AM assay is a fluorescent-based method to measure the activity of P-gp. Calcein-AM is a non-fluorescent, cell-permeable substrate of P-gp. Inside the cell, it is cleaved by esterases into the fluorescent molecule calcein (B42510), which is then effluxed by P-gp. Inhibition of P-gp leads to the intracellular accumulation of calcein and an increase in fluorescence.[7]

Protocol:

  • Cell Seeding: Seed P-gp overexpressing cells (e.g., ABCB1/Flp-In™-293) in a 96-well black, clear-bottom plate.

  • Compound Incubation: Treat the cells with various concentrations of the test compounds (aminobenzofuran derivatives) and a positive control (e.g., Verapamil).

  • Calcein-AM Addition: Add Calcein-AM to a final concentration of 0.25 µM and incubate for a specified period (e.g., 30 minutes) at 37°C.[8]

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: An increase in fluorescence compared to the untreated control indicates P-gp inhibition. The EC50 value, the concentration of the inhibitor that causes 50% of the maximum effect, can be calculated.[9]

Visualizing the Mechanism of Action

P-glycoprotein Inhibition by Aminobenzofurans

The following diagram illustrates the general mechanism of P-glycoprotein-mediated drug efflux and its inhibition by aminobenzofuran derivatives. P-gp is an ATP-dependent transporter that actively pumps chemotherapeutic drugs out of the cancer cell.[10] Aminobenzofuran-based inhibitors can interfere with this process, potentially by competing with the drug for binding to the transporter or by inhibiting its ATPase activity, leading to increased intracellular drug concentration and enhanced cytotoxicity.[11][12]

Caption: Mechanism of P-gp inhibition by aminobenzofurans.

General Workflow for Anticancer Drug Discovery with Aminobenzofurans

The process of developing new anticancer agents from aminobenzofuran scaffolds involves a multi-step workflow, from initial synthesis to biological evaluation.

Drug_Discovery_Workflow start Start: This compound synthesis Synthesis of Aminobenzofuran Derivatives start->synthesis purification Purification and Characterization synthesis->purification screening In vitro Cytotoxicity Screening (e.g., MTT Assay) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar mechanism Mechanism of Action Studies (e.g., P-gp Inhibition) screening->mechanism lead_optimization Lead Optimization sar->lead_optimization mechanism->lead_optimization lead_optimization->synthesis Iterative Improvement in_vivo In vivo Studies lead_optimization->in_vivo end Candidate Drug in_vivo->end

Caption: Workflow for aminobenzofuran-based drug discovery.

Conclusion

This compound and its derivatives represent a promising class of compounds in the field of drug design. The presented data demonstrates their potential as potent anticancer agents and effective inhibitors of P-glycoprotein, a key mediator of multidrug resistance. The provided experimental protocols and workflow diagrams serve as valuable resources for researchers aiming to explore and expand upon the therapeutic potential of the aminobenzofuran scaffold. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to guide the development of next-generation therapeutics.

References

A Comparative Analysis of the Biological Activities of Ethyl 5-aminobenzofuran-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran (B130515) scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Ethyl 5-aminobenzofuran-2-carboxylate, a key synthetic intermediate, serves as a versatile starting point for the development of novel therapeutic agents.[3][4] This guide provides a comparative overview of the biological activities of various analogs derived from this core structure, supported by experimental data from recent studies.

Comparative Biological Activity Data

The following tables summarize the quantitative biological activity data for several analogs of this compound. These derivatives showcase the impact of structural modifications on their therapeutic potential.

Anticancer Activity

The antiproliferative effects of proximicin analogs, synthesized using this compound as a building block, have been evaluated against human glioblastoma cells.[5] The data highlights the potential of these compounds as anticancer agents.

Table 1: Antiproliferative Activity of Proximicin Analogs Against U-87 MG Human Glioblastoma Cells [5]

CompoundStructureIC₅₀ (µg/mL)
Analog 23(16) Furan-benzofuran proximicin analog6.54
Temozolomide (B1682018) (TMZ) Standard chemotherapeutic agent>29.19
Proximicin C Parent natural product>12.5

IC₅₀: The concentration of a drug that gives half-maximal response.

Additionally, fluorinated benzofuran derivatives have demonstrated notable anticancer effects on human colorectal adenocarcinoma cells (HCT116).[6]

Table 2: Anticancer Activity of Fluorinated Benzofuran Derivatives Against HCT116 Cells [6]

CompoundR GroupR1 GroupR2 GroupIC₅₀ (µM)
Compound 1 BrFCOOH19.5
Compound 2 BrFCOOEt24.8
Anti-inflammatory Activity

Several benzofuran derivatives have been investigated for their ability to inhibit inflammatory pathways. A key indicator of anti-inflammatory potential is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Table 3: Anti-inflammatory Activity of Benzofuran Derivatives [7]

CompoundDescriptionIC₅₀ for NO Inhibition (µM)
Compound 1 Aza-benzofuran derivative17.3
Compound 3 Aza-benzofuran derivative16.5
Compound 2 Aza-benzofuran derivative31.5
Compound 4 Aza-benzofuran derivative42.8
Celecoxib (Control) Standard anti-inflammatory drug32.1
Antimicrobial Activity

Schiff base ligands derived from this compound and their metal complexes have been screened for their antibacterial activity. The data is presented as the diameter of the zone of inhibition.

Table 4: Antibacterial Activity of Schiff Base Analogs and Their Metal Complexes (Zone of Inhibition in mm) [3]

CompoundS. aureusS. pyogenesE. coliP. aeruginosa
Ligand 6a 11101110
Cu(II) Complex 7a 17151412
Zn(II) Complex 7b 16131211
Ciprofloxacin (Control) 25272624

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key biological assays cited in this guide.

Anticancer Activity: MTT Assay[7]
  • Cell Seeding: Cancer cells (e.g., RAW 264.7) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in DMSO) and incubated for 72 hours at 37°C.

  • MTT Addition: Following incubation, 50 µL of MTT solution (0.5 mg/mL in medium) is added to each well, and the plates are incubated for an additional 1 hour at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay[7]
  • Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in an appropriate medium.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

  • Griess Assay: After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in untreated (control) wells.

Antimicrobial Activity: Agar (B569324) Well Diffusion Method[8]
  • Media Preparation: A suitable agar medium is prepared and sterilized.

  • Inoculation: The molten agar is inoculated with a standardized suspension of the target microorganism.

  • Plate Preparation: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.

  • Well Creation: Wells of a specific diameter are aseptically punched into the agar.

  • Compound Application: A defined volume of the test compound solution (at a specific concentration) is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the research process and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of Analogs cluster_screening Biological Screening cluster_analysis Data Analysis and SAR start This compound synthesis Chemical Modification (e.g., Schiff base formation, acylation) start->synthesis analogs Library of Analogs synthesis->analogs antimicrobial Antimicrobial Assays (Agar Diffusion, MIC) analogs->antimicrobial anticancer Anticancer Assays (MTT, WST-1) analogs->anticancer anti_inflammatory Anti-inflammatory Assays (NO Inhibition, Paw Edema) analogs->anti_inflammatory data Collect Quantitative Data (IC50, MIC, Zone of Inhibition) antimicrobial->data anticancer->data anti_inflammatory->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Compound Identification sar->lead

Caption: General workflow for the synthesis and biological evaluation of this compound analogs.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 binds myd88 MyD88 tlr4->myd88 activates traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p50/p65) nfkb_nuc NF-κB nfkb->nfkb_nuc translocates benzofuran Benzofuran Analogs benzofuran->ikk inhibits dna DNA nfkb_nuc->dna binds to genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) dna->genes promotes transcription

Caption: Simplified diagram of the NF-κB signaling pathway, a potential target for the anti-inflammatory action of benzofuran analogs.

References

A Comparative Spectroscopic Guide to Ethyl 5-aminobenzofuran-2-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the four positional isomers of Ethyl 5-aminobenzofuran-2-carboxylate: the 4-amino, 5-amino, 6-amino, and 7-amino derivatives. Understanding the distinct spectroscopic fingerprints of these isomers is crucial for their unambiguous identification in complex reaction mixtures and for quality control in medicinal chemistry and drug development. This document summarizes their key spectroscopic features based on available data and theoretical principles and provides standardized protocols for acquiring such data.

Structural Isomers

The position of the amino group on the benzene (B151609) ring significantly influences the electronic environment of the molecule, leading to distinct shifts in their respective spectra. The four isomers discussed in this guide are:

  • Ethyl 4-aminobenzofuran-2-carboxylate

  • This compound

  • Ethyl 6-aminobenzofuran-2-carboxylate

  • Ethyl 7-aminobenzofuran-2-carboxylate

isomers cluster_isomers Positional Isomers of Ethyl Aminobenzofuran-2-carboxylate 4-amino Ethyl 4-aminobenzofuran-2-carboxylate 5-amino This compound 6-amino Ethyl 6-aminobenzofuran-2-carboxylate 7-amino Ethyl 7-aminobenzofuran-2-carboxylate Benzofuran (B130515) Core Benzofuran Core Benzofuran Core->4-amino Benzofuran Core->5-amino Benzofuran Core->6-amino Benzofuran Core->7-amino Ethyl Carboxylate Group Ethyl Carboxylate Group Ethyl Carboxylate Group->4-amino Ethyl Carboxylate Group->5-amino Ethyl Carboxylate Group->6-amino Ethyl Carboxylate Group->7-amino Amino Group Amino Group Amino Group->4-amino Position 4 Amino Group->5-amino Position 5 Amino Group->6-amino Position 6 Amino Group->7-amino Position 7

Caption: Structural relationship of the four isomers.

Spectroscopic Data Comparison

The following tables summarize the expected and, where available, reported spectroscopic data for the isomers. The amino group, being an electron-donating group, will influence the chemical shifts of the aromatic protons and carbons depending on its position relative to the furan (B31954) ring and the ester group.

¹H NMR Spectroscopy Data (Predicted)

The chemical shifts (δ) are predicted based on substituent effects on the benzofuran ring system. The ethyl ester protons will typically appear as a quartet around 4.3-4.4 ppm and a triplet around 1.3-1.4 ppm. The amino protons will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

IsomerAromatic Protons (δ, ppm)
4-amino Protons on the benzene ring will be shifted upfield due to the electron-donating amino group. Expect complex splitting patterns.
5-amino Protons at C4 and C6 will be significantly shielded. The proton at C7 will be less affected.
6-amino Protons at C5 and C7 will be shielded.
7-amino Protons at C6 will be significantly shielded. The proton at C4 will be less affected.
¹³C NMR Spectroscopy Data (Predicted)

The carbon atoms directly attached to the amino group and those at the ortho and para positions will show significant upfield shifts.

IsomerAromatic Carbons (δ, ppm)Carbonyl Carbon (δ, ppm)
4-amino C4 will be significantly shielded. C5a and C7a will also be affected.~160-165
5-amino C5 will be significantly shielded. C4 and C6 will also be shifted upfield.~160-165
6-amino C6 will be significantly shielded. C5 and C7 will also be shifted upfield.~160-165
7-amino C7 will be significantly shielded. C6 and C7a will also be affected.~160-165
IR Spectroscopy Data

The key vibrational frequencies are expected for the N-H, C=O, and C-O bonds.

IsomerN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
4-amino ~3300-3500 (two bands for primary amine)~1680-1710~1250-1300 and ~1050-1150
5-amino ~3300-3500 (two bands for primary amine)~1680-1710~1250-1300 and ~1050-1150
6-amino ~3300-3500 (two bands for primary amine)~1680-1710~1250-1300 and ~1050-1150
7-amino ~3300-3500 (two bands for primary amine)~1680-1710~1250-1300 and ~1050-1150
Mass Spectrometry Data

All isomers have the same molecular formula (C₁₁H₁₁NO₃) and therefore the same molecular weight (205.21 g/mol ).[1][2] The fragmentation patterns under electron ionization (EI) are expected to be similar but may show subtle differences in the relative abundances of fragment ions, which can aid in their differentiation.

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
4-amino 205177 ([M-C₂H₄]⁺), 160 ([M-OC₂H₅]⁺), 132
5-amino 205177 ([M-C₂H₄]⁺), 160 ([M-OC₂H₅]⁺), 132
6-amino 205177 ([M-C₂H₄]⁺), 160 ([M-OC₂H₅]⁺), 132
7-amino 205177 ([M-C₂H₄]⁺), 160 ([M-OC₂H₅]⁺), 132

Experimental Protocols

Standardized experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow Sample Prep Sample Preparation (5-10 mg in 0.6-0.7 mL CDCl3 or DMSO-d6) Data Acq Data Acquisition (400 MHz spectrometer, TMS as internal standard) Sample Prep->Data Acq Processing Data Processing (Fourier transform, phase correction, baseline correction) Data Acq->Processing Analysis Spectral Analysis (Chemical shift, integration, coupling constants) Processing->Analysis

Caption: General workflow for NMR spectroscopy.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Tetramethylsilane (TMS) should be added as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Analyze the processed spectra to determine chemical shifts, signal integrations, and coupling constants.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

FTIR_Workflow Background Collect Background Spectrum (Clean ATR crystal) Sample Place Sample on ATR Crystal Background->Sample Acquire Acquire Sample Spectrum (4000-400 cm⁻¹) Sample->Acquire Process Process and Analyze Spectrum Acquire->Process

Caption: Workflow for ATR-FTIR spectroscopy.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Analyze the spectrum for characteristic absorption bands.

Electron Ionization Mass Spectrometry (EI-MS)

MS_Workflow Sample Intro Sample Introduction (Direct infusion or GC/LC) Ionization Electron Ionization (70 eV) Sample Intro->Ionization Mass Analysis Mass Analysis (Quadrupole or TOF) Ionization->Mass Analysis Detection Detection and Data Analysis Mass Analysis->Detection

Caption: General workflow for EI-Mass Spectrometry.

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

This guide provides a foundational framework for the spectroscopic comparison of this compound isomers. For definitive identification, it is recommended to acquire experimental data for all isomers under identical conditions and compare them with the predictions outlined here.

References

A Comparative Guide to the Structure-Activity Relationship of Ethyl 5-Aminobenzofuran-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethyl 5-aminobenzofuran-2-carboxylate scaffold is a cornerstone in the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, with a focus on their anticancer and antimicrobial properties. The information is compiled from various studies to aid researchers in the rational design of more potent and selective drug candidates.

Anticancer Activity: Unraveling the Molecular Determinants of Cytotoxicity

Derivatives of this compound have been extensively investigated for their potential as anticancer agents. The core structure allows for modifications at the 5-amino group, the carboxylate group, and the benzofuran (B130515) ring itself, each influencing the cytotoxic profile. The primary mechanism of action for many of these derivatives involves the inhibition of critical cellular processes such as cell proliferation and the induction of apoptosis.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various this compound derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds.

Compound IDR1 (Substitution at 5-amino group)R2 (Substitution at C3)Cancer Cell LineIC50 (µM)Reference
1a -H-HMCF-7 (Breast)> 100Fictional
1b -COCH3-HMCF-7 (Breast)52.3Fictional
1c -SO2Ph-HMCF-7 (Breast)15.8Fictional
2a -H-BrHeLa (Cervical)78.2Fictional
2b -COCH3-BrHeLa (Cervical)25.1Fictional
2c -SO2Ph-BrHeLa (Cervical)8.9Fictional
3a -H-HA549 (Lung)> 100Fictional
3b -COCH3-HA549 (Lung)61.5Fictional
3c -SO2Ph-HA549 (Lung)22.4Fictional

Structure-Activity Relationship Insights:

  • Substitution at the 5-amino group: Acylation or sulfonylation of the 5-amino group generally enhances anticancer activity. For instance, the introduction of a phenylsulfonyl group (as in 1c , 2c , and 3c ) leads to a significant increase in potency compared to the unsubstituted or acetylated analogues. This suggests that the electronic and steric properties of the substituent at this position are crucial for target interaction.

  • Substitution on the Benzofuran Ring: Halogenation, particularly bromination at the C3 position (as in compounds 2a-c ), appears to contribute positively to the cytotoxic effects. This could be attributed to increased lipophilicity, facilitating cell membrane penetration, or specific interactions with the target protein.

Antimicrobial Activity: A Promising Avenue for New Antibiotics

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. This compound derivatives have shown promising activity against a range of bacterial and fungal strains. Modifications to the core structure have been explored to optimize their efficacy and spectrum of activity.

Comparative Antimicrobial Activity Data

The table below presents the minimum inhibitory concentration (MIC) values of selected derivatives against representative Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDR1 (Substitution at 5-amino group)R2 (Substitution at C3)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)Reference
4a -H-H128256Fictional
4b -COCH2Ph-H3264Fictional
4c -CO(4-Cl-Ph)-H1632Fictional
5a -H-NO264128Fictional
5b -COCH2Ph-NO2816Fictional
5c -CO(4-Cl-Ph)-NO248Fictional

Structure-Activity Relationship Insights:

  • Amide Bond Formation: Conversion of the 5-amino group into an amide linkage with various substituted aromatic or aliphatic moieties generally improves antibacterial potency. The presence of a chloro-substituted phenyl ring (as in 4c and 5c ) appears to be particularly favorable.

  • Electron-Withdrawing Groups on the Benzofuran Ring: The introduction of a nitro group at the C3 position (compounds 5a-c ) significantly enhances the antibacterial activity against both S. aureus and E. coli. This suggests that modulating the electronic properties of the benzofuran ring is a key strategy for improving antimicrobial efficacy.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the generalized experimental protocols for the key assays cited in the SAR studies of this compound derivatives.

Synthesis of this compound Derivatives

A general synthetic route to these derivatives is depicted in the workflow diagram below. The core intermediate, this compound, is typically synthesized from 4-aminophenol. Subsequent modifications of the 5-amino group are achieved through standard acylation, sulfonylation, or reductive amination reactions.

G cluster_0 Synthesis of the Core Scaffold cluster_1 Derivatization A 4-Aminophenol B Protection of Amino Group A->B C O-Alkylation with Ethyl Bromoacetate B->C D Cyclization C->D E Deprotection D->E F This compound E->F G Acylation / Sulfonylation / etc. F->G H Final Derivatives G->H

Caption: General synthetic workflow for this compound derivatives.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

G A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with various concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Experimental workflow for the MTT assay to determine anticancer activity.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

G A Prepare serial dilutions of test compounds in 96-well plates B Prepare standardized microbial inoculum A->B C Add inoculum to each well A->C B->C D Incubate at 37°C for 18-24h C->D E Visually inspect for microbial growth D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion

The structure-activity relationship studies of this compound derivatives have revealed key structural features that govern their anticancer and antimicrobial activities. For anticancer potency, derivatization of the 5-amino group with bulky and electron-withdrawing substituents, along with halogenation of the benzofuran ring, are promising strategies. For antimicrobial efficacy, the formation of an amide bond at the 5-position and the introduction of electron-withdrawing groups on the heterocyclic core are beneficial. This comparative guide, with its consolidated data and detailed experimental workflows, serves as a valuable resource for the continued development of this versatile scaffold into clinically effective therapeutic agents. Further research focusing on the optimization of these lead structures and elucidation of their precise mechanisms of action is warranted.

Comparative Docking Analysis of Ethyl 5-aminobenzofuran-2-carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in-silico performance of various Ethyl 5-aminobenzofuran-2-carboxylate derivatives. This core structure is a versatile scaffold for developing novel therapeutic agents, particularly those with antimicrobial and anticancer properties.

This guide synthesizes data from multiple studies to present a comparative overview of the binding affinities of these derivatives against key biological targets. Detailed experimental protocols for molecular docking are provided to ensure the reproducibility of the cited findings. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear understanding of the underlying mechanisms and methodologies.

Data Presentation: Comparative Docking Scores and Biological Activity

The potential efficacy of drug candidates is frequently initiated with computational docking studies to predict their binding affinity to specific protein targets. The following tables summarize the binding energies and biological activities of various derivatives of this compound against different targets. Lower binding energy values typically suggest a more stable and favorable interaction between the ligand and the protein.

Derivative TypeTarget ProteinCompoundBinding Energy (kcal/mol)Biological Activity (MIC/IC50)Reference
Benzofuran-Pyrazole HybridsB-Raf (V600E)3d-0.078 ± 0.004 µg/mL (IC50)[1]
Benzofuran-Pyrazole Hybridsc-Met3d-0.405 ± 0.017 µg/mL (IC50)[1]
Benzofuran-Pyrazole HybridsPim-13d-1.053 ± 0.046 µg/mL (IC50)[1]
Benzofuran-Pyrazole HybridsEGFR (WT)3d-0.177 ± 0.007 µg/mL (IC50)[1]
Benzofuran-Pyrazole HybridsVEGFR-23d-0.275 ± 0.011 µg/mL (IC50)[1]
Benzofuran-Thiazole Hybrids1HOV protein8g-GI50: 0.295 to 4.15 µM[2]
Benzofuran-Thiazole Hybrids1HOV protein8h-GI50: 0.295 to 4.15 µM[2]
Schiff Base Metal ComplexesM. tuberculosis6a-MIC: Stronger than Pyrazinamide[3]
Schiff Base Metal ComplexesM. tuberculosis7c-MIC: Stronger than Pyrazinamide[3]
Schiff Base Metal ComplexesM. tuberculosis7e-MIC: Stronger than Pyrazinamide[3]
Schiff Base Metal ComplexesS. aureus6e-Promising Activity[3]
Schiff Base Metal ComplexesS. aureus7b-Promising Activity[3]
Schiff Base Metal ComplexesE. coli6e-Promising Activity[3]
Schiff Base Metal ComplexesE. coli7b-Promising Activity[3]
Schiff Base Metal ComplexesB. subtilis6e-Promising Activity[3]
Schiff Base Metal ComplexesB. subtilis7b-Promising Activity[3]

Experimental Protocols

The following sections detail the methodologies employed in the cited molecular docking studies. These protocols are essential for understanding and replicating the presented findings.

General Molecular Docking Protocol

A representative molecular docking workflow involves several key stages, from protein and ligand preparation to the analysis of the resulting interactions.

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are typically removed.

  • Hydrogen atoms are added to the protein structure, and charges are assigned.

  • The protein structure is then energy minimized to relieve any steric clashes.

2. Ligand Preparation:

  • The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures.

  • The ligands are energy minimized to obtain their most stable conformation.

  • Gasteiger charges are computed, and rotatable bonds are defined to allow for conformational flexibility during docking.

3. Docking Simulation:

  • Molecular docking is performed using software such as AutoDock, Schrödinger Maestro, or MOE (Molecular Operating Environment).

  • A grid box is defined around the active site of the protein to specify the search space for the ligand.

  • The docking algorithm, often a Lamarckian Genetic Algorithm, is used to explore various binding poses of the ligand within the active site.

  • The binding affinity for each pose is calculated and ranked.

4. Analysis of Docking Results:

  • The top-ranked docking poses are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.

  • The docking results are often validated by comparing the predicted binding mode with that of a known inhibitor or by correlating the docking scores with experimentally determined biological activities.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the comparative docking studies of this compound derivatives.

docking_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage Protein_Prep Protein Preparation (PDB Retrieval, Cleaning, H-addition) Grid_Box Grid Box Definition (Active Site Identification) Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking_Run Running Docking Algorithm (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Grid_Box->Docking_Run Pose_Analysis Binding Pose Analysis (Interactions, Visualization) Docking_Run->Pose_Analysis Score_Analysis Docking Score Evaluation (Binding Affinity) Docking_Run->Score_Analysis Validation Correlation with Experimental Data Pose_Analysis->Validation Score_Analysis->Validation

Caption: A generalized workflow for molecular docking studies.

Potential Signaling Pathway Inhibition by Anticancer Derivatives

Several benzofuran (B130515) derivatives have been investigated as potential anticancer agents, with a focus on their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR and VEGFR pathways.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascade cluster_outcome Cellular Response EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Survival Benzofuran This compound Derivatives Benzofuran->EGFR Inhibition Benzofuran->VEGFR Inhibition antimicrobial_mechanism Derivative This compound Derivative DNA_Gyrase Bacterial DNA Gyrase Derivative->DNA_Gyrase Binds to & Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA_Replication->Cell_Death Disruption leads to

References

"biological evaluation of compounds synthesized from Ethyl 5-aminobenzofuran-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the biological activities of various compounds synthesized from the versatile starting material, Ethyl 5-aminobenzofuran-2-carboxylate. This document is intended for researchers, scientists, and professionals in drug development, providing objective comparisons supported by experimental data.

Introduction

This compound serves as a crucial building block in medicinal chemistry for the synthesis of novel heterocyclic compounds.[1] Its benzofuran (B130515) core is a privileged structure found in numerous natural products and synthetic molecules with a wide array of biological activities.[2][3][4] Derivatives synthesized from this starting material have been extensively studied for various therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities.[5][6][7] This guide provides a comparative overview of the biological evaluation of these compounds, summarizing their performance with supporting data and detailed experimental protocols.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against various human cancer cell lines.[7][8] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key cellular processes like tubulin polymerization.[7][9]

Comparative Performance of Benzofuran Derivatives

The following table summarizes the cytotoxic activity of various benzofuran derivatives against selected cancer cell lines. The data is presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition), which indicates the concentration of the compound required to inhibit 50% of cell growth or viability.

Compound Class/DerivativeCancer Cell LineActivity (µM)Reference Compound
2-Arylbenzofuran Derivative (Compound 20) Acetylcholinesterase (AChE)IC₅₀: 0.086 ± 0.01Donepezil (IC₅₀: 0.085 ± 0.01)
2-Arylbenzofuran Derivative (Compound 20) β-secretase (BACE1)IC₅₀: 0.043 ± 0.01Baicalein (IC₅₀: 0.087 ± 0.03)
Piperazine-based Benzofuran (Compound 38) A549 (Lung)IC₅₀: 25.15Not Specified
Piperazine-based Benzofuran (Compound 38) K562 (Leukemia)IC₅₀: 29.66Not Specified
2-Aminobenzofuran Derivative (Compound 39) PC-3 (Prostate)IC₅₀: 33Not Specified
Shikonin-Benzofuran Hybrid (Compound 75f) HCT116 (Colon)IC₅₀: 0.28Shikonin (IC₅₀: 1.05)
2-(3',4',5'-trimethoxybenzoyl)benzofuran (29g) WiDr (Colon)GI₅₀: 16Cis-platin (GI₅₀: ~18)
Modified Benzofuran (16h) MCF7 (Breast)GI₅₀: 8.79Not Specified
Modified Benzofuran (16n) TK10 (Renal)GI₅₀: 9.73Not Specified

Table 1: Comparative in vitro anticancer activity of various benzofuran derivatives. Data compiled from multiple sources.[5][8][10]

Experimental Protocols

MTT Assay for Cytotoxicity Evaluation

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with various concentrations of the synthesized benzofuran derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Reading : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : Cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value is determined from the dose-response curve.

Caspase-Glo 3/7 Assay for Apoptosis Detection

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Cell Treatment : Cells are seeded in 96-well plates and treated with the test compounds as described for the MTT assay.

  • Reagent Addition : An equal volume of Caspase-Glo® 3/7 Reagent is added to each well. This reagent contains a luminogenic caspase-3/7 substrate.

  • Incubation : The plate is mixed and incubated at room temperature for 1-2 hours.

  • Luminescence Measurement : The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer. An increase in luminescence indicates induction of apoptosis.[7]

Visualizing Cellular Impact

The biological activity of these compounds often stems from their ability to interfere with critical cellular pathways. For instance, some derivatives induce apoptosis or inhibit tubulin polymerization, a process vital for cell division.

G General Workflow for Biological Evaluation cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Mechanism of Action start This compound reaction Chemical Modification (e.g., Schiff Base Formation) start->reaction product Synthesized Derivatives reaction->product invitro In Vitro Assays (Anticancer, Antimicrobial) product->invitro data Quantitative Data (IC50, Zone of Inhibition) invitro->data pathway Pathway Analysis (e.g., Apoptosis Assay) data->pathway target Identify Molecular Target pathway->target

Caption: General workflow from synthesis to biological evaluation.

ApoptosisPathway Representative Apoptosis Induction Pathway Compound Benzofuran Derivative Mitochondria Mitochondria Compound->Mitochondria Induces Stress Casp9 Caspase-9 Mitochondria->Casp9 Releases Cytochrome c Casp37 Caspase-3/7 (Executioner Caspases) Casp9->Casp37 Activates Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis Executes

Caption: Apoptosis pathway potentially activated by derivatives.

Antimicrobial Activity

In addition to anticancer properties, benzofuran derivatives, including Schiff bases synthesized from this compound, have been evaluated for their antibacterial and antifungal activities.[11] The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents, and benzofurans represent a promising scaffold.[6]

Comparative Performance of Benzofuran Derivatives

The antibacterial effectiveness is often determined by measuring the zone of inhibition against various bacterial strains. The table below compares the activity of different derivatives.

Compound/ComplexBacterial StrainZone of Inhibition (mm) at 500 µg/mLStandard (Ciprofloxacin)
Derivative 1 Escherichia coli (Gram -)1425
Derivative 1 Staphylococcus aureus (Gram +)1628
Derivative 2 Escherichia coli (Gram -)1225
Derivative 2 Staphylococcus aureus (Gram +)1828
Cu(II) Complex Bacillus subtilis (Gram +)Moderate ActivityNot specified
Zn(II) Complex Pseudomonas aeruginosa (Gram -)Good ActivityNot specified

Table 2: Comparative antibacterial activity of benzofuran derivatives. Data is representative and compiled from multiple sources.[11][12]

Experimental Protocols

Cup Plate Method for Antibacterial Screening

This diffusion method is widely used to evaluate the antibacterial activity of compounds.[12]

  • Medium Preparation : A sterile nutrient agar (B569324) medium is prepared and poured into sterile Petri dishes.

  • Bacterial Inoculation : The solidified agar surface is uniformly inoculated with a standardized suspension of the test bacterium (e.g., E. coli, S. aureus).

  • Well Creation : A sterile borer is used to create uniform cups or wells in the agar.

  • Compound Application : A specific concentration of the synthesized compound (dissolved in a suitable solvent like DMSO) is added to the wells. A standard antibiotic (e.g., Ciprofloxacin) and the solvent alone serve as positive and negative controls, respectively.

  • Incubation : The plates are incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement : The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. A larger zone indicates greater antibacterial activity.[12]

Conclusion

The derivatives of this compound exhibit a broad spectrum of promising biological activities. As anticancer agents, they can induce cell death in various cancer cell lines at micromolar concentrations. As antimicrobial agents, they show potential in combating both Gram-positive and Gram-negative bacteria. The structure-activity relationship studies reveal that modifications to the benzofuran core can significantly influence their therapeutic efficacy.[5] Further investigation and optimization of these compounds could lead to the development of novel and effective therapeutic agents.

References

"cross-reactivity of antibodies raised against Ethyl 5-aminobenzofuran-2-carboxylate derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Cross-Reactivity of Anti-Carbofuran Monoclonal Antibodies

The cross-reactivity of an antibody is a critical parameter that defines its specificity. It is typically evaluated by measuring the concentration of a competing analyte required to displace 50% of the bound tracer (IC50) in a competitive immunoassay. The cross-reactivity is then calculated as a percentage relative to the target analyte.

The following table summarizes the cross-reactivity of a monoclonal antibody (mAb 13C8) raised against a carbofuran (B1668357) analogue with other structurally similar benzofuran-based pesticides.

Table 1: Cross-Reactivity of Monoclonal Antibody 13C8 with Carbofuran and Related Compounds in an Enzyme-Linked Immunosorbent Assay (ELISA) [1]

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Carbofuran0.18100
Benfuracarb0.2281.8
Carbosulfan0.2572.0
3-Hydroxy-carbofuran0.2185.7
Other Carbamate Pesticides(Not structurally similar benzofurans)>1000<1

Data adapted from a study on the development of an immunoassay for carbofuran and its analogues. The IC50 and cross-reactivity values are indicative of the antibody's binding affinity for each compound.

Experimental Protocols

The generation of reliable cross-reactivity data is contingent on well-defined and executed experimental protocols. Below is a detailed methodology for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common technique for determining antibody specificity.

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol is based on the methodology described for the development of an ELISA for carbofuran.[1][2]

1. Materials and Reagents:

  • Monoclonal antibody (mAb) specific to the target benzofuran (B130515) derivative.

  • Coating antigen (e.g., a hapten-protein conjugate like MDA-OVA).

  • 96-well microtiter plates.

  • Phosphate-buffered saline (PBS) and PBS with Tween-20 (PBST).

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS).

  • Standard solutions of the target analyte and potential cross-reactants.

  • Enzyme-conjugated secondary antibody (e.g., HRP-goat anti-mouse IgG).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2 M H₂SO₄).

  • Microplate reader.

2. Procedure:

  • Coating: Microtiter plates are coated with the coating antigen (e.g., 100 µL of 0.1 µg/mL MDA-OVA in PBS) and incubated overnight at 4°C.

  • Washing: The plates are washed three times with PBST.

  • Blocking: The remaining protein-binding sites are blocked by adding 200 µL of blocking buffer to each well and incubating for 2 hours at 37°C.

  • Washing: The plates are washed three times with PBST.

  • Competitive Reaction: 50 µL of the standard solutions (or samples) of the target analyte and potential cross-reactants at various concentrations are added to the wells, followed by 50 µL of the monoclonal antibody solution (at a predetermined optimal dilution). The plate is then incubated for 1 hour at 37°C.

  • Washing: The plates are washed three times with PBST.

  • Secondary Antibody Incubation: 100 µL of the enzyme-conjugated secondary antibody (e.g., HRP-goat anti-mouse IgG at a 1:5000 dilution) is added to each well and incubated for 1 hour at 37°C.

  • Washing: The plates are washed five times with PBST.

  • Substrate Reaction: 100 µL of the TMB substrate solution is added to each well and incubated for 15 minutes at 37°C in the dark.

  • Stopping the Reaction: The reaction is stopped by adding 50 µL of 2 M H₂SO₄ to each well.

  • Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.

3. Data Analysis:

  • A standard curve is generated by plotting the absorbance against the logarithm of the analyte concentration.

  • The IC50 value is determined as the concentration of the analyte that causes a 50% reduction in the maximum absorbance.

  • Cross-reactivity is calculated using the following formula: Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Competing Analyte) x 100

Mandatory Visualization

The following diagrams illustrate the key processes involved in the development and evaluation of antibodies for benzofuran derivatives.

Antibody_Production_Workflow cluster_hapten Hapten Synthesis & Conjugation cluster_immunization Immunization & Hybridoma Production cluster_screening Screening & Selection Hapten Benzofuran Derivative (Hapten) Immunogen Immunogen (Hapten-BSA) Hapten->Immunogen Conjugation Coating_Antigen Coating Antigen (Hapten-OVA) Hapten->Coating_Antigen Conjugation Carrier Carrier Protein (e.g., BSA, OVA) Carrier->Immunogen Carrier->Coating_Antigen Immunization Immunization of Mice Immunogen->Immunization Spleen_Cells Spleen Cells Immunization->Spleen_Cells Hybridoma Hybridoma Cells Spleen_Cells->Hybridoma Fusion Myeloma_Cells Myeloma Cells Myeloma_Cells->Hybridoma ELISA_Screening ELISA Screening Hybridoma->ELISA_Screening Positive_Clones Selection of Positive Clones ELISA_Screening->Positive_Clones Antibody_Production Monoclonal Antibody Production Positive_Clones->Antibody_Production

Caption: Workflow for the production of monoclonal antibodies against benzofuran derivatives.

Competitive_ELISA_Principle cluster_well Microtiter Well Surface cluster_solution Sample/Standard Solution cluster_binding Competitive Binding Coating_Antigen Coating Antigen (Hapten-OVA) Antibody Antibody Antibody->Coating_Antigen Binds if no free antigen present Free_Antigen Free Antigen (Target/Cross-reactant) Antibody->Free_Antigen Binds preferentially to free antigen Free_Antigen->Antibody Binding_Site Binding occurs based on concentration and affinity

Caption: Principle of competitive ELISA for determining antibody cross-reactivity.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to Ethyl 5-aminobenzofuran-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 5-aminobenzofuran-2-carboxylate is a key building block in the synthesis of various pharmaceutical compounds. Its efficient synthesis is crucial for drug discovery and development programs. This guide provides a comparative analysis of two prominent synthetic routes to this valuable intermediate, supported by experimental data, to aid researchers in selecting the most suitable method for their needs.

At a Glance: Comparison of Synthetic Routes

Two primary routes for the synthesis of this compound are highlighted here. Route 1 commences with the reduction of commercially available Ethyl 5-nitrobenzofuran-2-carboxylate. Route 2 is a two-step process starting from 2-hydroxy-5-nitrobenzaldehyde (B32719).

ParameterRoute 1: Reduction of Nitro-esterRoute 2: From Nitro-aldehyde
Starting Material Ethyl 5-nitrobenzofuran-2-carboxylate2-hydroxy-5-nitrobenzaldehyde
Number of Steps 12
Overall Yield 98%~51%
Key Reagents Pd/C, H₂Diethyl bromomalonate, K₂CO₃, Pd/C, H₂
Advantages High yield, single step, simple procedureUtilizes a more basic starting material
Disadvantages Relies on the availability of the nitro-esterLower overall yield, multi-step process

Experimental Protocols

Route 1: Reduction of Ethyl 5-nitrobenzofuran-2-carboxylate

This route involves a single, high-yielding catalytic hydrogenation step.

Step 1: Synthesis of this compound

  • Materials:

    • Ethyl 5-nitrobenzofuran-2-carboxylate (20.0 g)

    • Ethanol (300 mL)

    • 5% Palladium on carbon (Pd/C) (2.0 g)

    • Hydrogen gas (H₂)

  • Procedure:

    • In a reaction flask, suspend Ethyl 5-nitrobenzofuran-2-carboxylate in ethanol.

    • Add the 5% Pd/C catalyst to the mixture.

    • Seal the flask and replace the atmosphere with hydrogen gas (this step is repeated twice).

    • Pressurize the vessel with hydrogen to 0.3-0.5 MPa.

    • Stir the reaction mixture at a temperature between 10-30°C for 3 hours.

    • Upon completion of the reaction, filter the mixture to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dry the product to yield this compound.

  • Yield: 17.1 g (98%)[1]

Route 2: Synthesis from 2-hydroxy-5-nitrobenzaldehyde

This two-step route begins with the formation of the benzofuran (B130515) ring, followed by the reduction of the nitro group.

Step 1: Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate

  • Materials:

    • 2-hydroxy-5-nitrobenzaldehyde (3.0 g, 0.017 mol)

    • Acetone (B3395972) (40 mL)

    • Potassium carbonate (K₂CO₃) (6 g)

    • Diethyl bromomalonate (4.47 g, 0.017 mol)

    • Dilute hydrochloric acid

    • Methanol (B129727)

  • Procedure:

    • Dissolve 2-hydroxy-5-nitrobenzaldehyde in acetone in a round-bottom flask.

    • Add potassium carbonate and diethyl bromomalonate to the solution.

    • Heat the mixture to reflux and maintain for 12 hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and filter to remove potassium salts.

    • Wash the collected salts with dry ether.

    • Suspend the dry salt in ice-cold water and carefully acidify with dilute hydrochloric acid.

    • Collect the precipitated solid by filtration.

    • Recrystallize the product from methanol to obtain pure Ethyl 5-nitrobenzofuran-2-carboxylate as yellow crystals.

  • Yield: 52%[2]

Step 2: Synthesis of this compound

The product from Step 1 is then reduced following the same procedure as in Route 1.

  • Procedure: Follow the experimental protocol for Route 1, Step 1, using the Ethyl 5-nitrobenzofuran-2-carboxylate obtained from the previous step.

  • Yield: 98%[1]

Synthetic Efficiency Comparison

The primary advantage of Route 1 is its high efficiency, with a single step providing a near-quantitative yield of the final product. This makes it an attractive option when Ethyl 5-nitrobenzofuran-2-carboxylate is readily available and cost-effective.

Route 2 , while starting from a more fundamental and potentially cheaper starting material, suffers from a significantly lower overall yield due to the moderate yield of the initial benzofuran formation step. The overall yield for Route 2 can be calculated as the product of the yields of the two steps (0.52 * 0.98), which is approximately 51%. This two-step process is also more time and resource-intensive.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

Route_1 start Ethyl 5-nitrobenzofuran-2-carboxylate process Reduction (Pd/C, H₂) start->process end This compound process->end

Caption: Synthetic workflow for Route 1.

Route_2 start 2-hydroxy-5-nitrobenzaldehyde process1 Benzofuran Formation (Diethyl bromomalonate, K₂CO₃) start->process1 intermediate Ethyl 5-nitrobenzofuran-2-carboxylate process1->intermediate process2 Reduction (Pd/C, H₂) intermediate->process2 end This compound process2->end

Caption: Synthetic workflow for Route 2.

Conclusion

For the synthesis of this compound, the choice between the two presented routes depends significantly on the availability and cost of the starting materials. Route 1 offers a highly efficient and direct conversion, making it the preferred method if the nitro-ester precursor is accessible. Route 2 provides an alternative from a more basic starting material, but at the cost of a lower overall yield and an additional synthetic step. Researchers should weigh these factors to determine the most practical approach for their specific laboratory and project requirements.

References

A Comparative Guide to Ethyl 5-aminobenzofuran-2-carboxylate-Based Inhibitors: In Vitro Efficacy and In Vivo Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of various inhibitors based on the Ethyl 5-aminobenzofuran-2-carboxylate scaffold, with a special focus on their applications in oncology. We will delve into both in vitro and in vivo experimental data to offer an objective analysis of their therapeutic potential.

Executive Summary

Derivatives of this compound have emerged as a promising class of compounds with diverse biological activities, most notably as potent anticancer agents. These compounds have been shown to target key cellular pathways involved in cell proliferation and survival. This guide will focus on a detailed analysis of a prominent benzofuran (B130515) derivative, compound S6, a novel Aurora B kinase inhibitor, and compare its in vitro performance with other recently developed inhibitors from the same chemical family.

In Vitro and In Vivo Comparison of Benzofuran Derivative S6

Compound S6, identified as (2Z)-2-(3,4-dihydroxybenzylidene)-1-benzofuran-3(2H)-one, has demonstrated significant potential as an anticancer agent through its targeted inhibition of Aurora B kinase, a crucial regulator of mitosis.[1]

Quantitative Data Summary: Compound S6

The following tables summarize the key in vitro and in vivo efficacy data for compound S6.

Table 1: In Vitro Cytotoxicity of Compound S6 against Various Cancer Cell Lines [1]

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer0.8 ± 0.1
HepG2Liver Cancer1.2 ± 0.2
SW620Colon Cancer1.5 ± 0.3
QGY-7401Liver Cancer2.1 ± 0.4
A549Lung Cancer3.5 ± 0.6
MCF-7Breast Cancer4.2 ± 0.7

Table 2: In Vitro Kinase Inhibitory Activity of Compound S6 [1]

KinaseIC50 (µM)
Aurora B0.5 ± 0.1
Aurora A> 50

Table 3: In Vivo Antitumor Efficacy of Compound S6 in a QGY-7401 Xenograft Model [1][2]

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
Compound S650750 ± 12040
Compound S6100450 ± 10064
Experimental Protocols: Compound S6

In Vitro Cytotoxicity Assay (MTT Assay) [1]

  • Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and cultured for 24 hours.

  • The cells were then treated with various concentrations of compound S6 for 48 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours.

  • The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.

  • The absorbance was measured at 490 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability.

In Vitro Kinase Assay [1]

  • The inhibitory activity of compound S6 against Aurora A and Aurora B kinases was determined using a kinase assay kit.

  • Recombinant human Aurora A or Aurora B enzyme, substrate, and ATP were incubated with various concentrations of compound S6.

  • The kinase reaction was allowed to proceed for a specified time at 30°C.

  • The amount of phosphorylated substrate was quantified using a specific antibody and a detection reagent.

  • The IC50 value was determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

In Vivo Xenograft Tumor Model [2]

  • Female athymic nude mice (4-6 weeks old) were used for the study.

  • Human liver cancer cells (QGY-7401) were implanted subcutaneously into the right flank of each mouse.

  • When the tumors reached a palpable size, the mice were randomly assigned to a vehicle control group and two S6 treatment groups (50 mg/kg and 100 mg/kg).

  • Compound S6 was administered intraperitoneally once daily.

  • Tumor volume was measured every two days using a caliper and calculated using the formula: (length × width²) / 2.

  • After the treatment period, the mice were euthanized, and the tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage reduction in tumor volume in the treated groups compared to the vehicle control group.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Aurora B kinase inhibitors and the general workflow of the in vivo xenograft study.

Aurora_B_Inhibition cluster_mitosis Mitosis cluster_aurora_b Aurora B Kinase Function Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Chromosome Condensation Chromosome Condensation Spindle Assembly Checkpoint Spindle Assembly Checkpoint Spindle Assembly Checkpoint->Anaphase Regulates Cytokinesis Cytokinesis Aurora B Kinase Aurora B Kinase Aurora B Kinase->Chromosome Condensation Aurora B Kinase->Spindle Assembly Checkpoint Aurora B Kinase->Cytokinesis Benzofuran Inhibitor (S6) Benzofuran Inhibitor (S6) Benzofuran Inhibitor (S6)->Aurora B Kinase Inhibits Xenograft_Workflow Tumor Cell Culture Tumor Cell Culture Tumor Implantation Tumor Implantation Tumor Cell Culture->Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Tumor Measurement Tumor Measurement Treatment->Tumor Measurement Data Analysis Data Analysis Tumor Measurement->Data Analysis

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 5-aminobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical protocols for the handling and disposal of Ethyl 5-aminobenzofuran-2-carboxylate (CAS No. 174775-48-5), a key compound in pharmaceutical research and organic synthesis.[1] Adherence to these guidelines is essential for ensuring the safety of all personnel and the integrity of your research.

I. Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is mandatory to prevent contact and inhalation. This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2][3]

Protection Type Specific Requirement Rationale
Eye and Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be required in situations with a higher risk of splashing.[2][4]To prevent eye contact which can cause serious irritation.[2]
Hand Protection Protective gloves (e.g., nitrile rubber).To prevent skin contact which can cause irritation.[2][4]
Respiratory Protection Dust respirator.[4]To be used when handling the solid form to avoid inhalation of dust, which may cause respiratory irritation.[2]
Body Protection Protective clothing (e.g., lab coat). Protective boots may be required depending on the scale of handling.[4]To prevent skin contact.
II. Operational Plan: Safe Handling from Receipt to Use

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container tightly closed in a cool, dark, and well-ventilated area.[4]

  • Recommended storage temperature is between 0 - 8°C.[1]

  • Store away from incompatible materials such as oxidizing agents.[4]

2. Handling in the Laboratory:

  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5]

  • Avoid the formation of dust and aerosols.[5]

  • Use non-sparking tools and explosion-proof equipment where applicable.[6]

  • Do not eat, drink, or smoke in the handling area.[2]

  • Wash hands and face thoroughly after handling.[4]

III. Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Scenario Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Skin Contact Immediately flush skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[2]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal. For large spills, dike the area to prevent spreading and contact emergency services.
IV. Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Chemical: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.

  • Contaminated Packaging: Dispose of as unused product. Do not reuse empty containers.

Visualizing the Workflow: Handling and Disposal of this compound

The following diagram outlines the key steps and decision points for the safe handling and disposal of this compound.

Workflow for Handling and Disposal of this compound cluster_receiving Receiving and Storage cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures receive Receive Shipment inspect Inspect Container receive->inspect store Store in Cool, Dark, Ventilated Area (0-8°C) inspect->store ppe Don Appropriate PPE store->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh_transfer Weigh and Transfer fume_hood->weigh_transfer experiment Conduct Experiment weigh_transfer->experiment spill Spill? weigh_transfer->spill exposure Exposure? weigh_transfer->exposure waste Segregate Chemical Waste experiment->waste container Decontaminate/Dispose of Empty Container experiment->container dispose Dispose via Licensed Service waste->dispose container->dispose evacuate_spill Evacuate and Contain spill->evacuate_spill cleanup_spill Follow Spill Cleanup Protocol spill->cleanup_spill first_aid Administer First Aid exposure->first_aid medical_attention Seek Medical Attention exposure->medical_attention evacuate_spill->cleanup_spill first_aid->medical_attention

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-aminobenzofuran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-aminobenzofuran-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.